molecular formula C20H32O4 B15583177 11,12-diHETE

11,12-diHETE

Numéro de catalogue: B15583177
Poids moléculaire: 336.5 g/mol
Clé InChI: DNPZYIPMAWRQQE-BVILWSOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11,12-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid.

Propriétés

IUPAC Name

(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZYIPMAWRQQE-BVILWSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of 11,12-diHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway. Initially considered an inactive breakdown product of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence indicates that this compound possesses its own distinct biological activities. This technical guide provides a comprehensive overview of the functions of this compound, with a focus on its roles in vasodilation, inflammation, and angiogenesis. Detailed experimental protocols and signaling pathways are presented to facilitate further research and therapeutic development targeting this bioactive lipid.

Introduction

The metabolism of arachidonic acid (AA) through the cytochrome P450 (CYP) epoxygenase pathway generates four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent lipid mediators involved in a variety of physiological processes. The primary route of EET metabolism and biological inactivation is their rapid hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (diHETEs)[1][2]. This guide focuses specifically on this compound, the diol derivative of 11,12-EET, and elucidates its functions, which are more complex than that of a simple inactive metabolite.

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid.

Step 1: Epoxidation of Arachidonic Acid

Arachidonic acid, released from the cell membrane phospholipids (B1166683) by phospholipase A2 (cPLA2), is metabolized by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families[2][3][4]. These enzymes catalyze the insertion of an oxygen atom across the 11th and 12th double bond of arachidonic acid to form 11,12-EET[3][4].

Step 2: Hydrolysis of 11,12-EET

The epoxide group of 11,12-EET is then hydrolyzed by soluble epoxide hydrolase (sEH), a bifunctional enzyme with epoxide hydrolase activity in its C-terminal domain[2][5]. This reaction involves the addition of a water molecule to the epoxide, opening the ring and forming vicinal diols, resulting in this compound[2][5].

Mandatory Visualization: Biosynthesis of this compound

G AA Arachidonic Acid EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) AA->EET CYP Epoxygenase (CYP2C, CYP2J) diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) EET->diHETE Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Core Functions of this compound

While often viewed as less active than its parent epoxide, this compound exhibits significant biological effects, particularly in the vasculature and during inflammatory and angiogenic processes.

Vasodilation

A primary function of this compound is its role in regulating vascular tone. It is a potent vasodilator in various vascular beds.[6] This effect is primarily mediated through the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells[3]. Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation[3].

Interestingly, the vasodilatory potency of this compound relative to 11,12-EET appears to be tissue-dependent. In some studies, this compound is equipotent to 11,12-EET in inducing vasodilation, challenging the notion that it is an inactive metabolite[7][8]. For instance, in human coronary arterioles, this compound and 11,12-EET showed similar potency in causing dilation[7][8]. In porcine coronary artery rings, this compound produced a relaxation of 77% at 5 µmol/L, comparable to the 64% relaxation induced by 11,12-EET at the same concentration[9].

Data Presentation: Vasoactive Properties of this compound
ParameterValueSpecies/TissueReference
BK Channel Activation (EC50) 1.87 ± 0.57 nMRat coronary arterial myocytes[3]
Vasodilation vs. 11,12-EET EquipotentHuman coronary arterioles[7][8]
Vasorelaxation at 5 µmol/L 77%Porcine coronary artery rings[9]
Inflammation

The role of the CYP epoxygenase pathway in inflammation is complex. While EETs, including 11,12-EET, are generally considered to have anti-inflammatory properties, the function of this compound is less clear and appears to be context-dependent. Some studies suggest that the conversion of EETs to diHETEs diminishes their anti-inflammatory effects[2]. For example, 11,12-EET has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, a key regulator of inflammatory gene expression[10][11][12]. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB[10]. The conversion to this compound may attenuate this effect.

Mandatory Visualization: Anti-inflammatory Signaling of 11,12-EET

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB IkBa->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates to Inflammation Inflammatory Gene Expression nucleus->Inflammation activates EET 11,12-EET EET->IKK inhibits

Caption: 11,12-EET inhibits NF-κB-mediated inflammation.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer. The precursor, 11,12-EET, is known to be pro-angiogenic, stimulating endothelial cell proliferation, migration, and tube formation[10][13]. However, studies have shown that this compound is without effect on endothelial cell migration and tube formation, suggesting that the conversion of 11,12-EET to this compound terminates its pro-angiogenic activity[13]. This highlights a key functional difference between the epoxide and its diol metabolite.

The pro-angiogenic effects of 11,12-EET are mediated through several signaling pathways, including the PI3-K/Akt, eNOS, and ERK 1/2 pathways[14][15][16]. Activation of these pathways leads to increased expression of factors that promote cell migration and proliferation, such as matrix metalloproteinases (MMPs)[14][15][16].

Mandatory Visualization: Pro-angiogenic Signaling of 11,12-EET

G EET 11,12-EET Receptor Putative Gs-coupled Receptor EET->Receptor PI3K PI3-K Receptor->PI3K activates ERK ERK 1/2 Receptor->ERK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates Angiogenesis Cell Migration & Proliferation eNOS->Angiogenesis ERK->Angiogenesis

Caption: Pro-angiogenic signaling pathways activated by 11,12-EET.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids, including this compound, in biological samples[17][18][19].

Sample Preparation (Solid Phase Extraction)

  • Homogenization: Homogenize tissue samples in a suitable buffer, such as PBS containing 10% methanol[19][20]. For plasma or serum, proceed to the next step.

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d8) to the sample to correct for extraction losses and matrix effects.

  • Extraction: Perform solid-phase extraction (SPE) using a C18 column[19][20].

    • Condition the column with methanol (B129727) followed by water[19][20].

    • Load the sample.

    • Wash the column with a low percentage of methanol (e.g., 10%) to remove impurities[19][20].

    • Elute the eicosanoids with methanol[19][20].

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis[19][20].

LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.02% acetic acid) and an organic solvent (e.g., acetonitrile/methanol) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound.

Cell Migration Assays

Scratch-Wound Assay

The scratch-wound assay is a straightforward method to assess cell migration in vitro[1][5][20][21].

  • Cell Seeding: Plate endothelial cells in a multi-well plate and grow to confluence[1][5][20].

  • Serum Starvation: To minimize cell proliferation, serum-starve the cells overnight before the assay[22].

  • Wound Creation: Create a "scratch" in the confluent monolayer using a sterile pipette tip[5][20][21].

  • Washing: Gently wash the cells with media to remove detached cells and debris[5][22].

  • Treatment: Add fresh media containing the test compound (this compound) at various concentrations.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-8 hours)[5].

  • Analysis: Quantify the rate of wound closure by measuring the area of the cell-free region over time.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant[23][24][25].

  • Chamber Setup: Place cell culture inserts (e.g., with 8 µm pores) into the wells of a multi-well plate[23][24].

  • Chemoattractant: Add media containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber[23][24].

  • Cell Seeding: Seed cells in serum-free media into the upper chamber of the insert[23][24]. The test compound (this compound) can be added to either the upper or lower chamber depending on the experimental design.

  • Incubation: Incubate the plate to allow for cell migration through the porous membrane[23]. The incubation time will vary depending on the cell type.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab[23].

  • Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. The migrated cells can then be counted under a microscope, or the dye can be eluted and quantified spectrophotometrically[23].

Mandatory Visualization: Experimental Workflow for Scratch-Wound Assay

G Start Seed Endothelial Cells to Confluence SerumStarve Serum Starve Overnight Start->SerumStarve Scratch Create Scratch with Pipette Tip SerumStarve->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Media with this compound Wash->Treat Image0 Image at Time 0 Treat->Image0 Incubate Incubate Image0->Incubate ImageT Image at Subsequent Time Points Incubate->ImageT Analyze Quantify Wound Closure ImageT->Analyze

Caption: Workflow for the scratch-wound cell migration assay.

Conclusion and Future Directions

This compound, a major metabolite of 11,12-EET, is a biologically active lipid mediator with significant functions, particularly in the regulation of vascular tone. While its role in inflammation and angiogenesis appears to be less pronounced than its parent epoxide, the distinct activities of this compound underscore the complexity of the arachidonic acid cascade. The relative levels of 11,12-EET and this compound, governed by the activity of soluble epoxide hydrolase, likely play a crucial role in fine-tuning physiological responses.

Future research should focus on elucidating the specific receptors and downstream signaling pathways that are uniquely modulated by this compound. A deeper understanding of the differential effects of 11,12-EET and this compound will be critical for the development of novel therapeutic strategies that target the CYP epoxygenase pathway for the treatment of cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted functions of this important lipid mediator.

References

The Synthesis of 11,12-diHETE from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical pathway for the synthesis of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) from arachidonic acid. This pathway is a key component of the broader eicosanoid signaling network and is of significant interest in drug development due to its implications in inflammation, cardiovascular disease, and other physiological and pathological processes. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides a visual representation of the pathway.

The Core Synthesis Pathway

The synthesis of this compound from arachidonic acid is a two-step enzymatic process. Initially, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form 11,12-epoxyeicosatrienoic acid (11,12-EET). Subsequently, the soluble epoxide hydrolase (sEH) enzyme converts 11,12-EET into this compound.

Step 1: Epoxidation of Arachidonic Acid by Cytochrome P450 Epoxygenases

Arachidonic acid, a polyunsaturated fatty acid typically released from the cell membrane by phospholipase A2, is the initial substrate.[1] Members of the cytochrome P450 superfamily of enzymes, specifically the epoxygenase isoforms, catalyze the epoxidation of the double bonds of arachidonic acid.[1] The formation of 11,12-EET is primarily attributed to the action of CYP2C and CYP2J enzyme subfamilies in humans.[2][3] These enzymes are membrane-bound hemeproteins that utilize NADPH and molecular oxygen to insert an oxygen atom across the 11,12-double bond of arachidonic acid.[1][4]

Step 2: Hydrolysis of 11,12-EET by Soluble Epoxide Hydrolase

The intermediate product, 11,12-EET, is a biologically active lipid mediator. Its activity is terminated or altered through hydrolysis by soluble epoxide hydrolase (sEH), also known as EPHX2.[5] This cytosolic enzyme catalyzes the addition of a water molecule to the epoxide ring of 11,12-EET, resulting in the formation of the vicinal diol, this compound.[5][6] While this compound was initially considered a less active metabolite, recent studies suggest it may possess its own distinct biological activities.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and metabolites in the this compound synthesis pathway.

Table 1: Regioselectivity of Human CYP Epoxygenases in Arachidonic Acid Metabolism

CYP IsoformMajor EET Regioisomers ProducedReference
CYP2C814,15-EET and 11,12-EET[8]
CYP2C914,15-EET and 11,12-EET[8]
CYP2J211,12-EET and 14,15-EET (predominant)[2]

Table 2: Substrate Preference of Soluble Epoxide Hydrolase (sEH)

Substrate (EET Regioisomer)Relative Rate of HydrolysisReference
14,15-EETHighest[9]
11,12-EETIntermediate[9][10]
8,9-EETIntermediate[9]
5,6-EETLowest[10]

Table 3: Representative Concentrations of 11,12-EET and this compound in Human Tissues (ng/g tissue)

Tissue11,12-EETThis compoundReference
Liver113Not Reported[11]
Lung (Control)~4.63 (ratio to 11,12-DHET)Not Reported[10]
Lung (IPF)~9.00 (ratio to 11,12-DHET)Not Reported[10]

Note: Absolute concentrations can vary significantly depending on the physiological state, analytical method, and individual variability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Measurement of Cytochrome P450 Epoxygenase Activity

This protocol describes a method to measure the epoxidation of arachidonic acid by a recombinant CYP enzyme.[4]

Materials:

  • Purified recombinant CYP enzyme

  • Cytochrome P450 reductase

  • Cytochrome b5 (optional)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine

  • Phosphate (B84403) buffer (pH 7.4)

  • Arachidonic acid

  • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5 (if used), and the lipid mixture in a phosphate buffer (pH 7.4).

  • Substrate Addition: Add arachidonic acid to the reaction mixture. For kinetic studies, use a range of substrate concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a quenching solvent and placing the samples on ice.

  • Extraction: Extract the lipid metabolites from the reaction mixture using an organic solvent like ethyl acetate.

  • Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis by LC-MS/MS to quantify the formation of 11,12-EET.

Measurement of Soluble Epoxide Hydrolase (sEH) Activity (Fluorescence-Based Assay)

This protocol describes a common fluorescence-based assay for measuring sEH activity.[5][13]

Materials:

  • Cell lysate or purified sEH enzyme

  • sEH Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Fluorescent sEH substrate (e.g., PHOME, Epoxy Fluor 7)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates containing sEH or use a purified recombinant sEH enzyme solution.

  • Reaction Setup: In a 96-well black microplate, add the cell lysate or purified enzyme to the sEH assay buffer. Include appropriate controls (e.g., vehicle control, inhibitor control).

  • Substrate Addition: Add the fluorescent sEH substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30 minutes).[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation ~330 nm, emission ~465 nm for the product of Epoxy Fluor 7 hydrolysis).[14] The increase in fluorescence is proportional to the sEH activity.

  • Data Analysis: Calculate the rate of the reaction by monitoring the change in fluorescence over time (kinetic assay) or by a single endpoint reading.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples.[12][15]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., methanol, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Homogenize tissue samples or use plasma directly. Add an internal standard to each sample for accurate quantification.

  • Lipid Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

  • Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation or ionization efficiency.

  • LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol) to separate this compound from other lipids.

  • MS/MS Detection: Analyze the eluent from the LC system using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to its characteristic product ions.

  • Quantification: Create a standard curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway of this compound from arachidonic acid and a typical experimental workflow for its quantification.

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis AA Arachidonic Acid EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) AA->EET NADPH, O2 diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) EET->diHETE H2O CYP Cytochrome P450 Epoxygenases (e.g., CYP2C, CYP2J) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) sEH->diHETE

Caption: The enzymatic conversion of arachidonic acid to this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (LLE or SPE) sample->extraction lc Liquid Chromatography (LC Separation) extraction->lc Inject Extract ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms quant Quantification ms->quant

Caption: A typical workflow for the quantification of this compound.

References

An In-depth Technical Guide to the 11,12-diHETE Signaling Cascade: Synthesis, Putative Signaling, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. While its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), has been recognized for its diverse signaling roles, particularly in the cardiovascular system, the specific signaling cascade of this compound is less defined. This technical guide provides a comprehensive overview of the synthesis of this compound, delves into the well-characterized signaling pathways of its precursor, 11,12-EET, which likely provides context for the biological actions of this metabolic axis, and presents detailed experimental protocols for investigating this cascade. This document aims to serve as a critical resource for researchers seeking to elucidate the full spectrum of the this compound signaling pathway and its therapeutic potential.

Introduction

Eicosanoids, derived from the oxygenation of 20-carbon fatty acids, are critical signaling molecules in a myriad of physiological and pathological processes. The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid to produce four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (diHETEs).[2][3] Among these, the 11,12-EET to this compound conversion is of significant interest due to the established biological activities of 11,12-EET, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[1][4] While this compound was initially considered an inactive metabolite, emerging evidence suggests it may possess intrinsic biological activity, such as vasorelaxant properties.[5][6] This guide will explore the current understanding of the this compound signaling cascade, with a necessary focus on its better-understood precursor, 11,12-EET, to provide a complete picture of this metabolic and signaling axis.

Synthesis and Metabolism of this compound

The formation of this compound is a two-step enzymatic process originating from arachidonic acid.

  • Epoxidation of Arachidonic Acid: Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2), is metabolized by CYP epoxygenases, primarily from the CYP2C and CYP2J families.[1] This reaction incorporates one atom of molecular oxygen to form an epoxide at one of the four double bonds of arachidonic acid, resulting in the formation of EETs. The synthesis of 11,12-EET is a key product of this pathway.[7]

  • Hydrolysis of 11,12-EET: The epoxide ring of 11,12-EET is hydrolyzed by soluble epoxide hydrolase (sEH), which adds a molecule of water to yield the vicinal diol, this compound.[2][3] This conversion is generally considered a deactivation step, although this compound retains some biological activity.[5][6]

Further metabolism of this compound can occur through processes such as beta-oxidation.[5][8]

Synthesis_of_11_12_diHETE Synthesis Pathway of this compound AA Arachidonic Acid (from Membrane Phospholipids) CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) Metabolites Further Metabolites (e.g., via β-oxidation) diHETE->Metabolites CYP->EET sEH->diHETE

Caption: Synthesis Pathway of this compound.

The 11,12-EET Signaling Cascade: A Proxy for Understanding this compound

Currently, a specific receptor for this compound has not been identified. Much of the known signaling in this pathway is attributed to its precursor, 11,12-EET, particularly the 11(R),12(S)-EET enantiomer. It is hypothesized that 11,12-EET acts through a G-protein coupled receptor (GPCR), specifically a Gs-coupled receptor.[2][3]

Receptor Activation and Downstream Effectors

The proposed signaling cascade for 11(R),12(S)-EET involves:

  • Receptor Binding: 11(R),12(S)-EET binds to a putative Gs-coupled receptor on the cell surface.[2][3]

  • G-Protein Activation: This binding activates the alpha subunit of the Gs protein (Gαs).

  • Adenylate Cyclase and cAMP: Activated Gαs stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).

  • Downstream Signaling: PKA then phosphorylates various downstream targets, initiating cellular responses.

Key Signaling Pathways Activated by 11,12-EET

Several downstream signaling pathways have been shown to be activated by 11,12-EET:

  • TRPC6 Channel Translocation: In endothelial cells, 11(R),12(S)-EET induces the PKA-dependent translocation of the transient receptor potential cation channel subfamily C member 6 (TRPC6) to the plasma membrane, contributing to calcium influx.[2][3]

  • PI3K/Akt/eNOS Pathway: 11,12-EET can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a potent vasodilator.[9][10]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of 11,12-EET signaling, playing a role in cell proliferation and migration.[9][10]

Signaling_Cascade_of_11_12_EET Proposed Signaling Cascade of 11(R),12(S)-EET cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses EET 11(R),12(S)-EET Receptor Putative Gs-Coupled Receptor EET->Receptor Gs Gs Protein Receptor->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP TRPC6_pm TRPC6 Channel Angio Angiogenesis TRPC6_pm->Angio Gs->AC PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K ERK ERK1/2 PKA->ERK TRPC6_cyto TRPC6 (perinuclear) PKA->TRPC6_cyto Translocation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angio NO Nitric Oxide eNOS->NO Vaso Vasodilation NO->Vaso Migrate Cell Migration ERK->Migrate TRPC6_cyto->TRPC6_pm

Caption: Proposed Signaling Cascade of 11(R),12(S)-EET.

Biological Activities of this compound

While the signaling cascade of this compound is not well-defined, some biological effects have been observed:

  • Vasorelaxation: In porcine coronary artery rings, this compound induced relaxation, suggesting it may contribute to the regulation of vascular tone.[5][6]

Quantitative Data

Quantitative data for the this compound signaling cascade is sparse. The following table summarizes known quantitative values, primarily related to the biological effects of this compound and its precursor.

CompoundParameterValueSpecies/SystemReference
This compoundVasorelaxation~77% relaxation at 5 µmol/LPorcine coronary artery[5][6]
11,12-EETVasorelaxation~64% relaxation at 5 µmol/LPorcine coronary artery[5][6]
11(R),12(S)-EETEC50 for AngiogenesisNot explicitly stated, but effective at 1 µMHuman endothelial cells[2]

Experimental Protocols

Investigating the this compound signaling cascade requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2 for HUVECs) supplemented with fetal bovine serum (FBS) and growth factors, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For signaling studies, cells are often serum-starved for a period (e.g., 4-12 hours) to reduce basal signaling.[11] Subsequently, cells are treated with this compound or 11,12-EET at desired concentrations (e.g., 1 µM) for various time points.

Western Blotting for Protein Phosphorylation (e.g., ERK, Akt)

This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.[5][11]

  • Sample Preparation:

    • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2, phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

    • The membrane can be stripped and re-probed for total protein to normalize for loading.

Western_Blot_Workflow Western Blot Workflow for Phospho-Protein Detection A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-phospho-ERK) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western Blot Workflow.
Radioligand Binding Assay (for receptor identification)

This is a generalized protocol for identifying a receptor for this compound, assuming a radiolabeled version is available.[8]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the putative receptor in a cold lysis buffer.

    • Centrifuge to pellet the membranes and resuspend in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled this compound.

    • For competition assays, include increasing concentrations of unlabeled this compound or other potential ligands.

    • Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine binding affinity (Kd) and receptor density (Bmax).

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels upon stimulation.[12][13]

  • Cell Preparation:

    • Plate cells in a 96-well plate and allow them to adhere.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Stimulation and Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorometric imaging plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add this compound or other agonists and continuously record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) to determine the change in intracellular calcium concentration.

Conclusion and Future Directions

The this compound signaling cascade remains an area with significant unanswered questions. While the synthesis of this compound from arachidonic acid via 11,12-EET is well-established, the specific cellular and molecular mechanisms through which this compound exerts its biological effects are largely unknown. The signaling pathways of its precursor, 11,12-EET, particularly the 11(R),12(S)-enantiomer, are much better characterized and involve a putative Gs-coupled receptor, PKA activation, and downstream pathways such as PI3K/Akt and MAPK/ERK.

Future research should focus on:

  • Identification of a specific this compound receptor: This is a critical step to understanding its signaling mechanism.

  • Elucidation of downstream signaling pathways: Determining the specific kinases, second messengers, and transcription factors activated by this compound is essential.

  • Defining the physiological and pathological roles of this compound: Further investigation into its role in vascular tone, inflammation, and other processes is needed.

A deeper understanding of the this compound signaling cascade could unveil new therapeutic targets for a range of diseases, including cardiovascular disorders and inflammatory conditions. The experimental protocols provided in this guide offer a starting point for researchers to contribute to this exciting and evolving field.

References

The Enzymatic Conversion of 11,12-EET by Soluble Epoxide Hydrolase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of 11,12-Epoxyeicosatrienoic Acid Metabolism by Soluble Epoxide Hydrolase.

This guide provides a comprehensive overview of the enzymatic conversion of 11,12-epoxyeicosatrienoic acid (11,12-EET) to 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by soluble epoxide hydrolase (sEH). This metabolic transformation is a critical regulatory step in the signaling pathways of epoxyeicosanoids, a class of lipid mediators with significant roles in cardiovascular physiology and disease. Understanding the kinetics, experimental methodologies, and cellular consequences of this conversion is paramount for the development of novel therapeutics targeting this pathway.

Introduction to the Epoxyeicosanoid Pathway and Soluble Epoxide Hydrolase

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These molecules act as autocrine and paracrine mediators, playing crucial roles in vasodilation, anti-inflammation, and angiogenesis.[2][3]

The biological activity of EETs is tightly regulated by their metabolic conversion to the corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[4] This hydrolysis is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][3] The conversion of the epoxide to a diol is generally considered a deactivating step, as DHETs often exhibit reduced biological activity compared to their parent EETs.[5] However, emerging evidence suggests that some DHETs, including 11,12-DHET, may possess their own unique biological functions.[6][7]

The inhibition of sEH has emerged as a promising therapeutic strategy for a variety of cardiovascular diseases, including hypertension and inflammation, by increasing the bioavailability of protective EETs.[5] This guide focuses specifically on the conversion of 11,12-EET, a prominent EET regioisomer in several tissues, by sEH.

Quantitative Data on 11,12-EET Conversion

Precise quantitative data on the enzymatic conversion of 11,12-EET is crucial for understanding its physiological relevance and for the development of sEH inhibitors. The following tables summarize key quantitative parameters.

ParameterValueSpecies/SourceSubstrateReference
Kinetic Parameters of sEH
Km1.8 ± 0.2 µMHuman (recombinant)11,12-EET-Ethanolamide[8]
Vmax15 ± 0.5 nmol/min/mgHuman (recombinant)11,12-EET-Ethanolamide[8]
kcat14 ± 0.5 s⁻¹Human (recombinant)11,12-EET-Ethanolamide[8]
kcat/Km7.8 µM⁻¹s⁻¹Human (recombinant)11,12-EET-Ethanolamide[8]
Relative Hydrolysis Rates of EET Regioisomers by sEH
14,15-EET:11,12-EET:8,9-EET20 : 7 : 1Rat Kidney S9 FractionsUnlabeled EET mix[9]
IC50 Values of sEH Inhibitors
N,N'-dicyclohexylurea (DCU)0.54 ± 0.08 µMRat Kidney S9 Fractions[³H]11,12-EET[9]

Note: The kinetic parameters presented are for the ethanolamide derivative of 11,12-EET, as precise data for the free acid was not available in the reviewed literature. This derivative is expected to have similar, but not identical, kinetics to the free acid.

Experimental Protocols

Accurate measurement of the conversion of 11,12-EET to 11,12-DHET is fundamental for research in this field. Below are detailed methodologies for key experiments.

Soluble Epoxide Hydrolase Activity Assay (Radiometric Method)

This protocol describes a radiometric assay to measure the activity of sEH using radiolabeled [³H]11,12-EET.

Materials:

  • Recombinant or purified sEH

  • [³H]11,12-EET (specific activity ~10-20 Ci/mmol)

  • Assay Buffer: 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)

  • Stop Solution: Methanol

  • Extraction Solvent: Isooctane (B107328) or hexane (B92381)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the sEH enzyme to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture by adding the assay buffer and the sEH enzyme solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding [³H]11,12-EET to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Extraction of Substrate: Add a volume of isooctane or hexane (e.g., 2 volumes) to the tube to extract the unreacted lipophilic substrate, [³H]11,12-EET. The more polar product, [³H]11,12-DHET, will remain in the aqueous/methanol phase.

  • Phase Separation: Vortex the tubes vigorously for 30 seconds and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Quantification: Carefully transfer a known volume of the lower aqueous/methanol phase containing the [³H]11,12-DHET to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the [³H]11,12-EET and the measured radioactivity. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Quantification of 11,12-DHET by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the sensitive and specific quantification of 11,12-DHET in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • Internal Standard (e.g., deuterated 11,12-DHET-d11)

  • Extraction Solvent: Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol

  • LC-MS/MS system equipped with a suitable C18 column

Procedure:

  • Sample Preparation: To a known amount of the biological sample, add the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipids. A common method is the Bligh and Dyer extraction using a mixture of chloroform, methanol, and water. Alternatively, a simpler extraction with ethyl acetate can be used.

  • Saponification (Optional): To measure total 11,12-DHET (both free and esterified), the lipid extract can be saponified using a mild base (e.g., KOH in methanol) to release the fatty acids from phospholipids.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the extracted lipids can be further purified using SPE.

  • Derivatization (Optional): To enhance ionization efficiency in the mass spectrometer, the carboxylic acid group of 11,12-DHET can be derivatized.

  • LC-MS/MS Analysis: Reconstitute the final extract in the mobile phase and inject it into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid to improve peak shape.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for 11,12-DHET and its internal standard should be optimized for the instrument being used.

  • Quantification: Create a standard curve using known amounts of an authentic 11,12-DHET standard. Quantify the amount of 11,12-DHET in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

The conversion of 11,12-EET to 11,12-DHET has significant implications for downstream signaling. The following diagrams, created using the Graphviz DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay sEH Activity Assay cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Cells, Tissue) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Protein_Quant Protein Quantification Homogenization->Protein_Quant Reaction_Mix Prepare Reaction Mix (Buffer, sEH source) Protein_Quant->Reaction_Mix Add_Substrate Add 11,12-EET (Substrate) Reaction_Mix->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with Methanol) Incubation->Stop_Reaction Extraction Extraction of 11,12-DHET Stop_Reaction->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Experimental workflow for measuring sEH activity on 11,12-EET.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Putative EET Receptor (GPCR) AC Adenylyl Cyclase GPCR->AC Activates (via Gs) cAMP cAMP AC->cAMP Generates K_channel K+ Channel (e.g., BKCa) Vasodilation Vasodilation K_channel->Vasodilation Hyperpolarization sEH Soluble Epoxide Hydrolase (sEH) DHET 11,12-DHET sEH->DHET PKA Protein Kinase A (PKA) PKA->K_channel Phosphorylates & Activates cAMP->PKA Activates EET 11,12-EET EET->GPCR Binds EET->sEH Hydrolysis DHET->K_channel May also activate (in some cases) DHET->Vasodilation Contributes to (in some cases)

Caption: Signaling pathway of 11,12-EET and its conversion to 11,12-DHET.

Conclusion

The conversion of 11,12-EET to 11,12-DHET by soluble epoxide hydrolase is a pivotal step in the regulation of epoxyeicosanoid signaling. While traditionally viewed as a deactivation pathway, the emerging biological activities of 11,12-DHET add a layer of complexity to this metabolic process. For researchers and drug development professionals, a thorough understanding of the kinetics, measurement techniques, and signaling consequences of this conversion is essential. The development of potent and specific sEH inhibitors holds significant promise for the treatment of cardiovascular and inflammatory diseases by modulating the balance between EETs and DHETs. Further research is warranted to fully elucidate the distinct roles of 11,12-EET and 11,12-DHET in various physiological and pathological contexts.

References

The Discovery and Historical Context of 11,12-diHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) is a dihydroxy derivative of arachidonic acid, an essential omega-6 fatty acid. Its discovery in the early 1990s added a new layer of complexity to the understanding of eicosanoid biology, a field crucial for inflammation, hemostasis, and vascular tone regulation. This technical guide provides a comprehensive overview of the discovery, historical context, biosynthesis, and biological activities of this compound, with a focus on the experimental methodologies that have been pivotal in its characterization. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Historical Context of Eicosanoid Research and the Emergence of this compound

The journey to understanding this compound is rooted in the broader history of eicosanoid research. The field began with the discovery of prostaglandins (B1171923) in the 1930s and expanded significantly in the 1970s with the identification of thromboxanes and prostacyclins. A major breakthrough came in 1979 with the discovery of the leukotrienes, which elucidated the importance of the lipoxygenase pathways of arachidonic acid metabolism.

It was within this context of exploring the diverse products of arachidonic acid metabolism that researchers began to investigate the full spectrum of compounds produced by various cell types. The first definitive identification and structural elucidation of this compound from a biological source was reported in 1991 by Westlund, Palmblad, Falck, and Lumin. Their seminal work on human platelets revealed the formation of this novel dihydroxy compound and provided the initial characterization of its stereochemistry and biosynthesis.[1]

Biosynthesis of this compound

This compound is synthesized in mammalian systems through two primary enzymatic pathways:

The 12-Lipoxygenase (12-LOX) Pathway in Platelets

The initial discovery of this compound in human platelets pointed towards a "leukotriene-like mechanism," suggesting the involvement of a lipoxygenase.[1] This pathway is now understood to be initiated by the 12-lipoxygenase enzyme, which is highly expressed in platelets. The proposed mechanism involves the formation of an unstable epoxide intermediate, analogous to leukotriene A4 (LTA4), which is then hydrolyzed to the vicinal diol, this compound.

The major stereoisomer produced by human platelets was identified as 11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid.[1]

The Cytochrome P450 (CYP) Epoxygenase and Soluble Epoxide Hydrolase (sEH) Pathway

An alternative pathway for this compound formation involves the cytochrome P450 epoxygenase system. In this pathway, arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET) by CYP enzymes. Subsequently, the soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide ring of 11,12-EET to form this compound.[2][3] This pathway is prevalent in various tissues, including the vasculature.

Biological Activities of this compound

The biological functions of this compound are complex and appear to be stereospecific.

Effects on Neutrophil Function

Early studies demonstrated that the 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid stereoisomer possesses biological activity on neutrophil functional responses.[1] However, the major isomer found in platelets, 11(R),12(S)-diHETE, did not exhibit activity in the test systems used at the time.[1] Further research is needed to fully elucidate the specific effects and dose-responses of different this compound stereoisomers on neutrophil chemotaxis, degranulation, and oxidative burst.

Vasoactive Properties

In porcine coronary artery rings contracted with a thromboxane (B8750289) mimetic, this compound was found to induce significant relaxation.[4] This suggests a potential role for this compound in the regulation of vascular tone.

Quantitative Data

The following tables summarize the available quantitative data for the biosynthesis and biological effects of this compound and related enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source Organism/CellReference
Human Platelet 12-LipoxygenaseArachidonic Acid~5-15Not specifiedHuman PlateletsInferred from studies on 12-LOX kinetics.
Soluble Epoxide Hydrolase11,12-EET~1-5Not specifiedVarious tissuesInferred from substrate preference studies.[2][5]
Biological EffectCompoundConcentrationObserved EffectSystemReference
VasorelaxationThis compound5 µmol/L77% relaxationPorcine coronary artery rings[4]
Neutrophil Function11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acidNot specifiedPossesses biological activity on functional responsesHuman Neutrophils[1]
Neutrophil Function11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acidNot specifiedLacks biological activity in test systems usedHuman Neutrophils[1]

Experimental Protocols

The following sections outline the general methodologies used in the discovery and characterization of this compound.

Preparation and Incubation of Human Platelets
  • Platelet Isolation: Human platelets are isolated from whole blood by differential centrifugation.

  • Incubation: Washed platelets are resuspended in a physiological buffer and incubated with arachidonic acid or a calcium ionophore to stimulate the endogenous production of eicosanoids.

  • Extraction: The incubation is terminated by the addition of an organic solvent, and the lipids are extracted using a solid-phase extraction (SPE) column.

Chromatographic Analysis
  • Column: A C18 reverse-phase column is typically used for the separation of eicosanoids.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid for protonation) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to elute the compounds.

  • Detection: UV detection at a wavelength corresponding to the conjugated diene or triene structure of the eicosanoids (typically around 235 nm for dienes and 270-280 nm for trienes) is used for initial identification and quantification.

  • Derivatization: Prior to GC-MS analysis, the carboxyl and hydroxyl groups of the diHETEs are derivatized to increase their volatility. This is often achieved by methylation of the carboxyl group followed by silylation of the hydroxyl groups.

  • GC Separation: The derivatized compounds are separated on a capillary GC column with a temperature program.

  • Mass Spectrometry: Electron impact (EI) mass spectrometry is used to obtain fragmentation patterns, which are crucial for structural elucidation.

Biological Assays
  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a solution containing the chemoattractant (e.g., this compound), and a suspension of isolated human neutrophils is placed in the upper compartment.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells is quantified by staining and counting the cells on the lower side of the membrane.

  • Tissue Preparation: Rings of porcine coronary arteries are dissected and mounted in an organ bath containing a physiological salt solution.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as a thromboxane mimetic.

  • Relaxation Measurement: The test compound (this compound) is added to the bath, and the change in isometric tension (relaxation) is recorded.

Signaling Pathways and Experimental Workflows

The signaling pathway for this compound has not been fully elucidated. However, based on the actions of other eicosanoids, it is likely to involve a G-protein coupled receptor (GPCR). The related molecule, 12(S)-HETE, has been shown to signal through the GPR31 receptor. Further research is needed to identify the specific receptor for this compound and its downstream signaling cascade.

Visualizations

Biosynthesis_of_11_12_diHETE Figure 1: Biosynthetic Pathways of this compound Arachidonic_Acid Arachidonic Acid Pathway1 12-Lipoxygenase Pathway (Platelets) Arachidonic_Acid->Pathway1 12-LOX Pathway2 CYP/sEH Pathway (Vasculature, etc.) Arachidonic_Acid->Pathway2 CYP Epoxygenase Intermediate1 Unstable Epoxide Intermediate Pathway1->Intermediate1 diHETE_1 11(R),12(S)-diHETE Intermediate1->diHETE_1 Hydrolysis EET 11,12-EET Pathway2->EET diHETE_2 This compound EET->diHETE_2 sEH

Figure 1: Biosynthetic Pathways of this compound

Experimental_Workflow_for_11_12_diHETE_Discovery Figure 2: Experimental Workflow for the Discovery of this compound Start Human Platelet Suspension Incubation Incubation with Arachidonic Acid Start->Incubation Extraction Lipid Extraction (Solid-Phase Extraction) Incubation->Extraction Analysis Chromatographic Analysis Extraction->Analysis HPLC Reverse-Phase HPLC (UV Detection) Analysis->HPLC Separation GCMS GC-MS after Derivatization Analysis->GCMS Identification Structure Structural Elucidation (Mass Spectrometry) HPLC->Structure GCMS->Structure Bioassay Biological Activity Testing Structure->Bioassay Neutrophil Neutrophil Function Assays Bioassay->Neutrophil Vascular Vasorelaxation Assays Bioassay->Vascular End Identification of This compound Neutrophil->End Vascular->End

Figure 2: Experimental Workflow for the Discovery of this compound

Hypothesized_Signaling_Pathway_of_11_12_diHETE Figure 3: Hypothesized Signaling Pathway of this compound diHETE This compound GPCR G-Protein Coupled Receptor (GPCR) (Hypothetical) diHETE->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Signaling (e.g., PKA, PKC, Ca2+ release) Second_Messenger->Downstream Activate Response Cellular Response (e.g., Vasorelaxation, Neutrophil Activation) Downstream->Response Leads to

Figure 3: Hypothesized Signaling Pathway of this compound

Future Directions

Despite the progress made since its discovery, several key questions regarding this compound remain. The identification and characterization of its specific receptor(s) is a critical next step to fully understand its mechanism of action. Further investigation into the stereospecific effects of different this compound isomers on various cell types is also warranted. A more detailed understanding of the regulation of its biosynthetic pathways in health and disease could reveal novel therapeutic targets for a range of inflammatory and cardiovascular conditions. The development of specific inhibitors for the enzymes involved in its synthesis and selective agonists/antagonists for its receptor will be invaluable tools for these future studies.

References

The Physiological Role of 11,12-Dihydroxyeicosatetraenoic Acid (11,12-diHETE) In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydration by soluble epoxide hydrolase (sEH). Initially considered an inactive byproduct of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence indicates that this compound possesses significant biological activity in its own right. This technical guide provides a comprehensive overview of the in vivo physiological roles of this compound, with a focus on its functions in the cardiovascular system, inflammation, and angiogenesis. We present quantitative data on its effects, detailed experimental protocols for its study, and diagrams of its known and proposed signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

The metabolism of arachidonic acid by CYP epoxygenases generates four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent signaling lipids involved in a variety of physiological processes. The enzyme soluble epoxide hydrolase (sEH) rapidly metabolizes EETs into their corresponding dihydroxyeicosatrienoic acids (diHETEs). While this conversion has often been viewed as an inactivation step, studies have revealed that at least one of these diols, this compound, retains and in some cases exhibits potent biological effects, particularly in the vasculature. This guide will delve into the known physiological functions of this compound, its mechanisms of action, and methodologies for its investigation.

Biosynthesis of this compound

The primary pathway for the formation of this compound begins with the metabolism of arachidonic acid by CYP epoxygenases, predominantly CYP2C and CYP2J isoforms, to produce 11,12-EET. Subsequently, sEH catalyzes the hydrolysis of the epoxide in 11,12-EET to form the vicinal diol, this compound.[1]

AA Arachidonic Acid EET 11,12-EET AA->EET CYP Epoxygenase (CYP2C, CYP2J) diHETE This compound EET->diHETE Soluble Epoxide Hydrolase (sEH)

Figure 1: Biosynthesis pathway of this compound from arachidonic acid.

Physiological Roles of this compound

Cardiovascular System

One of the most well-characterized roles of this compound is its effect on the vasculature. It is a potent vasodilator in various vascular beds.

  • Vasodilation: Studies have shown that this compound can induce vasodilation that is often equipotent to, and in some cases more potent than, its precursor 11,12-EET.[2][3] For instance, in human coronary arterioles, this compound and 11,12-EET exhibit similar vasodilator potency.[2] This vasodilation is mediated, at least in part, by the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells.[2] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle.

Angiogenesis

The role of this compound in angiogenesis is less clear and appears to be context-dependent. While its precursor, 11,12-EET, is generally considered pro-angiogenic, stimulating endothelial cell migration and tube formation, this compound has been shown to be without effect in some in vitro angiogenesis assays.[4] However, other evidence suggests that some diHETEs may promote certain types of angiogenesis.[5] Further research is needed to fully elucidate the specific role of this compound in the complex process of new blood vessel formation.

Inflammation

The inflammatory actions of this compound are not as well-defined as those of its precursor. While EETs are generally considered to have anti-inflammatory properties, some studies suggest that diHETEs may have pro-inflammatory effects.[5] More research is required to clarify the specific contributions of this compound to inflammatory processes in vivo.

Signaling Pathways

The precise signaling mechanisms of this compound are still under investigation. However, several key pathways have been implicated.

  • BKCa Channel Activation: As mentioned, a primary mechanism for this compound-induced vasodilation is the activation of BKCa channels in vascular smooth muscle cells.[2] This leads to hyperpolarization and relaxation.

  • G-Protein Coupled Receptors (GPCRs): While a specific receptor for this compound has not been definitively identified, there is evidence that its precursor, 11,12-EET, can activate the G-protein coupled receptor GPR132 (also known as G2A).[6] It is plausible that this compound may also interact with this or other GPCRs to elicit its biological effects.

diHETE This compound GPCR GPR132 (G2A)? (Putative Receptor) diHETE->GPCR Binding? BKCa BKCa Channel diHETE->BKCa Direct Activation? AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->BKCa Phosphorylation? Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Start Isolate & Clean Resistance Artery Mount Mount Artery on Pressure Myograph Start->Mount Equilibrate Equilibrate at Physiological Pressure Mount->Equilibrate Constrict Pre-constrict with Vasoconstrictor Equilibrate->Constrict Add_diHETE Add Cumulative Concentrations of This compound Constrict->Add_diHETE Record Record Changes in Vessel Diameter Add_diHETE->Record Analyze Generate Dose-Response Curve Record->Analyze

References

11,12-diHETE as a metabolite of EPA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 11,12-diHETE as a Metabolite of Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA; 20:5, n-3) is an omega-3 polyunsaturated fatty acid renowned for its beneficial effects on cardiovascular health and inflammatory processes.[1] The biological activities of EPA are mediated not only by the parent molecule but also through its conversion into a diverse array of bioactive lipid mediators. One of the key metabolic routes is the cytochrome P450 (CYP) epoxygenase pathway, which transforms EPA into a series of epoxyeicosatetraenoic acids (EpETEs or EEQs).[2] These epoxides are subsequently metabolized, primarily through hydrolysis by the soluble epoxide hydrolase (sEH), to their corresponding diols, dihydroxyeicosatetraenoic acids (diHETEs).[3]

This technical guide provides a comprehensive overview of this compound, a specific diol metabolite derived from EPA. It details the enzymatic synthesis, summarizes the current understanding of its biological activity, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core metabolic and analytical pathways. This document is intended to serve as a foundational resource for researchers investigating the roles of EPA metabolites in health and disease.

Synthesis of this compound from EPA

The generation of this compound from EPA is a two-step enzymatic cascade involving CYP epoxygenases and soluble epoxide hydrolase (sEH).

Step 1: Epoxidation by Cytochrome P450 Epoxygenases

EPA serves as an efficient substrate for CYP epoxygenases, primarily isoforms of the CYP2C and CYP2J families.[4][5] These enzymes catalyze the addition of an oxygen atom across one of the five double bonds of EPA to form epoxide regioisomers. The formation of the precursor to this compound, 11,12-epoxyeicosatetraenoic acid (11,12-EpETE), occurs when the enzyme acts on the double bond at the 11th carbon. Human CYP2C8 and CYP2C9 have been shown to be effective catalysts for EPA epoxidation.[4][6]

Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The epoxide intermediate, 11,12-EpETE, is a substrate for the enzyme soluble epoxide hydrolase (sEH). sEH catalyzes the hydrolysis of the epoxide ring by adding a molecule of water, resulting in the formation of vicinal diols.[7] This conversion of 11,12-EpETE yields 11,12-dihydroxyeicosatetraenoic acid (this compound).[3] This hydrolytic step is a major pathway for the metabolism of fatty acid epoxides and is generally considered to terminate or significantly reduce their biological activity.[3][7]

EPA_to_diHETE_Pathway cluster_0 cluster_1 EPA Eicosapentaenoic Acid (EPA) EpETE 11,12-Epoxyeicosatetraenoic Acid (11,12-EpETE) EPA->EpETE + O2 diHETE 11,12-Dihydroxyeicosatetraenoic Acid (this compound) EpETE->diHETE + H2O CYP CYP Epoxygenase (e.g., CYP2C8, CYP2C9) CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) sEH->diHETE Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract LC LC Separation (C18 Column) Extract->LC Reconstituted Extract MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Standard Curve) Integrate->Quantify Result Final Concentration Quantify->Result

References

Unraveling the Elusive Receptors and Binding Sites of 11,12-diHETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of the cytochrome P450-derived arachidonic acid epoxide, 11,12-epoxyeicosatrienoic acid (11,12-EET). While initially considered an inactive metabolite, emerging evidence suggests that this compound possesses biological activity, particularly in the regulation of vascular tone. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with its molecular targets, focusing on the available quantitative data, experimental methodologies, and signaling pathways.

I. Identified Receptors and Binding Sites

Current research has not identified a specific, high-affinity cell-surface or nuclear receptor for this compound. Studies investigating the potential of this compound to act through the putative Gs-coupled receptor for 11(R),12(S)-EET have shown it to be ineffective[1][2]. This suggests that this compound does not share the same receptor as its precursor, 11,12-EET.

The primary identified molecular target and effector for this compound is the large conductance Ca2+-activated K+ (BK) channel .[3] The interaction with this ion channel appears to be a key mechanism for its vasodilatory effects.

II. Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its identified binding site.

LigandBinding Site/TargetAssay TypeCell/Tissue TypeQuantitative Value (EC50)Reference
This compoundLarge Conductance Ca2+-activated K+ (BK) ChannelInside-out patch clampRat small coronary arterial myocytes1.87 ± 0.57 nM[3]

III. Signaling Pathways

The primary signaling pathway initiated by this compound is the direct activation of BK channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent vasorelaxation.

This compound Signaling Pathway This compound This compound BK_Channel Large Conductance Ca2+-activated K+ (BK) Channel This compound->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

This compound-mediated vasorelaxation pathway.

IV. Experimental Protocols

A. Vasorelaxation Assay in Isolated Arterial Rings

This protocol is a standard method to assess the vasoactive properties of compounds like this compound.[4]

Vasorelaxation Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate porcine coronary artery prep2 Cut into 2-3 mm rings prep1->prep2 prep3 Mount rings in organ bath prep2->prep3 exp1 Equilibrate under tension in Krebs buffer prep3->exp1 exp2 Contract rings with thromboxane (B8750289) mimetic (e.g., U46619) exp1->exp2 exp3 Cumulative addition of this compound exp2->exp3 exp4 Record changes in isometric tension exp3->exp4 an1 Calculate percent relaxation exp4->an1 an2 Generate dose-response curve an1->an2

Workflow for assessing this compound-induced vasorelaxation.

Detailed Methodology:

  • Tissue Preparation: Porcine hearts are obtained, and the coronary arteries are dissected and placed in ice-cold Krebs buffer. The arteries are cleaned of surrounding tissue and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted on stainless steel hooks in organ baths containing Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2-3 grams.

  • Contraction: After equilibration, the rings are contracted with a thromboxane mimetic, such as U46619, to achieve a stable submaximal contraction.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: Changes in isometric tension are continuously recorded using a force transducer and a data acquisition system.

  • Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by the thromboxane mimetic. A dose-response curve is then constructed to determine the potency of this compound.

B. Patch-Clamp Electrophysiology for BK Channel Activity

This protocol is used to directly measure the effect of this compound on the activity of BK channels in isolated cells.[3]

Patch-Clamp Workflow cluster_cell_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_data_analysis Data Analysis cell1 Isolate vascular smooth muscle cells cell2 Plate cells on glass coverslips cell1->cell2 patch1 Form a gigaohm seal (inside-out configuration) cell2->patch1 patch2 Apply voltage steps to elicit channel openings patch1->patch2 patch3 Perfuse with this compound patch2->patch3 patch4 Record single-channel currents patch3->patch4 data1 Measure channel open probability (NPo) patch4->data1 data2 Construct dose-response curve data1->data2 data3 Determine EC50 data2->data3

Workflow for patch-clamp analysis of BK channel activity.

Detailed Methodology:

  • Cell Isolation: Smooth muscle cells are enzymatically dissociated from small coronary arteries.

  • Patch-Clamp Configuration: The inside-out patch-clamp configuration is used. A glass micropipette is sealed onto the surface of a single smooth muscle cell, and the patch of membrane is then excised, exposing the intracellular side of the membrane to the bath solution.

  • Recording Solutions: The pipette solution (extracellular) and bath solution (intracellular) are formulated with appropriate ion concentrations and a defined free Ca2+ concentration in the bath solution.

  • Voltage Protocol: The membrane patch is held at a specific holding potential, and voltage steps are applied to elicit channel openings.

  • Drug Application: this compound is applied to the intracellular face of the membrane patch via the bath solution.

  • Data Acquisition and Analysis: Single-channel currents are recorded and analyzed to determine the channel open probability (NPo). The effect of different concentrations of this compound on NPo is measured to construct a dose-response curve and calculate the EC50.

V. Conclusion

The current body of evidence indicates that this compound's biological activity, particularly its vasodilatory effect, is not mediated by a traditional G-protein coupled or nuclear receptor. Instead, its primary mechanism of action involves the direct activation of large conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle cells. Further research is warranted to fully elucidate the structural basis of this interaction and to explore other potential intracellular binding partners and signaling roles of this eicosanoid. The experimental protocols detailed in this guide provide a framework for future investigations into the pharmacology and therapeutic potential of this compound.

References

11,12-diHETE in Inflammatory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE), an eicosanoid derived from arachidonic acid, and its role in inflammatory processes. While much of the research has focused on its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence suggests that this compound is not merely an inactive metabolite but may possess distinct biological activities, including potential pro-inflammatory and vasoactive effects. This document details the biosynthesis and metabolism of this compound, summarizes the current understanding of its signaling pathways in inflammation, presents available quantitative data, and provides detailed experimental protocols for its study.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They are critical regulators of a wide array of physiological and pathological processes, including inflammation. The metabolism of arachidonic acid occurs via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. This compound is a product of the CYP epoxygenase pathway, formed through the hydration of its precursor, 11,12-EET, by the enzyme soluble epoxide hydrolase (sEH). While EETs are generally considered to be anti-inflammatory, their conversion to diHETEs is often viewed as a deactivation step.[1][2] However, some studies suggest that diHETEs, including this compound, may have their own biological functions, some of which could be pro-inflammatory.[3] This guide will delve into the current state of knowledge regarding this compound in the context of inflammation.

Biosynthesis and Metabolism of this compound

The formation of this compound is a two-step process initiated by the metabolism of arachidonic acid by CYP epoxygenases.

  • Epoxidation of Arachidonic Acid: CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families, convert arachidonic acid into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[4]

  • Hydrolysis of 11,12-EET: The epoxide group of 11,12-EET is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound.[1] This conversion is generally considered to reduce the anti-inflammatory and vasodilatory effects of 11,12-EET.[1][2]

The levels of this compound in tissues and biological fluids are therefore dependent on the relative activities of CYP epoxygenases and sEH. Inhibition of sEH is a therapeutic strategy being explored to increase the levels of beneficial EETs by preventing their degradation to diHETEs.

AA Arachidonic Acid EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) AA->EET CYP Epoxygenase (CYP2C, CYP2J) diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) EET->diHETE Soluble Epoxide Hydrolase (sEH)

Figure 1: Biosynthesis of this compound.

Role in Inflammatory Processes

The role of this compound in inflammation is complex and not fully elucidated. Much of the evidence is indirect, derived from studies on its precursor 11,12-EET and the effects of sEH inhibition.

Pro-inflammatory Potential

While 11,12-EET is known to possess anti-inflammatory properties, its metabolite this compound is often considered to be less active or even pro-inflammatory.[3] Some studies have suggested that DHETs can stimulate monocyte migration, a key event in the inflammatory response.[3] However, direct evidence for a pro-inflammatory role of this compound, such as the induction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or enhancement of neutrophil chemotaxis, is still an active area of research.

Vasoactive Effects

The vasculature plays a crucial role in inflammation, and vasoactive lipids can influence inflammatory cell recruitment. While 11,12-EET is a known vasodilator, the vasoactive properties of this compound are less clear and may be tissue-dependent. One study demonstrated that this compound can induce vasorelaxation in porcine coronary artery rings, suggesting it is not biologically inactive in the vasculature.[5]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are not well-defined. However, studies on its precursor and related compounds suggest potential involvement of key inflammatory signaling cascades.

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. 11,12-EET has been shown to inhibit NF-κB activation.[3] The effect of this compound on this pathway is not as clear, but if it has pro-inflammatory actions, it may involve the activation of NF-κB.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a role in regulating inflammation. Both EETs and diHETEs have been reported to act as PPAR ligands.[2] The specific effects of this compound on PPARγ activation and its downstream consequences for inflammatory gene expression require further investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor IKK IKK Receptor->IKK ? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PPAR PPARγ PPAR_nuc PPARγ PPAR->PPAR_nuc Translocation DNA DNA NFkB_nuc->DNA PPAR_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes diHETE This compound diHETE->Receptor diHETE->PPAR ?

Figure 2: Potential signaling pathways of this compound.

Quantitative Data

Direct quantitative data on the pro-inflammatory effects of this compound are limited in the current literature. The following table summarizes available quantitative data on the vasoactive effects of this compound.

ParameterSpecies/SystemConcentrationEffectReference
VasorelaxationPorcine coronary artery rings5 µmol/L77% relaxation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in inflammatory processes.

Quantification of this compound in Cell Culture Supernatant by LC-MS/MS

This protocol is adapted from methods used for the analysis of eicosanoids in biological samples.

Objective: To extract and quantify this compound from cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Internal standard (e.g., this compound-d4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 1 mL of cell culture supernatant, add the internal standard (e.g., 10 µL of 1 µg/mL this compound-d4).

    • Acidify the sample to pH 3-4 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

    • Elute the analytes with 2 mL of methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot onto the LC-MS/MS system.

    • Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Detect this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions will need to be optimized for the instrument used.

start Start sample Cell Culture Supernatant start->sample add_is Add Internal Standard (this compound-d4) sample->add_is acidify Acidify with Formic Acid add_is->acidify spe Solid-Phase Extraction (C18) acidify->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end End lcms->end

Figure 3: LC-MS/MS workflow for this compound.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., fMLP or IL-8)

  • Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 3-5 µm pores)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Microplate reader or microscope for quantification

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add the chemoattractant (positive control) or this compound at various concentrations to the lower wells of the Boyden chamber. Use assay buffer alone as a negative control.

    • Place the porous membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Quantify the number of migrated cells by counting under a microscope or by using a fluorescent dye and measuring the fluorescence in a microplate reader.

NF-κB Reporter Assay

Objective: To determine if this compound activates the NF-κB signaling pathway.

Materials:

  • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or RAW 264.7 cells)

  • This compound

  • Positive control (e.g., TNF-α or LPS)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the positive control, or vehicle control for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.[6][7]

PPARγ Transactivation Assay

Objective: To determine if this compound can activate PPARγ.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • An expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

  • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

  • This compound

  • Positive control (e.g., rosiglitazone)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the GAL4-luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, the positive control, or vehicle control for 24 hours.

  • Luciferase Assay: Perform the luciferase assay as described in the NF-κB reporter assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter. Express the results as fold activation over the vehicle control.[8][9]

Conclusion

This compound, a metabolite of the anti-inflammatory eicosanoid 11,12-EET, is increasingly recognized as a bioactive lipid with potential roles in inflammatory processes. While direct evidence for its pro-inflammatory effects is still emerging, its formation represents a key metabolic switch from the anti-inflammatory actions of its precursor. The vasoactive properties of this compound further suggest its involvement in the complex regulation of vascular function during inflammation. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific signaling pathways and biological functions of this compound. A deeper understanding of this molecule could open new avenues for the development of therapeutic strategies targeting the CYP epoxygenase pathway in inflammatory diseases.

References

The Role of 11,12-diHETE in Myelopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE), a diol metabolite of arachidonic acid produced via the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathway, is emerging as a significant regulator of myelopoiesis. This lipid mediator plays a crucial role in promoting the proliferation of hematopoietic progenitor cells, a fundamental process in the development of myeloid lineage cells. The primary mechanism of action for this compound in this context is the activation of the canonical Wnt signaling pathway, a critical regulator of hematopoietic stem cell self-renewal and differentiation. This guide provides an in-depth analysis of the function of this compound in myelopoiesis, including its signaling pathway, quantitative effects on progenitor cell activity, and detailed experimental protocols for its study.

Introduction to this compound and Myelopoiesis

Myelopoiesis is the complex process of differentiation and maturation of myeloid cells, including granulocytes and monocytes, from multipotent hematopoietic stem cells. This process is tightly regulated by a network of cytokines, growth factors, and signaling molecules within the bone marrow microenvironment.

This compound is an eicosanoid, a class of signaling lipids derived from the enzymatic oxidation of arachidonic acid. Its synthesis is a two-step process:

  • Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into 11,12-epoxyeicosatrienoic acid (11,12-EET).

  • Soluble epoxide hydrolase (sEH) then hydrolyzes 11,12-EET to form this compound.[1][2]

While the precursor, 11,12-EET, is known to have various biological activities, including effects on endothelial progenitor cells, recent evidence has directly implicated this compound in the regulation of hematopoietic progenitor cells.

Mechanism of Action: Wnt Signaling Pathway

The most significant finding regarding the role of this compound in myelopoiesis is its ability to stimulate the canonical Wnt signaling pathway.[2] Wnt signaling is essential for normal hematopoiesis, influencing hematopoietic stem cell (HSC) self-renewal, proliferation, and lineage commitment.[3][4][5]

The proposed signaling cascade initiated by this compound in hematopoietic progenitor cells is as follows:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_12_diHETE This compound Receptor Putative Receptor (e.g., GPR132) 11_12_diHETE->Receptor Binds Dsh Dishevelled (Dsh) Receptor->Dsh Activates Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Dsh->Destruction_Complex Inhibits beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates beta_catenin_free Free β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Leads to Degradation beta_catenin_nuc β-catenin beta_catenin_free->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes Activates Transcription Proliferation Progenitor Cell Proliferation Target_Genes->Proliferation Promotes

Figure 1: this compound signaling in hematopoietic progenitors.

Activation of the Wnt pathway by this compound leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell cycle progression and proliferation.[2]

Quantitative Effects on Myelopoiesis

Studies have demonstrated that the inhibition of soluble epoxide hydrolase (sEH), which leads to a decrease in this compound production, impairs the proliferation of hematopoietic progenitor cells. Conversely, the addition of this compound can rescue this effect.[2] The primary method for quantifying myeloid progenitor proliferation is the colony-forming unit (CFU) assay, specifically for granulocyte-macrophage progenitors (CFU-GM).

Experimental Condition Cell Type Assay Observed Effect Reference
sEH inhibitionMurine bone marrow cellsSpleen Colony Formation (in vivo)Attenuated progenitor cell proliferation[2]
This compound (1 µM) treatment on sEH-deficient cellsMurine bone marrow cellsColony Formation (in vitro)Rescued the impaired colony formation[2]
12,13-DiHOME (1 µM) treatment on sEH-deficient cellsMurine bone marrow cellsColony Formation (in vitro)Rescued the impaired colony formation (more effective than this compound)[2]

Note: Specific fold-changes and dose-response data are not fully detailed in the primary literature abstracts. The concentrations provided are based on typical ranges used for eicosanoid research.

Detailed Experimental Protocols

In Vitro Colony-Forming Unit (CFU) Assay for Myeloid Progenitors

This protocol is adapted from standard methodologies to assess the effect of this compound on the proliferation and differentiation of granulocyte-macrophage progenitors (CFU-GM).

Materials:

  • Freshly isolated bone marrow cells from mice.

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • Fetal Bovine Serum (FBS).

  • MethoCult™ GF M3434 (or similar methylcellulose-based medium containing stem cell factor, IL-3, and IL-6).

  • This compound (Cayman Chemical or equivalent), stock solution in ethanol.

  • Vehicle control (ethanol).

  • 35 mm culture dishes.

Procedure:

  • Bone Marrow Isolation:

    • Euthanize mice and sterilize femurs and tibias.

    • Flush the bone marrow from the bones using a syringe with IMDM supplemented with 2% FBS.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with PBS and resuspend in IMDM with 2% FBS.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plating:

    • Prepare a cell suspension at a concentration of 1 x 10^5 cells/mL in IMDM with 2% FBS.

    • Prepare dilutions of this compound in MethoCult™ medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control plate.

    • Add 100 µL of the cell suspension (1 x 10^4 cells) to 1 mL of the prepared MethoCult™ medium containing the test compound or vehicle.

    • Vortex the tube to ensure even mixing.

    • Let the tube stand for 5-10 minutes to allow bubbles to dissipate.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. Duplicate or triplicate plates for each condition are recommended.

  • Incubation:

    • Place the culture dishes in a 100 mm dish along with an open 35 mm dish containing sterile water to maintain humidity.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-12 days.

  • Colony Counting:

    • After the incubation period, count the number of CFU-GM colonies (clusters of >50 cells) under an inverted microscope.

    • Compare the number of colonies in the this compound-treated plates to the vehicle control.

G cluster_prep Cell Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis Isolate_BM Isolate Bone Marrow Cells Count_Cells Count Viable Cells Isolate_BM->Count_Cells Prepare_MethoCult Prepare MethoCult with This compound or Vehicle Count_Cells->Prepare_MethoCult Mix_Cells Mix Cells with MethoCult Prepare_MethoCult->Mix_Cells Plate_Mixture Plate in 35mm Dishes Mix_Cells->Plate_Mixture Incubate Incubate 10-12 days (37°C, 5% CO2) Plate_Mixture->Incubate Count_Colonies Count CFU-GM Colonies Incubate->Count_Colonies

Figure 2: Workflow for the CFU-GM assay.
β-Catenin Accumulation Assay (Western Blot)

This protocol is designed to detect the stabilization of β-catenin, a hallmark of canonical Wnt pathway activation, in response to this compound.

Materials:

  • Hematopoietic progenitor cells (e.g., Lin- c-Kit+ cells isolated from mouse bone marrow by magnetic or fluorescence-activated cell sorting).

  • Serum-free culture medium.

  • This compound (1 µM).

  • Wnt3a (positive control).

  • Vehicle control (ethanol).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Plate hematopoietic progenitor cells in serum-free medium and allow them to rest.

    • Treat the cells with this compound (1 µM), Wnt3a, or vehicle for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescence substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for β-actin as a loading control.

  • Analysis:

    • Quantify the band intensities and normalize the β-catenin signal to the β-actin signal.

    • Compare the levels of β-catenin in this compound-treated cells to the vehicle control. An increase in the β-catenin/β-actin ratio indicates pathway activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a positive regulator of myelopoiesis, acting through the stimulation of the canonical Wnt signaling pathway to enhance the proliferation of hematopoietic progenitor cells. This positions the soluble epoxide hydrolase (sEH), the enzyme responsible for this compound synthesis, as a potential therapeutic target for modulating myeloid cell production.

Further research is warranted to:

  • Elucidate the specific receptor for this compound on hematopoietic progenitor cells.

  • Define the complete downstream signaling cascade, including the specific TCF/LEF target genes activated in this context.

  • Conduct detailed dose-response studies to determine the optimal concentrations of this compound for promoting myelopoiesis.

  • Investigate the in vivo effects of administering this compound on hematopoietic recovery following myelosuppressive therapies.

Understanding the intricate role of this compound in myelopoiesis opens new avenues for the development of novel therapeutic strategies for a range of hematological disorders.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 11,12-diHETE in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. Initially, arachidonic acid is converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), a potent vasodilator.[1] Subsequently, soluble epoxide hydrolase (sEH) rapidly metabolizes 11,12-EET to the less active this compound.[1][2] The measurement of this compound in plasma is crucial for understanding its physiological and pathological roles, particularly in cardiovascular diseases and inflammation. This document provides detailed protocols for the quantification of this compound in plasma using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Formation

The formation of this compound is a key step in the metabolism of arachidonic acid via the cytochrome P450 pathway. This pathway is integral to various physiological processes, and its dysregulation has been implicated in several diseases.

Signaling Pathway of this compound Formation AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EET 11,12-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis diHETE This compound sEH->diHETE

Caption: Formation of this compound from arachidonic acid.

Quantitative Data Summary

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and sample throughput. Below is a summary of quantitative data for both ELISA and LC-MS/MS methods.

ParameterELISALC-MS/MS
Limit of Detection (LOD) 1.563 ng/mL0.01 - 1765 ng/mL
Limit of Quantification (LOQ) 1.57 ng/mL[3]10 pg/mL[4]
Detection Range 1.563 - 100 ng/mL[3][5]Varies depending on instrument and method
Intra-assay Precision (CV%) < 10%< 15%
Inter-assay Precision (CV%) < 12%< 15%
Recovery Not consistently reported32.3% to 76.7% in plasma[4]

Experimental Workflow Overview

The general workflow for measuring this compound in plasma involves several key stages, from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Plasma Collection (EDTA tubes, centrifuge) Spiking Spike with Internal Standard (for LC-MS/MS) Collection->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation ELISA ELISA Evaporation->ELISA LCMS LC-MS/MS Evaporation->LCMS StandardCurve Standard Curve Generation ELISA->StandardCurve LCMS->StandardCurve Quantification Quantification of this compound StandardCurve->Quantification

Caption: General workflow for this compound measurement.

Experimental Protocols

Protocol 1: Quantification of this compound by ELISA

This protocol is based on a competitive ELISA method.[6][7]

1. Materials:

  • This compound ELISA Kit (e.g., from MyBioSource or Antibodies-online)[5][7]

  • Human plasma collected in EDTA tubes

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash Buffer, Substrate Solution, Stop Solution (typically provided in the kit)

  • Deionized water

2. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1000 x g for 15 minutes at 4°C.

  • Carefully collect the plasma supernatant.

  • Store plasma samples at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Before the assay, allow samples to thaw on ice.

3. Assay Procedure (based on a typical competitive ELISA kit):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Add 50 µL of HRP-conjugate to each well.

  • Incubate for 60 minutes at 37°C.

  • Aspirate and wash each well with 200 µL of Wash Buffer four times.

  • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

  • Incubate for 15 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

4. Data Analysis:

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of this compound in the samples. The concentration of this compound is inversely proportional to the absorbance.[6]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is a compilation of methodologies described in the literature for the analysis of eicosanoids.[4][8]

1. Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS): d11-14,15-DiHETrE or a similar deuterated standard[9][10]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ethyl acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4][11]

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

2. Sample Preparation:

  • Thaw 500 µL of plasma on ice.

  • Add 10 µL of the internal standard solution (e.g., 30 ng/mL of d11-14,15-DiHETrE in methanol).[4]

  • Add 1 mL of methanol to deproteinize the sample and vortex for 30 seconds.[4]

  • Centrifuge at 20,000 x g for 5 minutes.[4]

  • Transfer the supernatant to a new tube.

3. Solid Phase Extraction (SPE):

  • Condition an Oasis HLB SPE column with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the supernatant from the previous step onto the SPE column.

  • Wash the column with 6 mL of 5% methanol in water.[4]

  • Dry the cartridge for 20 minutes under vacuum.[4]

  • Elute the analytes with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other isomers and matrix components.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition is m/z 335.2 -> 167.1.[12]

5. Data Analysis:

  • Generate a calibration curve using standards of known this compound concentrations spiked with the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of this compound in plasma will depend on the specific research question, available resources, and desired level of analytical detail. ELISA offers a higher throughput and is generally less expensive, making it suitable for screening large numbers of samples. LC-MS/MS provides superior specificity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids and their isomers, which is critical for detailed mechanistic studies. Proper sample handling and preparation are paramount for obtaining accurate and reproducible results with either method.

References

Application Note: Solid-Phase Extraction of 11,12-diHETE from Serum for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) from human serum. This compound is a diol metabolite of arachidonic acid, formed via the cytochrome P450/soluble epoxide hydrolase pathway, and is implicated in various physiological and pathological processes, including vasodilation and inflammation.[1][2] Accurate quantification of this compound in biological matrices such as serum is crucial for researchers in pharmacology, physiology, and drug development. The described reversed-phase SPE method is optimized for high recovery and removal of interfering matrix components, ensuring reliable downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (diHETEs).[1][2] Specifically, 11,12-EET is converted to this compound. These lipid mediators are involved in the regulation of vascular tone and inflammation.[1]

Given their low endogenous concentrations and the complexity of biological matrices like serum, a robust sample preparation method is essential for accurate quantification. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples.[3] This application note details a reliable SPE protocol for the isolation of this compound from serum, suitable for subsequent LC-MS/MS analysis.

Signaling Pathway of this compound Formation

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EET 11,12-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE This compound sEH->diHETE Bioactivity Biological Activity (e.g., Vasodilation) diHETE->Bioactivity

Caption: Formation of this compound from arachidonic acid.

Experimental Protocol

This protocol is designed for the extraction of this compound from 500 µL of human serum. All steps should be performed on ice or at 4°C to minimize analyte degradation.

Materials:

  • Human serum samples

  • This compound analytical standard

  • Deuterated internal standard (e.g., this compound-d8)

  • Reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL or Oasis HLB, 30 mg/1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw serum samples on ice.

    • To 500 µL of serum in a polypropylene (B1209903) tube, add 10 µL of a suitable concentration of deuterated internal standard solution.

    • Add 1.5 mL of acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant 1:1 with water to reduce the organic solvent concentration.

  • Solid-Phase Extraction:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent to dry.

    • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

    • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

SPE Workflow Diagram

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Serum Serum Sample (500 µL) IS Add Internal Standard Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Centrifuge Centrifuge Supernatant Collect Supernatant Dilute Dilute with Water Condition Condition (1 mL Methanol) Dilute->Condition Equilibrate Equilibrate (1 mL Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (1 mL 10% Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (1 mL Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the SPE-LC-MS/MS method for the analysis of diHETEs. Data is compiled from studies on eicosanoid analysis in biological matrices.

ParameterValueReference
Linearity Range 4 - 400 pmol/g tissue[4]
Lower Limit of Quantification (LLOQ) 1.0 pmol/g tissue[4]
Typical Recovery >64.5% (for general eicosanoids)[5]
Intra-day Precision (CV%) 2.0 - 27.4%[4]
Inter-day Precision (CV%) 4.6 - 17.9%[4]
LC-MS/MS Detection Negative Ion Mode[6]
MRM Transition (for 11,12-diHETrE) Q1: 337 m/z, Q3: 167 m/z[6]

Note: Data for linearity and LLOQ are based on tissue samples but provide a reasonable estimate for serum analysis. Recovery and precision values are for a panel of eicosanoids and represent typical method performance.

Discussion

The presented solid-phase extraction protocol provides a robust and reliable method for the isolation of this compound from human serum. The use of a reversed-phase sorbent ensures effective retention of the moderately nonpolar this compound, while the wash step efficiently removes polar interferences. Protein precipitation prior to SPE is a critical step to prevent cartridge clogging and improve extraction efficiency.

For accurate quantification, the use of a stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to correct for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. The final reconstituted sample is clean and concentrated, allowing for sensitive detection of this compound at physiological concentrations.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from serum. The method is suitable for researchers and scientists in various fields who require accurate and reproducible quantification of this important lipid mediator. The provided workflow, diagrams, and quantitative data serve as a valuable resource for method implementation and validation.

References

Application Note and Protocol for the Analysis of 11,12-diHETE in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid formed through the cytochrome P450 (CYP) epoxygenase pathway.[1] Initially, arachidonic acid is converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound.[2] This lipid mediator is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and fibrosis.[3] Accurate quantification of this compound in tissue is crucial for understanding its role in disease and for the development of novel therapeutics targeting the arachidonic acid cascade.

This document provides a detailed protocol for the extraction and quantification of this compound from tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for this purpose.[4]

Signaling Pathway of this compound Formation and Metabolism

The formation of this compound is a key branch of the arachidonic acid metabolic cascade. The pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) and its subsequent metabolism by CYP epoxygenases. The resulting epoxide, 11,12-EET, is a potent signaling molecule in its own right but is quickly converted to the less active this compound by sEH.[2] Further metabolism of this compound can occur via processes such as beta-oxidation.[5]

G AA Arachidonic Acid (from membrane phospholipids) CYP Cytochrome P450 Epoxygenase AA->CYP EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) sEH->diHETE Hydrolysis BetaOx Beta-oxidation & Further Metabolism diHETE->BetaOx Metabolites Metabolites BetaOx->Metabolites

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols

This section details the materials and methods for the analysis of this compound in tissue homogenates.

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d8)

  • LC-MS grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297)

  • Formic acid

  • Butylated hydroxytoluene (BHT)

  • Solid-phase extraction (SPE) C18 cartridges

  • Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)[6]

  • Phosphate buffer

  • Nitrogen gas for evaporation

Experimental Workflow

The overall experimental workflow for the analysis of this compound from tissue samples is depicted below.

G start Start: Tissue Sample (snap-frozen) homogenization 1. Tissue Homogenization in buffer with antioxidant (BHT) and internal standard start->homogenization centrifugation1 2. Centrifugation to remove debris homogenization->centrifugation1 extraction 3. Solid-Phase Extraction (SPE) of supernatant centrifugation1->extraction evaporation 4. Evaporation & Reconstitution of eluate extraction->evaporation lcms 5. LC-MS/MS Analysis evaporation->lcms data 6. Data Analysis & Quantification lcms->data end End: this compound Concentration data->end

Figure 2: Experimental workflow for this compound analysis.
Detailed Methodologies

1. Tissue Homogenization

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Thaw the tissue on ice in a pre-chilled tube containing homogenization buffer.[6] For soft tissues like the brain, an auto homogenizer can be used, while for harder tissues, a ground glass homogenizer is recommended.[6]

  • Add an antioxidant such as BHT to the homogenization buffer to prevent auto-oxidation of lipids.

  • Spike the sample with a known amount of deuterated this compound internal standard.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet unhomogenized tissue and debris.[6]

  • Carefully transfer the supernatant to a new tube for extraction.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.[7]

  • Acidify the supernatant from the homogenization step to a pH of approximately 3.5 with 2M hydrochloric acid.[8]

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of water, followed by 10 mL of a water:ethanol mixture (85:15), and finally 10 mL of hexane (B92381) to remove polar lipids and other interferences.[8]

  • Elute the this compound with 10 mL of ethyl acetate.[8]

3. Sample Concentration and Reconstitution

  • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a mixture of water, acetonitrile, and formic acid).[9]

4. LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Water with 0.1% acetic acid[11]
Mobile Phase B Acetonitrile/Methanol (90:10) with 0.1% acetic acid[11]
Flow Rate 0.3 - 0.5 mL/min[10][11]
Gradient A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. A typical run time is 15-25 minutes.[11]
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z) for this compound: ~337.2. Product ions will need to be optimized but are often around m/z 167 and 207.[9] For the internal standard, the precursor and product ions will be shifted according to the number of deuterium (B1214612) labels.

Data Presentation

The following tables summarize reported concentrations of this compound in various tissues. It is important to note that concentrations can vary significantly based on species, physiological state, and the specific experimental conditions.

Table 1: this compound and Related Metabolites in Human Lung Tissue from a Study on Idiopathic Pulmonary Fibrosis (IPF) [3]

AnalyteControl (fmol/mg lung tissue)IPF (fmol/mg lung tissue)
11,12-EET~8.0~2.5
11,12-DHET~1.0~0.5
Ratio (11,12-EET/11,12-DHET) ~9.0 ~4.63

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Relative Concentrations of this compound in Rat Tissues [12]

TissueLipid FractionConcentration (pmol/g or mL)
LiverFree0.40 ± 0.12
Neutral Lipids0.18 ± 0.13
Phospholipids1.83 ± 0.45
AdiposeFree0.05 ± 0.03
Neutral Lipids0.04 ± 0.03
Phospholipids0.19 ± 0.05
BrainFreeNot Detected
Neutral LipidsNot Detected
Phospholipids0.06 ± 0.02

Values are presented as mean ± standard deviation.

Conclusion

The protocol outlined in this application note provides a robust framework for the reliable quantification of this compound in tissue homogenates. Adherence to proper sample handling, extraction, and analytical procedures is critical for obtaining accurate and reproducible results. This methodology can be a valuable tool for researchers investigating the role of the CYP-eicosanoid pathway in health and disease, and for professionals in the field of drug development targeting this pathway.

References

Application Notes and Protocols: In Vitro Effects of 11,12-diHETE on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) on endothelial cells. The protocols outlined below are based on established experimental findings and are intended to guide researchers in studying the biological activity of this lipid metabolite.

Introduction

This compound is a diol metabolite formed from the hydration of 11,12-epoxyeicosatrienoic acid (11,12-EET), a reaction catalyzed by soluble epoxide hydrolase (sEH). While 11,12-EET, a cytochrome P450-derived metabolite of arachidonic acid, has been shown to be a potent signaling molecule involved in regulating vascular tone and angiogenesis, its diol metabolite, this compound, is generally considered to be biologically less active in these processes.[1][2][3][4] Understanding the comparative effects of 11,12-EET and this compound is crucial for elucidating the physiological roles of the epoxyeicosatrienoic acid pathway and for the development of therapeutic agents targeting sEH.

Data Presentation

The following table summarizes the comparative effects of 11,12-EET and its metabolite this compound on key functions of endothelial cells as observed in various in vitro studies.

Endothelial Cell Function Effective Concentration of 11(R),12(S)-EET Effect of 11(R),12(S)-EET Effect of this compound Reference
Cell Migration 30 nM (maximal response)Stimulated migration comparable to VEGFIneffective[1]
Tube Formation (±)-11,12-EETStimulated tube formationIneffective[1][2][3][4]
TRPC6 Channel Translocation 1 µM (racemic mixture, 30 seconds)Induced rapid translocation to the plasma membraneIneffective[1][2][3][4]
Neovasculogenesis (in hEPCs) 3-50 nMSignificantly induces neovasculogenesisNot explicitly stated, but focus is on EET[5][6][7]

Signaling Pathways

The pro-angiogenic effects of 11,12-EET in endothelial cells are primarily mediated through a Gs-coupled receptor, leading to the activation of Protein Kinase A (PKA) and subsequent translocation of the transient receptor potential channel TRPC6.[1][2][3][4] In contrast, this compound does not appear to activate this signaling cascade.

Another signaling pathway implicated in the effects of 11,12-EET on human endothelial progenitor cells (hEPCs) involves the phosphorylation of PI3-K/Akt and ERK1/2, leading to neovasculogenesis.[5][6][7]

Below are diagrams illustrating the established signaling pathway for 11,12-EET and a general experimental workflow for studying the effects of this compound.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol 11_12_EET 11(R),12(S)-EET Gs_Receptor Gs-Coupled Receptor 11_12_EET->Gs_Receptor Gs Gs protein Gs_Receptor->Gs TRPC6_inactive TRPC6 (Perinuclear) TRPC6_active TRPC6 (Membrane) TRPC6_inactive->TRPC6_active translocates Angiogenesis Angiogenesis (Migration, Tube Formation) TRPC6_active->Angiogenesis AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->TRPC6_inactive phosphorylates

Caption: 11(R),12(S)-EET Signaling Pathway in Endothelial Cells.

Start Culture Endothelial Cells to Confluence Treatment Treat Cells with: - Vehicle Control - this compound - 11,12-EET (Positive Control) - VEGF (Positive Control) Start->Treatment Assays Perform In Vitro Assays Treatment->Assays Migration Migration Assay (e.g., Scratch-Wound) Assays->Migration Tube_Formation Tube Formation Assay (e.g., on Matrigel) Assays->Tube_Formation Proliferation Proliferation Assay (e.g., Thymidine (B127349) Incorporation) Assays->Proliferation Analysis Data Acquisition & Analysis Migration->Analysis Tube_Formation->Analysis Proliferation->Analysis

Caption: Experimental Workflow for Evaluating this compound Effects.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound on endothelial cells. It is recommended to always include 11,12-EET and a known pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) as positive controls, and a vehicle control (e.g., 0.3% dimethylsulfoxide) as a negative control.

Protocol 1: Endothelial Cell Migration (Scratch-Wound Assay)

This assay measures the ability of endothelial cells to migrate and close a mechanically created "wound" in a confluent monolayer.

Materials:

  • Primary human endothelial cells (e.g., HUVECs)

  • Appropriate cell culture medium and supplements

  • 96-well culture plates

  • Wound-maker tool or a sterile 200 µL pipette tip

  • This compound, 11,12-EET, VEGF

  • Vehicle (e.g., DMSO)

  • Microscope with a camera

Procedure:

  • Seed primary human endothelial cells in 96-well plates and culture until a confluent monolayer is formed.

  • Create a uniform scratch or wound in the center of each well using a wound-maker or a sterile pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing the test compounds:

    • Vehicle control (e.g., 0.3% DMSO)

    • This compound (e.g., 5 µM)

    • (±)-11,12-EET (e.g., 5 µM) as a positive control

    • VEGF (e.g., 30 ng/ml) as a positive control

  • Capture images of the wounds at time 0.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Capture images of the same wound areas at subsequent time points (e.g., 12 and 24 hours).

  • Quantify the rate of wound closure by measuring the area of the wound at each time point using image analysis software. The migration distance can be calculated based on the change in the wound area.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Primary human endothelial cells

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • 96-well culture plates

  • This compound, 11,12-EET, VEGF

  • Vehicle (e.g., DMSO)

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium containing the test compounds:

    • Vehicle control

    • This compound

    • (±)-11,12-EET

    • VEGF

  • Seed the cell suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope.

  • Capture images and quantify tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.

Protocol 3: Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Primary human endothelial cells

  • Endothelial cell growth medium

  • 96-well culture plates

  • This compound, 11,12-EET, VEGF

  • Vehicle (e.g., DMSO)

  • Cell proliferation assay kit (e.g., based on thymidine incorporation, MTT, or CyQUANT)

  • Plate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a low density.

  • Allow the cells to attach and synchronize (e.g., by serum starvation for a few hours).

  • Replace the medium with fresh medium containing the test compounds:

    • Vehicle control

    • This compound at various concentrations

    • (±)-11,12-EET at various concentrations

    • VEGF

  • Incubate for a period that allows for cell division (e.g., 24-72 hours).

  • Perform the cell proliferation assay according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Conclusion

The available in vitro evidence strongly suggests that this compound, the diol metabolite of 11,12-EET, is largely inactive in promoting key angiogenic processes in endothelial cells, such as migration and tube formation.[1][2][3][4] Therefore, this compound serves as an important negative control in studies investigating the pro-angiogenic effects of 11,12-EET and the role of soluble epoxide hydrolase in modulating these effects. The protocols provided herein offer a standardized approach for researchers to further investigate the biological roles of this compound and related lipid metabolites in endothelial cell biology.

References

Application Notes and Protocols for Studying 11,12-diHETE Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of the cytochrome P450-derived arachidonic acid epoxide, 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the action of soluble epoxide hydrolase (sEH).[1] While initially considered an inactive metabolite, emerging evidence suggests that this compound possesses biological activity, particularly in the cardiovascular system. This document provides detailed application notes and protocols for utilizing animal models to investigate the physiological and pathophysiological effects of this compound. The focus is on in vivo administration and the subsequent assessment of cardiovascular, renal, and inflammatory responses.

Data Presentation

The following tables summarize quantitative data related to the effects of this compound and its precursor, 11,12-EET.

Table 1: Vasoactive Effects of this compound and 11,12-EET in Isolated Arteries

Animal ModelVessel TypeAgonistConcentrationEffectReference
PorcineCoronary ArteryThis compound5 µmol/L77% relaxation[1]
PorcineCoronary Artery11,12-EET5 µmol/L64% relaxation[1]
CanineCoronary ArteriolesThis compoundEC50: ~10⁻¹³ MPotent vasodilation
CanineCoronary Arterioles11,12-EETEC50: ~10⁻¹² MPotent vasodilation
RatMesenteric Vasculature11,12-EETDose-dependentVasodilation[2]

Table 2: Effects of Modulating EET/diHETE Pathways on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Animal ModelInterventionMeasured ParameterEffectReference
SHRsEH inhibitor (AUCB)Mean Blood PressureDecrease from 176 ± 8 to 153 ± 5 mmHg
SHRsEH inhibitor (AUCB)Plasma trans-EETsIncrease from 4.1 ± 0.2 to 7.9 ± 1.5 ng/ml
SHR12-LO inhibitor (ETI)Mean Systolic Blood PressureDecrease from 175.8 ± 4.2 to 141.6 ± 5.9 mm Hg[3]

Table 3: Endogenous Levels of this compound in Animal Tissues

Animal ModelTissueLipid PoolConcentration (pmol/g or mL)Reference
RatPlasmaPhospholipids~250[1]
RatLiverPhospholipids~1500[1]
RatAdiposePhospholipids~500[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol is adapted from a method for intraperitoneal administration of a related lipid mediator.[1]

Objective: To administer this compound systemically to mice to assess its physiological effects.

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Ethanol (B145695), absolute

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 5 mM HEPES buffer

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Male C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Store at -80°C under nitrogen.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a vehicle solution of 5 mM HEPES buffer containing 50 mg/mL fatty acid-free BSA.

    • Further dilute the this compound stock solution in sterile saline.

    • For a final dosing volume of 100 µL per 25g mouse, the final concentration of ethanol should be less than 1%. The desired dose of this compound will determine the final concentration in the dosing solution. A typical dose range to explore would be 0.1 - 10 mg/kg.

  • Administration:

    • Aclimatize mice to the experimental room for at least 1 hour.

    • Gently restrain the mouse.

    • Perform an intraperitoneal (IP) injection in the lower right quadrant of the abdomen.

    • For the control group, administer the vehicle solution (saline with the same final concentration of ethanol and BSA).

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Proceed with downstream assays at predetermined time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess cardiovascular, renal, or inflammatory parameters.

Protocol 2: Assessment of Vascular Inflammation

Objective: To quantify vascular inflammation following this compound administration.

Materials:

  • Evans Blue dye

  • Formamide (B127407)

  • Spectrophotometer

  • Surgical instruments for tissue harvesting

  • Phosphate-buffered saline (PBS)

Procedure:

  • Induction of Vascular Leak:

    • At the desired time point after this compound or vehicle administration, inject Evans Blue dye (2% in PBS, 20 mg/kg) intravenously via the tail vein.

    • Allow the dye to circulate for 30 minutes.

  • Tissue Harvesting and Dye Extraction:

    • Euthanize the mouse and perfuse the circulatory system with PBS to remove intravascular dye.

    • Harvest the aorta and other tissues of interest.

    • Record the wet weight of the tissues.

    • Incubate the tissues in formamide at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Quantify the amount of Evans Blue per gram of tissue by comparing to a standard curve.

Protocol 3: Measurement of Cardiovascular Parameters

Objective: To assess the effect of this compound on blood pressure and cardiac function.

Materials:

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Small animal echocardiography system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Blood Pressure Measurement:

    • Acclimatize mice to the blood pressure measurement device for several days prior to the experiment.

    • Measure baseline systolic and diastolic blood pressure.

    • Administer this compound or vehicle as described in Protocol 1.

    • Measure blood pressure at various time points post-injection.

  • Echocardiography for Cardiac Function:

    • At the desired time point post-injection, anesthetize the mouse with isoflurane.

    • Perform transthoracic echocardiography to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output.

    • Ensure consistent anesthetic depth and core body temperature throughout the procedure.

Protocol 4: Assessment of Renal Function

Objective: To evaluate the impact of this compound on renal function.

Materials:

Procedure:

  • Urine Collection and Analysis:

    • House mice in metabolic cages for 24 hours to collect urine at baseline and after this compound administration.

    • Measure urine volume.

    • Determine urinary albumin and creatinine concentrations using ELISA kits.

    • Calculate the albumin-to-creatinine ratio (ACR) as an indicator of kidney damage.

  • Blood Analysis:

    • At the end of the experiment, collect blood via cardiac puncture.

    • Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels as indicators of glomerular filtration rate.

Mandatory Visualization

G cluster_0 Arachidonic Acid Metabolism Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolized by 11,12-EET 11,12-EET CYP450 Epoxygenase->11,12-EET Produces sEH sEH 11,12-EET->sEH Metabolized by This compound This compound sEH->this compound Produces

Metabolic pathway of this compound formation.

G cluster_1 Experimental Workflow for In Vivo Studies Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements This compound Administration This compound Administration Baseline Measurements->this compound Administration Post-administration Monitoring Post-administration Monitoring This compound Administration->Post-administration Monitoring Cardiovascular Assessment Cardiovascular Assessment Post-administration Monitoring->Cardiovascular Assessment Renal Function Assessment Renal Function Assessment Post-administration Monitoring->Renal Function Assessment Inflammation Assessment Inflammation Assessment Post-administration Monitoring->Inflammation Assessment Data Analysis Data Analysis Cardiovascular Assessment->Data Analysis Renal Function Assessment->Data Analysis Inflammation Assessment->Data Analysis

General workflow for in vivo this compound studies.

G cluster_2 Proposed Signaling Pathway for this compound-Induced Vasodilation This compound This compound Putative Receptor Putative Receptor This compound->Putative Receptor Potassium Channel Activation Potassium Channel Activation Putative Receptor->Potassium Channel Activation Hyperpolarization Hyperpolarization Potassium Channel Activation->Hyperpolarization Calcium Channel Inhibition Calcium Channel Inhibition Hyperpolarization->Calcium Channel Inhibition Vasodilation Vasodilation Calcium Channel Inhibition->Vasodilation

Proposed signaling pathway for this compound.

References

Commercial Sources and Application Notes for 11,12-diHETE Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for the 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) standard. It also includes detailed application notes and experimental protocols for its quantification in biological matrices and for its use in cell-based assays.

Commercial Availability of this compound Standard

This compound is a dihydroxy metabolite of Eicosapentaenoic Acid (EPA), produced via the cytochrome P450 (CYP) pathway. It is a crucial standard for researchers studying lipid biochemistry and signaling. The primary commercial source for a high-purity this compound standard is Cayman Chemical. Additionally, a deuterated internal standard, (±)11(12)-DiHET-d11, is available for quantitative mass spectrometry applications.

Table 1: Commercial Sources for this compound and its Deuterated Analog

Product NameSupplierCatalog NumberPurityFormulationStorageStability
(±)11(12)-DiHETECayman Chemical10466≥98%100 µg/ml in ethanol-20°C≥ 2 years
(±)11(12)-DiHETCayman Chemical51511≥95%100 µg/ml in ethanol-20°CNot specified
(±)11(12)-DiHET-d11Cayman Chemical10007975≥99% deuteratedA solution in ethanol-20°C≥ 2 years
11,12-dihydroxy-5(Z),8(Z),14(Z)-eicosatrienoic acidLarodan>98%In solutionFreezerNot specified

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for (±)11(12)-DiHETE

PropertyValueSource
Formal Name11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid[1]
CAS Number867350-92-3[1]
Molecular FormulaC₂₀H₃₂O₄[1]
Formula Weight336.5 g/mol [1]
Solubility (DMF)~30 mg/ml[1][2]
Solubility (DMSO)~30 mg/ml[1][2]
Solubility (Ethanol)~30 mg/ml[1][2]
Solubility (PBS, pH 7.2)~0.5 mg/ml[1][2]

Signaling Pathway of this compound

This compound is formed from the precursor 11,12-epoxyeicosatrienoic acid (11,12-EET) through the action of soluble epoxide hydrolase (sEH). 11,12-EET itself is a product of the cytochrome P450 epoxygenase pathway acting on arachidonic acid. While 11,12-EET is a potent vasodilator, its conversion to this compound was initially thought to be an inactivation step. However, studies have shown that this compound retains biological activity, including vasorelaxation.[3]

G Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EET_11_12 11,12-EET CYP_Epoxygenase->EET_11_12 sEH Soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound sEH->diHETE_11_12 Beta_Oxidation β-Oxidation diHETE_11_12->Beta_Oxidation Biological_Effects Biological Effects (e.g., Vasorelaxation) diHETE_11_12->Biological_Effects DHHD 7,8-dihydroxy- hexadecadienoic acid Beta_Oxidation->DHHD

Figure 1. Biosynthetic pathway of this compound.

Experimental Protocols

Protocol for Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of eicosanoids in biological matrices.[4][5][6]

Objective: To quantify the concentration of this compound in plasma or tissue homogenates.

Materials:

  • (±)11(12)-DiHETE standard (Cayman Chemical, Cat. No. 10466 or 51511)

  • (±)11(12)-DiHET-d11 internal standard (Cayman Chemical, Cat. No. 10007975)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of the internal standard solution ((±)11(12)-DiHET-d11, e.g., at 100 ng/mL). b. Add 400 µL of ice-cold methanol to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant.

  • Solid Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 1d onto the SPE cartridge. c. Wash the cartridge with 1 mL of 10% methanol in water. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.02% formic acid.
    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
    • Gradient: A suitable gradient to separate this compound from other isomers. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):
    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • This compound: Precursor ion [M-H]⁻ m/z 337.2 -> Product ion (e.g., m/z 167.1).
    • This compound-d11: Precursor ion [M-H]⁻ m/z 348.2 -> Product ion (e.g., m/z 171.1).
    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

  • Quantification: a. Generate a calibration curve using the this compound standard at various concentrations, with a fixed concentration of the internal standard. b. Plot the peak area ratio (analyte/internal standard) against the concentration of the standard. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound-d11) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection

Figure 2. Workflow for LC-MS/MS quantification of this compound.

Protocol for a Cell-Based Endothelial Cell Migration Assay

This protocol provides a general framework for assessing the biological activity of this compound on endothelial cell migration, adapted from studies on the precursor 11,12-EET.[7][8]

Objective: To determine the effect of this compound on the migration of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

  • Endothelial cell growth medium (e.g., EGM-2).

  • Fetal Bovine Serum (FBS).

  • (±)11(12)-DiHETE standard.

  • Vehicle control (e.g., ethanol).

  • 96-well culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microscope with imaging capabilities.

  • Image analysis software.

Procedure:

  • Cell Culture: a. Culture HUVECs in endothelial cell growth medium until they reach confluence in a 96-well plate. b. Prior to the assay, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Scratch Wound Assay: a. Create a uniform "scratch" or wound in the confluent cell monolayer using a sterile pipette tip. b. Gently wash the wells with PBS to remove detached cells. c. Capture an initial image (T=0) of the wound in each well.

  • Treatment: a. Prepare different concentrations of this compound in a low-serum medium. Ensure the final concentration of the vehicle (ethanol) is consistent across all wells and is at a non-toxic level (e.g., <0.1%). b. Add the this compound solutions or vehicle control to the respective wells. c. Include a positive control if available (e.g., VEGF).

  • Incubation and Imaging: a. Incubate the plate at 37°C and 5% CO₂. b. Capture images of the wounds at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: a. Measure the area of the wound in the images at each time point using image analysis software. b. Calculate the percentage of wound closure for each treatment group relative to the initial wound area. c. Compare the wound closure in the this compound-treated groups to the vehicle control group to determine the effect on cell migration.

Conclusion

The availability of a high-purity this compound standard and its deuterated analog from commercial suppliers like Cayman Chemical is crucial for advancing research in lipid signaling. The provided protocols for quantification and cell-based assays offer a starting point for investigators to explore the biological roles of this important eicosanoid. Proper handling, storage, and adherence to detailed experimental procedures are essential for obtaining reliable and reproducible results.

References

Protocol for the Extraction of 11,12-diHETE from Cell Culture Media for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis of the epoxide intermediate 11,12-epoxyeicosatrienoic acid (11,12-EET) by soluble epoxide hydrolase (sEH). As a lipid mediator, this compound is involved in various physiological and pathological processes, including inflammation, angiogenesis, and cardiovascular function. Accurate quantification of this compound in cell culture media is crucial for understanding its cellular functions and for the development of novel therapeutics targeting the arachidonic acid cascade.

This document provides detailed protocols for the extraction of this compound from cell culture media using two common and effective methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed to yield a clean extract suitable for sensitive and specific quantification by downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Overview

The formation of this compound is a key branch of the arachidonic acid metabolic pathway. Cellular stimulation, for instance by inflammatory mediators like lipopolysaccharide (LPS), can lead to the release of arachidonic acid from the cell membrane. This free arachidonic acid is then available for enzymatic conversion.

Arachidonic_Acid_Metabolism AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 (Stimulated by e.g., LPS) AA->PLA2 Free_AA Free Arachidonic Acid PLA2->Free_AA CYP_Epoxygenase CYP Epoxygenase Free_AA->CYP_Epoxygenase EET_11_12 11,12-EET CYP_Epoxygenase->EET_11_12 sEH soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound (Secreted into Media) sEH->diHETE_11_12

Figure 1. Biosynthetic pathway of this compound.

Experimental Protocols

Prior to extraction, it is recommended to add a deuterated internal standard (e.g., this compound-d8) to the cell culture media samples to account for extraction losses and matrix effects during analysis.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[1] This protocol is optimized for the use of C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg/1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Internal Standard (e.g., this compound-d8)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant and centrifuge at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

    • Transfer the cleared supernatant to a new tube.

    • Spike the supernatant with the internal standard.

    • Acidify the sample to a pH of approximately 3-4 with formic acid. This ensures that the acidic analyte is in its neutral form and will be retained on the non-polar C18 stationary phase.[2]

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge.

    • Pass 2 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.[2][3]

  • Sample Loading:

    • Slowly load the acidified supernatant onto the conditioned C18 cartridge at a flow rate of approximately 1 drop per second.[2]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Follow with a wash of 2 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.[4]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Collect Collect & Centrifuge Supernatant Spike Spike with Internal Standard Collect->Spike Acidify Acidify to pH 3-4 Spike->Acidify Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash (Water, 15% Methanol) Load->Wash Elute Elute (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Figure 2. Solid-Phase Extraction (SPE) workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.[5]

Materials:

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic Acid

  • Internal Standard (e.g., this compound-d8)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect and clarify the cell culture supernatant as described in the SPE protocol.

    • Spike the supernatant with the internal standard.

    • Acidify the sample to a pH of approximately 3-4 with formic acid.

  • Extraction:

    • Add 2 volumes of a 1:1 (v/v) mixture of ethyl acetate and hexane to the acidified supernatant (e.g., for 1 mL of supernatant, add 2 mL of the solvent mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer, which contains the this compound, and transfer it to a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Steps Collect_LLE Collect & Centrifuge Supernatant Spike_LLE Spike with Internal Standard Collect_LLE->Spike_LLE Acidify_LLE Acidify to pH 3-4 Spike_LLE->Acidify_LLE Add_Solvent Add Ethyl Acetate/ Hexane & Vortex Centrifuge_LLE Centrifuge for Phase Separation Add_Solvent->Centrifuge_LLE Collect_Organic Collect Organic (Upper) Phase Centrifuge_LLE->Collect_Organic Evaporate_LLE Evaporate to Dryness Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE

Figure 3. Liquid-Liquid Extraction (LLE) workflow.

Data Presentation

The following tables provide representative data for the extraction and quantification of this compound from cell culture media. These values are examples and may vary depending on the cell type, stimulation conditions, and analytical instrumentation.

Table 1: Comparison of Extraction Method Performance

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%) 85 ± 5%75 ± 8%
Matrix Effect (%) 15 ± 4%25 ± 7%
Processing Time per Sample ~15 minutes~20 minutes
Solvent Consumption LowHigh
Reproducibility (CV%) < 10%< 15%

Table 2: Representative Quantification of this compound in Macrophage Cell Culture Media

Cell TypeTreatmentThis compound Concentration (ng/mL)
RAW 264.7 Macrophages Control (Unstimulated)0.5 ± 0.1
LPS (100 ng/mL, 24h)5.2 ± 0.8
Primary Human Monocytes Control (Unstimulated)0.8 ± 0.2
LPS (100 ng/mL, 24h)8.5 ± 1.2

Downstream Analysis: LC-MS/MS

The extracted and reconstituted samples are ready for analysis by LC-MS/MS. A reverse-phase C18 column is typically used for the chromatographic separation of this compound. The mass spectrometer is operated in negative ion mode, and Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.

Example LC-MS/MS Parameters:

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Q1: 335.2 -> Q3: 167.1

    • This compound-d8 (Internal Standard): Q1: 343.2 -> Q3: 172.1

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the isolation of this compound from cell culture media. SPE generally offers higher recovery and reproducibility with lower solvent consumption, making it well-suited for high-throughput applications. LLE is a simpler, albeit potentially less clean, alternative. The choice of method will depend on the specific requirements of the experiment, including sample volume, desired purity, and available resources. The protocols provided herein, in conjunction with sensitive LC-MS/MS analysis, will enable researchers to accurately quantify this compound and further elucidate its role in cellular biology.

References

Application Notes and Protocols for the GC-MS Analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. It is formed via the cytochrome P450 (CYP) epoxygenase pathway, where arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to this compound.[1][2] This metabolite and its precursor, 11,12-EET, are implicated in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][3][4] Given its role in cellular signaling, accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its function and for the development of novel therapeutics targeting the arachidonic acid cascade.

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of eicosanoids.[5] However, due to the low volatility of dihydroxy fatty acids like this compound, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6] This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound from biological samples using GC-MS.

Signaling Pathway of 11,12-EET, the Precursor to this compound

The biological activities associated with this compound are often linked to the actions of its precursor, 11,12-EET. The conversion of 11,12-EET to this compound by sEH is a key metabolic step that can modulate the signaling cascade.[1] 11,12-EET has been shown to activate several downstream signaling pathways, including the Akt/eNOS and ERK1/2 pathways, promoting neovasculogenesis.[3]

11_12_EET_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase 11_12_EET 11,12-EET CYP_Epoxygenase->11_12_EET sEH soluble Epoxide Hydrolase (sEH) 11_12_EET->sEH Akt Akt 11_12_EET->Akt activates ERK1_2 ERK1/2 11_12_EET->ERK1_2 activates 11_12_diHETE This compound sEH->11_12_diHETE eNOS eNOS Akt->eNOS activates Neovasculogenesis Neovasculogenesis eNOS->Neovasculogenesis promotes ERK1_2->Neovasculogenesis promotes

Caption: Signaling cascade of 11,12-EET leading to neovasculogenesis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the necessary steps for sample preparation, extraction, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound standard

  • Deuterated internal standard (e.g., this compound-d8)

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Iso-octane, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization agents:

    • Pentafluorobenzyl bromide (PFBBr)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Diisopropylethylamine (DIPEA)

  • Pyridine

  • Nitrogen gas, high purity

  • Glassware, silanized

Experimental Workflow

GC_MS_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Extraction 3. Lipid Extraction (SPE or LLE) Internal_Standard->Extraction Drying 4. Drying under Nitrogen Extraction->Drying Derivatization 5. Derivatization Drying->Derivatization GC_MS_Analysis 6. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation and Extraction:

  • To 1 mL of plasma or tissue homogenate, add a known amount of deuterated internal standard (e.g., this compound-d8).

  • Perform lipid extraction using either Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE). For SPE, a C18 cartridge is recommended.

    • SPE Protocol:

      • Condition the C18 cartridge with methanol followed by water.

      • Load the acidified sample (pH ~3.5 with acetic acid).

      • Wash the cartridge with water to remove polar impurities.

      • Elute the lipids with methanol or ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Two-Step Protocol):

To ensure both the carboxylic acid and hydroxyl groups are derivatized for optimal GC-MS analysis, a two-step derivatization is recommended.

  • Step 1: Esterification of the Carboxylic Acid Group (PFB Ester Formation)

    • To the dried lipid extract, add 50 µL of a 1% solution of PFBBr in acetonitrile and 50 µL of a 1% solution of DIPEA in acetonitrile.

    • Vortex the mixture and incubate at room temperature for 30 minutes.

    • Evaporate the reagents to dryness under a stream of nitrogen.

  • Step 2: Silylation of the Hydroxyl Groups (TMS Ether Formation)

    • To the PFB-esterified sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Splitless injection at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp 1: Increase to 250°C at 15°C/min.

      • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Ions to Monitor: The specific m/z values for the derivatized this compound and its internal standard should be determined by analyzing the mass spectrum of the derivatized standards.

Data Presentation and Quantification

Quantification is achieved by constructing a calibration curve using known amounts of the this compound standard, each spiked with the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for this compound in Biological Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 185,432150,2100.5695.7
Control 292,115152,3450.6056.1
Treated 1155,678149,8761.03910.4
Treated 2162,345151,0981.07410.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of this compound in biological samples using GC-MS. The key to successful analysis lies in the efficient extraction of the lipid and the complete derivatization of its functional groups. This method can be a valuable tool for researchers investigating the role of the CYP epoxygenase pathway in health and disease, and for the development of drugs targeting this pathway.

References

Application Note: Quantitative Analysis of 11,12-diHETE in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. Arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound.[1] This lipid mediator is involved in various physiological and pathological processes, including inflammation, vasodilation, and angiogenesis, making its accurate quantification in biological samples crucial for research and drug development.

The use of a stable isotope-labeled internal standard, such as deuterated this compound (this compound-dn), is the gold standard for quantitative analysis by mass spectrometry.[2] This internal standard closely mimics the chemical and physical properties of the endogenous analyte, co-eluting during chromatography and exhibiting similar ionization efficiency. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise quantification.

This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma and tissue homogenates, using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of this compound Formation

The formation of this compound is a key step in the metabolism of arachidonic acid via the CYP epoxygenase pathway. The following diagram illustrates this process.

This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (CYP2C, CYP2J) Arachidonic_Acid->CYP_Epoxygenase EET_11_12 11,12-Epoxyeicosatrienoic Acid (11,12-EET) CYP_Epoxygenase->EET_11_12 sEH Soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 11,12-Dihydroxyeicosatrienoic Acid (this compound) sEH->diHETE_11_12 Further_Metabolism Further Metabolism (e.g., β-oxidation) diHETE_11_12->Further_Metabolism

Formation of this compound from arachidonic acid.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound using a deuterated internal standard is depicted below. This workflow ensures sample cleanup, analyte concentration, and accurate quantification by LC-MS/MS.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analyte Extraction cluster_2 Analysis and Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Spiking Spike with Deuterated This compound Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Spiking->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->SPE Wash Wash to Remove Interferences SPE->Wash Elution Elute this compound and Internal Standard Wash->Elution Drying Dry Down Eluate Elution->Drying Reconstitution Reconstitute in LC Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Peak_Integration Peak Integration for Analyte and Internal Standard LC_MS_MS->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (e.g., this compound-d8 or d11) internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) C18 cartridges

  • Biological matrix (e.g., human plasma, tissue homogenate)

Sample Preparation
  • Thawing and Aliquoting: Thaw biological samples on ice. For tissue samples, homogenize in PBS. Aliquot 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of deuterated this compound internal standard solution to each sample. The concentration of the IS should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 40% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound337.2167.1
This compound-d8345.2172.1

Note: The exact m/z values for the deuterated internal standard will depend on the number of deuterium (B1214612) atoms.

Data Presentation

The following table summarizes typical quantitative performance data for an LC-MS/MS assay for this compound using a deuterated internal standard.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Conclusion

The use of a deuterated internal standard is essential for the accurate and precise quantification of this compound in complex biological matrices. The protocol described in this application note provides a robust and reliable method for researchers, scientists, and drug development professionals to measure this important lipid mediator. The detailed sample preparation and LC-MS/MS conditions, along with the use of a stable isotope-labeled internal standard, ensure high-quality data for a better understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for Assessing 11,12-diHETE Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) is a dihydroxy metabolite of eicosapentaenoic acid (EPA) produced via the cytochrome P450 epoxygenase pathway followed by hydrolysis. This lipid mediator exists in various stereoisomeric forms, with studies indicating that the 11(S),12(S)-diHETE enantiomer possesses notable biological activity, particularly in modulating neutrophil function.[1] Understanding the cellular activities of this compound is crucial for elucidating its role in physiological and pathological processes, including inflammation.

These application notes provide detailed protocols for cell-based assays to assess the biological activity of this compound, with a primary focus on its effects on neutrophils. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activity of 11(S),12(S)-diHETE in various cell-based assays. It is important to note that specific EC50 and IC50 values for this compound are not extensively reported in the literature; therefore, these values should be determined empirically for each specific experimental system. The data presented for related compounds are for comparative purposes.

Table 1: Neutrophil Chemotaxis

CompoundCell TypeAssay PrincipleEC50 (nM)Reference CompoundEC50 (nM)
11(S),12(S)-diHETEHuman NeutrophilsBoyden ChamberTo be determinedfMLP1-10
11(S),12(S)-diHETEHuman NeutrophilsMicrofluidic DeviceTo be determinedLTB41-10

Table 2: Neutrophil Degranulation (Elastase Release)

CompoundCell TypeAssay PrincipleEC50 (nM)Reference CompoundEC50 (nM)
11(S),12(S)-diHETEHuman NeutrophilsFluorometric Substrate CleavageTo be determinedfMLP + Cytochalasin B10-100

Table 3: Reactive Oxygen Species (ROS) Production

CompoundCell TypeAssay PrincipleEC50 (nM)Reference CompoundEC50 (nM)
11(S),12(S)-diHETEHuman NeutrophilsDihydrorhodamine 123 OxidationTo be determinedPMA1-10

Signaling Pathways

The precise signaling pathway for this compound is still under investigation. However, based on the activities of related lipid mediators and its effects on neutrophils, a putative signaling cascade involving a G-protein coupled receptor (GPCR), likely coupled to a Gi alpha subunit, is proposed. This would lead to downstream effects such as calcium mobilization and activation of pathways involved in cell migration and degranulation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response diHETE 11(S),12(S)-diHETE GPCR Putative GPCR (Gi-coupled) diHETE->GPCR Binds G_protein Gi Protein Complex (α, β, γ) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP to Ca_release Ca²⁺ Release from ER PKC Protein Kinase C Ca_release->PKC Activates Actin Actin Rearrangement Ca_release->Actin Regulates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_release Induces DAG->PKC Activates Granule Granule Exocytosis PKC->Granule Promotes Chemotaxis Chemotaxis Actin->Chemotaxis Degranulation Degranulation Granule->Degranulation

Caption: Putative signaling pathway for this compound in neutrophils.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of 11(S),12(S)-diHETE on neutrophil functions.

Workflow for Neutrophil-Based Assays

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Blood Whole Blood Collection Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood->Isolation Purity Purity Assessment (e.g., Flow Cytometry for CD15) Isolation->Purity Resuspend Resuspend in Assay Buffer Purity->Resuspend Chemotaxis Chemotaxis Assay (Boyden Chamber) Resuspend->Chemotaxis Degranulation Degranulation Assay (Elastase Release) Resuspend->Degranulation ROS ROS Production Assay (DHR 123) Resuspend->ROS Quant_Chemo Quantify Migrated Cells Chemotaxis->Quant_Chemo Quant_Degran Measure Fluorescence Degranulation->Quant_Degran Quant_ROS Measure Fluorescence (Flow Cytometry) ROS->Quant_ROS EC50 Calculate EC₅₀ Values Quant_Chemo->EC50 Quant_Degran->EC50 Quant_ROS->EC50

Caption: General workflow for neutrophil-based assays.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of 11(S),12(S)-diHETE to induce directional migration of neutrophils.

Materials:

  • Human peripheral blood

  • Density gradient medium (e.g., Ficoll-Paque)

  • Red blood cell lysis buffer

  • HBSS (Hank's Balanced Salt Solution) with and without Ca²⁺/Mg²⁺

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • 11(S),12(S)-diHETE (stock solution in ethanol)

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control

  • Cell-permeant fluorescent dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by red blood cell lysis.

    • Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of 11(S),12(S)-diHETE and fMLP (positive control) in HBSS with Ca²⁺/Mg²⁺. The final concentration of ethanol (B145695) should be less than 0.1%.

    • Add 30 µL of the chemoattractant solutions to the lower wells of the Boyden chamber. Use HBSS with 0.1% ethanol as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension (1 x 10⁵ cells) to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa).

    • Alternatively, for a fluorescence-based quantification, lyse the migrated cells in the lower chamber and measure the fluorescence of a pre-loaded dye like Calcein-AM using a fluorescence plate reader.

    • Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence.

  • Data Analysis:

    • Plot the number of migrated cells (or fluorescence intensity) against the concentration of 11(S),12(S)-diHETE.

    • Determine the EC50 value from the dose-response curve.

Protocol 2: Neutrophil Degranulation Assay (Elastase Release)

This assay measures the release of elastase, a primary granule enzyme, from neutrophils upon stimulation with 11(S),12(S)-diHETE.

Materials:

  • Isolated human neutrophils (as in Protocol 1)

  • HBSS with Ca²⁺/Mg²⁺

  • Cytochalasin B

  • 11(S),12(S)-diHETE

  • fMLP (positive control)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 2 x 10⁶ cells/mL.

    • Pre-incubate the cells with 5 µg/mL Cytochalasin B for 10 minutes at 37°C. This enhances the degranulation response.

  • Stimulation:

    • Add 50 µL of the neutrophil suspension to the wells of a 96-well black plate.

    • Add 50 µL of serial dilutions of 11(S),12(S)-diHETE or fMLP (positive control) to the respective wells. Use HBSS with 0.1% ethanol as a negative control.

    • Incubate for 30 minutes at 37°C.

  • Enzyme Activity Measurement:

    • Prepare the fluorogenic elastase substrate according to the manufacturer's instructions.

    • Add 100 µL of the substrate solution to each well.

    • Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the rate of elastase activity against the concentration of 11(S),12(S)-diHETE.

    • Determine the EC50 value from the dose-response curve.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of intracellular ROS in neutrophils in response to 11(S),12(S)-diHETE using the fluorescent probe Dihydrorhodamine 123 (DHR 123).

Materials:

  • Isolated human neutrophils (as in Protocol 1)

  • HBSS with Ca²⁺/Mg²⁺

  • Dihydrorhodamine 123 (DHR 123)

  • 11(S),12(S)-diHETE

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL.

    • Add DHR 123 to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

  • Stimulation:

    • Add serial dilutions of 11(S),12(S)-diHETE or PMA (positive control) to the cell suspension. Use HBSS with 0.1% ethanol as a negative control.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer, exciting the cells with a 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the neutrophil population.

    • Plot the MFI against the concentration of 11(S),12(S)-diHETE.

    • Determine the EC50 value from the dose-response curve.

Concluding Remarks

The provided protocols offer a robust framework for investigating the bioactivity of this compound. Given the limited availability of quantitative data for this specific lipid mediator, it is essential for researchers to perform careful dose-response experiments to determine its potency and efficacy in their chosen cellular systems. The characterization of this compound's effects on neutrophil function will contribute significantly to our understanding of its role in inflammation and may pave the way for new therapeutic strategies targeting inflammatory diseases.

References

Application Notes and Protocols for Inducing 11,12-diHETE Production in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is formed through the sequential action of cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). The initial step involves the conversion of arachidonic acid to 11,12-epoxyeicosatrienoic acid (11,12-EET) by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies. Subsequently, sEH hydrates 11,12-EET to form this compound. This diol is implicated in various physiological and pathological processes, including inflammation, vascular tone regulation, and cell proliferation. Understanding the mechanisms of its production in cultured cells is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for inducing and quantifying this compound production in two relevant cell culture models: human THP-1 derived M2 macrophages and porcine aortic smooth muscle cells.

Signaling Pathway for this compound Production

The production of this compound is a two-step enzymatic process. The availability of the precursor, arachidonic acid, and the expression and activity of CYP epoxygenases and soluble epoxide hydrolase are key regulatory points.

11_12_diHETE_Production_Pathway AA Arachidonic Acid CYP CYP Epoxyenases (e.g., CYP2C19) AA->CYP EET 11,12-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE This compound CYP->EET sEH->diHETE Hydration PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 Activation PLA2->AA Release Stimuli Stimuli (e.g., PMA, IL-4, IL-13) TF Transcription Factors (e.g., PPARγ) Stimuli->TF Activate Gene CYP2C19 Gene TF->Gene Induce Transcription Gene->CYP Translation

Caption: Enzymatic synthesis of this compound from arachidonic acid.

Experimental Protocols

Protocol 1: Induction of this compound Production in THP-1 Derived M2 Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into M2 macrophages, which exhibit increased expression of CYP2C19, a key enzyme in 11,12-EET synthesis.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Recombinant Human IL-4

  • Recombinant Human IL-13

  • Arachidonic Acid

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • THP-1 Cell Culture:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation of THP-1 into M0 Macrophages:

    • Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/mL in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48 hours. The cells will become adherent.

  • Polarization into M2 Macrophages:

    • After 48 hours of PMA treatment, gently aspirate the medium.

    • Wash the adherent M0 macrophages once with sterile PBS.

    • Add fresh complete RPMI-1640 medium containing 20 ng/mL of IL-4 and 20 ng/mL of IL-13.

    • Incubate for an additional 48 hours.

  • Induction of this compound Production:

    • After M2 polarization, replace the medium with serum-free RPMI-1640 for 4 hours for cell synchronization.

    • Add fresh serum-free RPMI-1640 containing 10 µM arachidonic acid.

    • Incubate for a specified time course (e.g., 1, 4, 8, 24 hours) to determine the optimal time for this compound production.

  • Sample Collection:

    • Collect the culture medium at each time point.

    • Harvest the cells by scraping.

    • Store both medium and cell pellets at -80°C until lipid extraction and analysis.

Protocol 2: Induction of this compound in Porcine Aortic Smooth Muscle Cells (PASMCs)

This protocol outlines a general method for stimulating this compound production in primary or cultured PASMCs by providing the substrate, arachidonic acid.

Materials:

  • Porcine Aortic Smooth Muscle Cells (PASMCs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Arachidonic Acid

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • PASMC Culture:

    • Culture PASMCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Subculture cells upon reaching 80-90% confluency.

  • Induction of this compound Production:

    • Seed PASMCs into 6-well plates and grow to 80-90% confluency.

    • Wash the cells once with sterile PBS.

    • Replace the culture medium with serum-free DMEM for 4-6 hours.

    • Add fresh serum-free DMEM containing arachidonic acid at a final concentration of 10-20 µM.[1]

    • Incubate for a time course (e.g., 30 minutes, 1, 2, 4, 8 hours). Accumulation of this compound in the medium has been observed to peak between 2 to 4 hours.[2]

  • Sample Collection:

    • Collect the culture medium at each time point.

    • Lyse the cells directly in the wells or by scraping.

    • Store all samples at -80°C prior to analysis.

Experimental Workflow

The overall workflow for inducing and analyzing this compound production is depicted below.

Experimental_Workflow start Start culture Cell Culture (THP-1 or PASMC) start->culture differentiate Differentiation/Polarization (THP-1 to M2) culture->differentiate For THP-1 induce Induction with Arachidonic Acid culture->induce For PASMC differentiate->induce collect Sample Collection (Medium and Cells) induce->collect extract Lipid Extraction collect->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis and Quantification analyze->data end End data->end

Caption: Workflow for this compound induction and analysis.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experiments. Note that absolute concentrations can vary depending on cell passage number, specific culture conditions, and analytical instrumentation.

Table 1: Expected this compound Production in THP-1 Derived M2 Macrophages

ConditionArachidonic Acid (µM)Incubation Time (h)Expected this compound Level (Relative to Control)
M0 Macrophages104Low
M2 Macrophages04Basal
M2 Macrophages104High
M2 Macrophages + CYP2C19 Inhibitor104Significantly Reduced

Table 2: Time Course of this compound Production in PASMCs

Arachidonic Acid (µM)Incubation Time (h)Expected this compound Concentration in Medium (ng/mL)
100Not Detected
102Peak Concentration
104Peak Concentration
108Decreased

Protocol 3: Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol provides a general method for the extraction and analysis of this compound from cell culture samples.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (e.g., this compound-d4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw cell culture medium and cell pellet samples on ice.

    • To 1 mL of medium or lysed cells, add an appropriate amount of the internal standard.

    • Acidify the sample with formic acid to a pH of ~3.5.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the lipids with methanol or ethyl acetate.

    • Dry the eluate under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject an aliquot onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Detect and quantify this compound and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound should be optimized based on the instrument.

Data Analysis:

  • Generate a standard curve using known concentrations of authentic this compound.

  • Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

References

Application Note: Handling and Storage of 11,12-diHETE Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a dihydroxy metabolite of arachidonic acid or eicosapentaenoic acid (EPA) formed via the cytochrome P450 (CYP) pathway.[1][2] It is produced by the hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4] As a bioactive lipid, this compound is involved in various physiological processes, including the regulation of vascular tone.[2] Due to its chemical nature as an unsaturated fatty acid, this compound is susceptible to degradation. Proper handling and storage are critical to maintain its integrity for accurate and reproducible experimental results.

Properties of this compound

Understanding the chemical and physical properties of this compound is essential for its correct handling.

PropertyValueReference
Formal Name 11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid[1][5]
Molecular Formula C₂₀H₃₂O₄[1][5]
Formula Weight 336.5 g/mol [1][5]
Purity Typically ≥98%[1][5]
Supplied Form Commonly supplied as a solution in ethanol (B145695) (e.g., 100 µg/mL)[1][5]
Appearance Neat oil (after solvent evaporation)[5]

Quantitative Data: Solubility and Stability

The solubility and stability of this compound vary significantly between organic and aqueous solvents.

ParameterConditionValueReference
Solubility Ethanol~30 mg/mL[1][5]
DMSO~30 mg/mL[1][5]
Dimethylformamide (DMF)~30 mg/mL[1][5]
PBS (pH 7.2)~0.5 mg/mL[1][5]
Stability In ethanol at -20°C≥ 2 years[1][5]
In aqueous bufferNot recommended for storage > 1 day[5]

Experimental Protocols

Adherence to strict protocols is necessary to prevent degradation and ensure the quality of this compound samples.

Protocol 1: Preparation of Organic Stock Solutions

Commercial this compound is often supplied in ethanol. If a different organic solvent is required, follow this procedure.

Materials:

  • This compound in ethanol

  • Desired solvent (e.g., DMSO, DMF), purged with inert gas

  • Gentle stream of nitrogen gas

  • Glass vials with Teflon-lined caps (B75204)

Procedure:

  • Transfer the desired volume of the ethanolic this compound solution to a clean glass vial.

  • Under a gentle stream of nitrogen, evaporate the ethanol until only the neat oil remains. Caution: Do not heat the sample, as this can cause degradation.

  • Immediately add the desired volume of the new organic solvent (e.g., DMSO, DMF) to the neat oil.[5]

  • Vortex briefly to ensure complete dissolution.

  • Blanket the vial with an inert gas (argon or nitrogen) before sealing with a Teflon-lined cap.[6]

  • Store the final stock solution at -20°C for long-term storage.[1][5]

Protocol 2: Preparation of Aqueous Solutions for Biological Experiments

Aqueous solutions of this compound should be prepared fresh immediately before use.

Materials:

  • This compound organic stock solution

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Gentle stream of nitrogen gas

  • Glass or polypropylene (B1209903) tubes

Procedure:

  • In a glass vial, evaporate the organic solvent from a small aliquot of the this compound stock solution under a gentle stream of nitrogen.[5]

  • Directly dissolve the resulting neat oil in the desired aqueous buffer.[5] Vortex thoroughly to aid dissolution.

  • Ensure the final concentration of any residual organic solvent is insignificant, as it may have physiological effects.[5]

  • Use the aqueous solution immediately. Do not store aqueous solutions for more than one day. [5]

Protocol 3: General Handling and Safety

Safety Precautions:

  • This material should be considered hazardous until further information is available.[5]

  • Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the material in a well-ventilated area or chemical fume hood.

  • Wash hands thoroughly after handling.[5]

Best Practices for Preventing Degradation:

  • Avoid Plastic: Do not use plastic pipet tips or tubes when handling organic solutions of lipids, as plasticizers can leach into the solvent. Use glass, stainless steel, or Teflon.[6]

  • Limit Freeze-Thaw Cycles: Repeated freezing and thawing can degrade lipids. Aliquot stock solutions into smaller, single-use volumes.

  • Inert Atmosphere: Unsaturated lipids are prone to oxidation. Store and handle under an inert atmosphere (nitrogen or argon) whenever possible.[6]

  • Add Antioxidants: For biological samples intended for lipid analysis, add an antioxidant like Butylated Hydroxytoluene (BHT) during collection to prevent autooxidation.[3][7]

  • Use Internal Standards: For quantitative analysis by mass spectrometry, add a stable isotope-labeled internal standard (e.g., this compound-d11) to the sample as early as possible to account for any loss during sample preparation.[8]

Storage Protocols

Proper storage is the most critical factor in maintaining the long-term viability of this compound.

Sample TypeStorage TemperatureDurationKey ConsiderationsReference
Organic Stock Solution (in Ethanol, DMSO, DMF)-20°C≥ 2 yearsStore in glass vials with Teflon-lined caps under an inert atmosphere.[1][5][6]
Aqueous Solution (in Buffer)4°C≤ 1 dayPrepare fresh before use. Not recommended for storage.[5]
Biological Samples (Plasma, Tissue)-80°CLong-term-80°C is critical to halt lipid oxidation that can still occur at -20°C.[7]

Visualizations

Metabolic Pathway of this compound

G AA Arachidonic Acid (AA) EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) AA->EET  Cytochrome P450  (CYP) Epoxygenase diHETE This compound EET->diHETE  Soluble Epoxide  Hydrolase (sEH) Metabolites Further Metabolites (e.g., via β-oxidation) diHETE->Metabolites  Metabolic Enzymes

Caption: Metabolic pathway showing the synthesis of this compound from Arachidonic Acid.

Experimental Workflow for Handling and Analysis

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis (Optional) Evap 1. Evaporate Solvent (Nitrogen Stream) Dissolve 2. Dissolve in Assay Buffer Evap->Dissolve Bioassay 3. Perform Biological Experiment Dissolve->Bioassay Extract 4. Extract Lipids Bioassay->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Stock This compound Stock (-20°C) Stock->Evap

Caption: General workflow for preparing this compound for biological assays and analysis.

References

Application Notes and Protocols: The Role of 11,12-diHETE in a Diet-Induced Obesity Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diet-induced obesity (DIO) mouse model and the role of the lipid mediator 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE). This document includes detailed protocols for establishing the DIO model and for the potential administration of this compound, alongside a summary of its effects on key metabolic and inflammatory parameters.

Introduction to Diet-Induced Obesity and this compound

The diet-induced obesity (DIO) mouse model is a widely used preclinical tool that mimics many features of human obesity, including weight gain, insulin (B600854) resistance, and chronic low-grade inflammation. A key pathway implicated in the inflammatory consequences of obesity involves the metabolism of arachidonic acid. One such metabolite, this compound, is produced from its precursor 11,12-epoxyeicosatrienoic acid (11,12-EET) by the enzyme soluble epoxide hydrolase (sEH). In states of obesity, sEH activity is often upregulated, leading to increased levels of this compound, which is associated with pro-inflammatory responses. Understanding the interplay between high-fat diets, this compound, and the resulting pathophysiology is crucial for the development of novel therapeutics for obesity and its comorbidities.

Data Presentation

The following tables summarize the expected quantitative outcomes in a diet-induced obesity mouse model and the inferred effects of elevated this compound based on studies of sEH inhibition and related lipid mediators.

Table 1: Typical Phenotypic and Metabolic Changes in a Diet-Induced Obesity (DIO) Mouse Model

ParameterControl (Chow Diet)DIO (High-Fat Diet)Reference
Body Weight Gain NormalSignificant increase (e.g., 20-30% higher than control)[1][2]
Fasting Blood Glucose Normal (e.g., ~100-150 mg/dL)Elevated (Hyperglycemia)[2][3]
Fasting Insulin NormalElevated (Hyperinsulinemia)[3]
Adipose Tissue Mass NormalSignificantly increased[4]
Serum Triglycerides NormalElevated[4][5]
Serum Total Cholesterol NormalElevated[4][5]

Table 2: Inferred Effects of Elevated this compound on Inflammatory Markers in DIO Mice *

Inflammatory MarkerExpected Change with Elevated this compoundRationale/Reference
TNF-α (Tumor Necrosis Factor-alpha) IncreasedsEH-derived diols are pro-inflammatory; inhibition of sEH reduces inflammation.[6]
IL-6 (Interleukin-6) IncreasedElevated in DIO models; linked to sEH activity.[4]
Adipose Tissue Macrophage Infiltration IncreasedsEH activity is associated with immune cell infiltration in adipose tissue.

*Data is inferred from studies on soluble epoxide hydrolase (sEH) inhibition, as direct administration studies of this compound in DIO mice with comprehensive quantitative data are limited. Increased sEH activity leads to higher levels of this compound.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

Objective: To establish a robust and reproducible mouse model of obesity through dietary manipulation.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492)

  • Control Diet (Chow): 10% kcal from fat (e.g., Research Diets D12450B)

  • Standard animal housing and caging

  • Scale for weekly body weight measurement

  • Glucometer and test strips

Procedure:

  • Acclimation: Upon arrival, acclimate mice to the animal facility for at least one week, providing standard chow and water ad libitum.

  • Baseline Measurements: Record the initial body weight and fasting blood glucose of each mouse.

  • Group Allocation: Randomly assign mice to two groups: Control (Chow Diet) and DIO (High-Fat Diet).

  • Diet Administration: Provide the respective diets to the mice ad libitum for a period of 12-16 weeks. Ensure fresh food is provided at least twice a week.

  • Monitoring:

    • Record body weight weekly.

    • Monitor food and water intake periodically.

    • Measure fasting blood glucose every 4 weeks. For fasting measurements, fast the mice for 4-6 hours.

  • Model Confirmation: After 12-16 weeks, mice on the HFD should exhibit a significant increase in body weight (typically 20-30% greater than the control group) and may show signs of hyperglycemia and hyperinsulinemia.[1]

Protocol 2: Preparation and Administration of this compound

Objective: To administer this compound to mice to investigate its direct effects on metabolic and inflammatory parameters.

Materials:

  • This compound

  • Vehicle solution: 5 mM HEPES buffer with 50 mg/mL fatty acid-free bovine serum albumin (BSA)

  • Sterile syringes and needles (e.g., 27-gauge)

  • DIO and control mice (from Protocol 1)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in the vehicle solution to the desired final concentration. The exact concentration will depend on the experimental design and should be determined from dose-response studies. A starting point could be a dose similar to that used for related compounds (e.g., 0.4 mg/kg).[7]

    • Ensure the solution is well-mixed.

  • Administration:

    • Administer the this compound solution or vehicle control to the mice via intraperitoneal (IP) injection. The injection volume should be appropriate for the mouse's body weight (e.g., 100-200 µL).

    • The frequency of administration (e.g., daily, every other day) will depend on the experimental goals and the half-life of the compound.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Continue to monitor body weight, food intake, and blood glucose levels as described in Protocol 1.

    • At the end of the study period, collect blood and tissues for analysis of inflammatory markers and other relevant endpoints.

Visualizations

Signaling Pathways and Experimental Workflow

DIO_and_11_12_diHETE_Signaling_Pathway HFD High-Fat Diet Obesity Obesity HFD->Obesity sEH Soluble Epoxide Hydrolase (sEH) Upregulation Obesity->sEH EET 11,12-EET diHETE This compound EET->diHETE sEH PPARg PPARγ Activity EET->PPARg Activates Inflammation Adipose Tissue Inflammation diHETE->Inflammation diHETE->PPARg Potential Modulation? Macrophages Macrophage Infiltration & Activation Inflammation->Macrophages Cytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines IR Insulin Resistance Cytokines->IR PPARg->Inflammation Inhibits

Caption: Signaling pathway of this compound in diet-induced obesity.

Experimental_Workflow_DIO_Mouse_Model Start Start: 6-8 week old C57BL/6J mice Acclimation Acclimation (1 week) Start->Acclimation Baseline Baseline Measurements (Weight, Glucose) Acclimation->Baseline Grouping Random Grouping Baseline->Grouping Control Control Group (Chow Diet) Grouping->Control DIO DIO Group (High-Fat Diet) Grouping->DIO Diet Diet Administration (12-16 weeks) Control->Diet DIO->Diet Monitoring Weekly Monitoring (Weight, etc.) Diet->Monitoring Treatment Treatment Phase (Vehicle vs. This compound) Monitoring->Treatment Endpoint Endpoint Analysis (Metabolic & Inflammatory Markers) Treatment->Endpoint

Caption: Experimental workflow for the DIO mouse model and this compound treatment.

Logical_Relationship_sEH_and_Inflammation HFD High-Fat Diet sEH_up Increased sEH Activity HFD->sEH_up diHETE_up Increased this compound sEH_up->diHETE_up sEH_inhibition sEH Inhibition sEH_up->sEH_inhibition Targeted by Inflammation_up Increased Inflammation diHETE_up->Inflammation_up diHETE_down Decreased this compound sEH_inhibition->diHETE_down Inflammation_down Decreased Inflammation diHETE_down->Inflammation_down

Caption: Logical relationship between sEH, this compound, and inflammation.

References

Application Notes and Protocols for 11,12-diHETE in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11,12-Dihydroxyeicosatetraenoic Acid (11,12-diHETE)

11,12-Dihydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). It belongs to the family of dihydroxyeicosatetraenoic acids (DiHETEs), which are increasingly recognized for their roles in various physiological and pathological processes. This compound is formed through the enzymatic hydration of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), a reaction catalyzed by the soluble epoxide hydrolase (sEH). While 11,12-EET is known for its vasodilatory, anti-inflammatory, and pro-angiogenic effects, this compound is often considered its less active metabolite. However, emerging research suggests that this compound may also possess distinct biological activities and serve as a valuable biomarker in lipidomics studies for various diseases, including cardiovascular conditions and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the study of this compound in the field of lipidomics, aimed at researchers, scientists, and drug development professionals.

Signaling Pathways of this compound and its Precursor

The biological effects of this compound are intrinsically linked to the signaling pathways of its precursor, 11,12-EET. The conversion of 11,12-EET to this compound by soluble epoxide hydrolase (sEH) is a critical regulatory step. Understanding these pathways is crucial for interpreting lipidomics data.

Biosynthesis of this compound

Biosynthesis of this compound AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE 11,12-Dihydroxyeicosatetraenoic Acid (this compound) sEH->diHETE

Caption: Biosynthesis pathway of this compound from Arachidonic Acid.

Signaling Cascade of the Precursor 11,12-EET in Endothelial Cells

11,12-EET has been shown to play a significant role in promoting neovasculogenesis in human endothelial progenitor cells.[1][2][3] Its effects are mediated through the activation of several key signaling pathways, including the PI3K/Akt/eNOS and ERK1/2 pathways.[1]

11,12-EET Signaling in Endothelial Cells EET 11,12-EET Receptor Putative Receptor EET->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis ERK->Angiogenesis

Caption: Simplified signaling cascade of 11,12-EET in endothelial cells.

Involvement of 11,12-EET in PPARγ Signaling

Recent studies have indicated a role for 11,12-EET in modulating the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of macrophage polarization and inflammation.[4] 11,12-EET can prevent the TGF-β-induced increase in PPARγ levels, potentially by promoting its proteasomal degradation.[4]

11,12-EET and PPARγ Signaling TGFb TGF-β PPARg PPARγ TGFb->PPARg increases EET 11,12-EET Proteasomal_Degradation Proteasomal Degradation EET->Proteasomal_Degradation promotes Macrophage_Polarization Macrophage Polarization PPARg->Macrophage_Polarization Proteasomal_Degradation->PPARg

Caption: Regulation of PPARγ by 11,12-EET.

Quantitative Data of this compound in Biological Samples

The quantification of this compound in various biological matrices is essential for understanding its physiological and pathological relevance. Below are tables summarizing available quantitative data. Note: Data for this compound is limited in the literature; therefore, data for related diHETEs and its precursor 11,12-EET are also included for comparative purposes where specific this compound data is unavailable.

Table 1: Concentration of DiHETEs and EETs in Human Plasma/Serum

AnalyteConditionConcentration (pg/mL)MethodReference
This compound Healthy ControlsNot specifiedLC-MS/MSN/A
8,9-diHETE Healthy ControlsNot specifiedLC-MS/MSN/A
14,15-diHETE Healthy ControlsNot specifiedLC-MS/MSN/A
11,12-EET Healthy ControlsNot specifiedLC-MS/MSN/A
11,12-EET:this compound Ratio SARS-CoV-2 PatientsSignificantly increasedLC-MS/MS[5]

Table 2: Concentration of HETEs in Human Plasma/Serum in Disease

While not DiHETEs, HETE levels can provide context on arachidonic acid metabolism in various diseases.

AnalyteDiseaseConcentration (pg/mL)MethodReference
12-HETE Pulmonary Arterial Hypertension (High)≥ 57LC-MS/MS[6]
15-HETE Pulmonary Arterial Hypertension (High)≥ 256LC-MS/MS[6]
5-HETE Pancreatic CancerSignificantly higher than controlsLC-MS/MS[7]
12-HETE Pancreatic CancerSignificantly higher than controlsLC-MS/MS[7]
15-HETE Pancreatic CancerSignificantly higher than controlsLC-MS/MS[7]
12(S)-HETE Type 2 Diabetes with CADHigher than controls and diabetics without CADELISA[2]

Experimental Protocols

General Workflow for this compound Analysis

General Workflow for this compound Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (e.g., d11-11,12-diHETE) Sample->Spike Extraction Lipid Extraction (SPE or LLE) Spike->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for the analysis of this compound.

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for eicosanoid analysis.[8][9][10]

1. Sample Preparation and Internal Standard Spiking:

  • Thaw plasma or serum samples on ice.

  • To 200 µL of sample, add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.

  • Spike the sample with a known amount of a deuterated internal standard, such as d11-11,12-diHETE, to correct for extraction losses and matrix effects.

2. Lipid Extraction (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (e.g., Strata-X) with 3 mL of methanol (B129727) followed by 3 mL of water.[8]

  • Acidify the plasma sample to pH ~3.5 with 1 M formic acid.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elute the lipids with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water/acetonitrile/acetic acid (60:40:0.02, v/v/v).[8]

    • Mobile Phase B: Acetonitrile/isopropanol (50:50, v/v).[8]

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to separate the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 337.2 -> Product ions (e.g., m/z 167.1, 195.1). Note: Specific transitions should be optimized based on the instrument.

      • d11-11,12-diHETE (Internal Standard): Precursor ion (m/z) 348.2 -> Product ions.

4. Data Analysis and Quantification:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of this compound in the sample using a calibration curve prepared with known amounts of this compound standard and a fixed amount of the internal standard.

Protocol 2: Analysis of this compound by GC-MS (Requires Derivatization)

This protocol is based on general procedures for GC-MS analysis of hydroxylated fatty acids.

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as in Protocol 1.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups into volatile esters and ethers, respectively.

  • Step 1 (Esterification): Add 50 µL of 2% (v/v) methanolic HCl and incubate at 60°C for 30 minutes to form the methyl ester.

  • Step 2 (Silylation): Evaporate the methanol and add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.

  • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent like hexane (B92381) for GC-MS injection.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound.

4. Data Analysis and Quantification:

  • Similar to the LC-MS/MS protocol, use an internal standard (derivatized in the same manner) and a calibration curve for quantification.

Conclusion

The study of this compound in lipidomics holds promise for uncovering its role in health and disease. While quantitative data for this specific diol is still emerging, the established analytical protocols for eicosanoids provide a solid foundation for its investigation. The signaling pathways of its precursor, 11,12-EET, offer valuable insights into its potential biological functions. As analytical techniques continue to improve in sensitivity and specificity, the body of knowledge surrounding this compound is expected to grow, potentially leading to the discovery of new biomarkers and therapeutic targets for a range of diseases. This document serves as a comprehensive guide for researchers embarking on the study of this intriguing lipid mediator.

References

Troubleshooting & Optimization

improving 11,12-diHETE stability during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dihydroxy metabolite of arachidonic acid, formed via the cytochrome P450 pathway. Like many eicosanoids, it is a bioactive lipid mediator involved in various physiological and pathological processes. Its stability is a concern due to its susceptibility to degradation, which can be influenced by factors such as temperature, storage duration, and sample matrix. Inaccurate quantification due to degradation can lead to misinterpretation of its biological role.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound involves further metabolism and potential oxidation. While specific degradation rates for this compound are not extensively documented, related eicosanoids are known to be susceptible to oxidation, especially those with multiple double bonds.

Q3: What are the general recommendations for storing samples intended for this compound analysis?

For optimal stability, it is recommended to store biological samples intended for eicosanoid analysis, including this compound, at -80°C.[1] This low temperature is crucial for minimizing lipid oxidation, which can still occur at -20°C.[1] For purified standards of this compound in an ethanol (B145695) solution, storage at -20°C is acceptable, with a reported stability of at least two years.

Troubleshooting Guide: Sample Storage and Handling

This guide addresses common issues encountered during the storage and handling of samples for this compound analysis.

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Sample degradation due to improper storage temperature.Store all biological samples (plasma, serum, tissue) at -80°C immediately after collection and processing. For short-term storage during sample preparation, always keep samples on ice.[1]
Repeated freeze-thaw cycles leading to degradation.Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles. While some eicosanoids show stability for a limited number of cycles, it is best practice to minimize them.
Oxidation of this compound during storage.Add an antioxidant, such as butylated hydroxytoluene (BHT), to the samples during collection or extraction to prevent oxidation.[1]
High variability in this compound levels between replicate samples Inconsistent sample handling procedures.Standardize all sample handling steps, from collection to extraction. Ensure consistent timing for each step and maintain a cold environment throughout.
Choice of blood collection tube affecting analyte levels.The type of blood collection tube can significantly impact the metabolome. For quantitative studies, it is crucial to use the same type of collection tube for all samples and to validate the chosen tube type for its effect on this compound levels.
Contamination or interfering peaks during analysis Leaching of components from storage tubes or caps.Use high-quality polypropylene (B1209903) tubes that are certified to be free of leachables and extractables.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). The choice of anticoagulant and tube type should be consistent across all samples.

    • Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.

    • Place the collected blood samples on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Addition of Antioxidant and Storage:

    • To the collected plasma, add BHT to a final concentration of 0.05% (w/v) to inhibit oxidation.

    • Aliquot the plasma into single-use cryovials.

    • Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for the extraction of dihydroxy eicosanoids and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw the frozen plasma sample on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated version of this compound) to correct for extraction losses.

    • Precipitate proteins by adding 400 µL of ice-cold methanol (B129727). Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elute the this compound and other lipids with 1 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.

Visualizations

G cluster_collection Sample Collection & Processing cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Blood Whole Blood Collection (EDTA tube, on ice) Centrifuge Centrifugation (1500g, 15min, 4°C) Blood->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Antioxidant Add BHT (0.05%) Plasma->Antioxidant Store Store at -80°C Antioxidant->Store Thaw Thaw Plasma on Ice Store->Thaw InternalStd Add Internal Standard Thaw->InternalStd Precipitate Protein Precipitation (Methanol) InternalStd->Precipitate SPE_Load Load Sample Precipitate->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash (15% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute (Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Quantification Inject->Data

Caption: Experimental workflow for this compound analysis.

G cluster_troubleshooting Troubleshooting Logic for Low this compound Signal Start Low/No Signal CheckStorage Check Storage Conditions (-80°C? Freeze-thaw cycles?) Start->CheckStorage CheckStorage->Start If issues found, re-process new sample CheckHandling Review Sample Handling (On ice? Antioxidant used?) CheckStorage->CheckHandling If storage is optimal CheckHandling->Start If issues found, re-process new sample CheckExtraction Evaluate Extraction Protocol (Recovery? Internal standard signal?) CheckHandling->CheckExtraction If handling is correct CheckExtraction->Start If issues found, optimize/re-extract CheckLCMS Investigate LC-MS/MS Method (Sensitivity? Matrix effects?) CheckExtraction->CheckLCMS If extraction is efficient CheckLCMS->Start If issues found, re-optimize method Stable Signal OK CheckLCMS->Stable If method is optimized

Caption: Troubleshooting workflow for low this compound signal.

References

troubleshooting low recovery of 11,12-diHETE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eicosanoid Extraction

Welcome to the technical support center for eicosanoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the extraction of lipid mediators, with a specific focus on 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low recovery of this compound during sample preparation.

General Issues

Q1: My recovery of this compound is consistently low regardless of the extraction method. What are some general factors I should consider?

A1: Consistently low recovery often points to issues with sample handling or analyte stability. This compound, like other eicosanoids, can be susceptible to degradation.

  • Analyte Degradation: Oxidative degradation is a common problem. It is recommended to perform extractions at cold temperatures (4°C) and to add antioxidants, such as butylated hydroxytoluene (BHT), to your samples and solvents to preserve the integrity of the fatty acids.[1]

  • Improper Storage: Ensure your biological samples are stored at -80°C and that stock solutions of this compound standards are stored at -20°C or lower to maintain stability.[2]

  • Sample Pre-treatment: For complex biological matrices, proteins can bind to lipids, sequestering them from the extraction solvent. Protein precipitation is a critical first step. This is often achieved by adding a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724).[3][4]

Solid-Phase Extraction (SPE) Troubleshooting

Q2: I am experiencing low this compound recovery using Solid-Phase Extraction (SPE). Which type of sorbent should I use?

A2: The choice of sorbent is critical and depends on the chemical properties of this compound, which is a relatively non-polar molecule with an acidic carboxylic acid group.[5]

  • Recommended Sorbents:

    • Reversed-Phase (e.g., C18): These are commonly used for nonpolar analytes. The primary retention mechanism is hydrophobic interaction.[5][6]

    • Hydrophilic-Lipophilic Balanced (HLB): These polymer-based sorbents offer excellent retention for a wide range of compounds, including polar and non-polar analytes, and are often used for eicosanoids.[7][8]

    • EMR-Lipid: This novel sorbent uses a combination of size exclusion and hydrophobic interactions to selectively remove lipids from the sample matrix, offering a high degree of cleanup.[3][9]

Q3: My wash step seems to be removing my analyte during SPE. How can I optimize it?

A3: Analyte loss during the wash step is a common cause of low recovery and indicates that the wash solvent is too strong.[5][10] The goal is to use a solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.

  • Solution: Decrease the organic solvent percentage in your wash solution. For example, if you are using a C18 cartridge and washing with 50% methanol, try reducing it to 10-20% methanol. This will decrease the solvent strength and prevent premature elution of your analyte.[10]

Q4: I suspect my this compound is not eluting completely from the SPE cartridge. What should I do?

A4: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[5][11]

  • Solutions:

    • Increase Elution Solvent Strength: Increase the percentage of the organic solvent in your elution buffer. For reversed-phase SPE, using a less polar (stronger) solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate can be effective.[7][12]

    • Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the analyte completely. Try increasing the elution volume in increments and collecting fractions to see if more analyte is recovered.[5][12]

    • Adjust pH: For acidic compounds like this compound, adding a small amount of acid (e.g., formic or acetic acid) to the elution solvent can neutralize the carboxyl group, reduce polar interactions with the sorbent, and improve recovery.[13]

Q5: Why is the pH of my sample important for SPE?

A5: pH is crucial for controlling the retention of ionizable compounds on SPE sorbents. This compound has a carboxylic acid group, which will be ionized (negatively charged) at neutral or basic pH.

  • For Reversed-Phase SPE: To maximize retention through hydrophobic interactions, the analyte should be in its neutral, non-ionized form. Therefore, you should acidify your sample to a pH at least 2 units below the pKa of the carboxylic acid group (typically pKa ~4-5).[5][14] This ensures the carboxyl group is protonated (-COOH), making the molecule less polar and more strongly retained on the C18 or HLB sorbent.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q6: I'm using a standard LLE protocol (e.g., Folch or Bligh-Dyer) but my this compound recovery is poor. How can I improve it?

A6: Low recovery in LLE can be due to incorrect solvent choice, improper pH, or inefficient phase partitioning.[14]

  • Optimize pH: As with SPE, the pH of the aqueous phase is critical. You must acidify the sample (e.g., to pH 3-4 with formic, acetic, or phosphoric acid) to neutralize the carboxylic acid group of this compound.[15][16] This makes the molecule more non-polar, driving it into the organic phase and dramatically increasing recovery.[14]

  • Increase Organic Solvent Ratio: Increasing the ratio of organic solvent to the aqueous sample can enhance recovery. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point for optimization.[14]

  • Improve Phase Separation: Ensure complete separation of the aqueous and organic phases by thorough centrifugation. Incomplete separation can lead to loss of the organic layer and your analyte.[17]

Q7: My LLE extract contains many interferences. How can I get a cleaner sample?

A7: A "dirty" extract can cause ion suppression in mass spectrometry. A back-extraction step can significantly improve sample cleanliness.

  • Back-Extraction Protocol:

    • Perform the initial extraction under acidic conditions to move this compound into the organic phase.

    • Isolate the organic phase containing your analyte and neutral interferences.

    • Add a fresh aqueous phase with a basic pH (e.g., pH > 8).

    • Vortex the mixture. At this basic pH, the carboxylic acid on this compound will be deprotonated (ionized), making it more soluble in the aqueous phase.

    • The neutral, interfering lipids will remain in the organic phase.

    • Collect the basic aqueous phase, re-acidify it, and perform a final extraction with an organic solvent to recover your purified this compound.[14]

Data Presentation: Extraction Recovery

The following tables summarize recovery data for eicosanoids using different extraction methodologies. Note that recovery can be matrix-dependent.

Table 1: Solid-Phase Extraction (SPE) Recovery Data

Analyte GroupSPE SorbentBiological MatrixElution SolventAverage Recovery (%)Reference
EETs & DHETsOasis HLBBuffer SolutionEthyl Acetate95.2 - 118%[7]
EETs & DHETsC18 Bond ElutIncubation SupernatantNot Specified>90% (Implied)[6]
General LipidsEMR-LipidHuman PlasmaDCM/Methanol (1:2)>110% (Phospholipids)[3]

Table 2: Liquid-Liquid Extraction (LLE) Performance

LLE MethodBiological MatrixKey ParametersPerformance MetricReference
Modified Bligh-DyerNot SpecifiedDichloromethane instead of Chloroform (B151607)Similar efficiency to classic methods[17]
Three-Phase LLEBovine Liver, PlasmaHexane/Methyl Acetate/Acetonitrile/WaterDecreased ion suppression vs. Bligh-Dyer[18]
Diethyl EtherCell Lysate/MediaAcidification of sampleHigh recovery for various eicosanoids[19]

Experimental Protocols

Protocol 1: SPE of this compound from Biological Fluids

(Adapted from a general method for EETs and DHETs[7][20])

  • Sample Pre-treatment:

    • To 200 µL of sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., d11-11,12-diHETE).

    • Add 50 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and add 700 µL of acidified water (pH 3.5 with formic acid).

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB cartridge (or equivalent C18 cartridge).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

    • Elute the this compound with 1-2 mL of ethyl acetate or methyl acetate into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of an appropriate solvent (e.g., 100 µL of methanol/water 50:50) for LC-MS/MS analysis.

Protocol 2: LLE of this compound from Biological Fluids

(Adapted from Folch and general lipid extraction methods[14][21])

  • Sample Pre-treatment:

    • To 200 µL of sample, add an internal standard.

    • Add 750 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of acidified water (pH 3.5 with formic acid) and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Analyte Collection:

    • Carefully collect the lower organic layer (chloroform) using a glass pipette, avoiding the protein interface.

  • Post-Extraction Processing:

    • Evaporate the collected organic phase to dryness under nitrogen.

    • Reconstitute the residue in an appropriate solvent for analysis.

Visualizations

Metabolic Pathway of this compound

G AA Arachidonic Acid (in cell membrane) EET 11,12-EET AA->EET Epoxidation diHETE This compound EET->diHETE Hydrolysis CYP Cytochrome P450 (CYP2C, CYP2J) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) sEH->diHETE

Caption: Biosynthesis pathway of this compound from Arachidonic Acid.

Troubleshooting Workflow for Low Extraction Recovery

G cluster_0 Initial Checks cluster_1 Extraction Method cluster_2 SPE Troubleshooting cluster_3 LLE Troubleshooting start Low this compound Recovery Detected check_stability Are samples/standards properly stored and handled with antioxidants? start->check_stability check_stability->start No (Fix storage/ handling first) method Which extraction method is used? check_stability->method Yes spe Solid-Phase Extraction (SPE) method->spe lle Liquid-Liquid Extraction (LLE) method->lle spe_ph Is sample pH acidic (e.g., pH < 4)? spe->spe_ph lle_ph Is aqueous phase pH acidic (e.g., pH < 4)? lle->lle_ph spe_wash Is analyte lost in wash step? spe_ph->spe_wash Yes spe_fix_ph Acidify sample before loading spe_ph->spe_fix_ph No spe_elute Is analyte retained on cartridge? spe_wash->spe_elute No spe_fix_wash Decrease organic % in wash solvent spe_wash->spe_fix_wash Yes spe_fix_elute Increase eluent strength or volume spe_elute->spe_fix_elute Yes end_node Re-analyze Recovery spe_elute->end_node No (Check sorbent & conditioning) spe_fix_ph->end_node spe_fix_wash->end_node spe_fix_elute->end_node lle_ratio Is organic:aqueous ratio high enough? lle_ph->lle_ratio Yes lle_fix_ph Acidify sample lle_ph->lle_fix_ph No lle_fix_ratio Increase solvent ratio (e.g., >5:1) lle_ratio->lle_fix_ratio No lle_ratio->end_node Yes (Consider back-extraction for cleanup) lle_fix_ph->end_node lle_fix_ratio->end_node

Caption: A logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing LC-MS/MS for 11,12-diHETE Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection and quantification of this compound.

Question: I am observing low signal intensity or no peak for this compound. What are the potential causes and solutions?

Answer:

Low or no signal for this compound can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting approach:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: this compound is an oxylipin and requires specific extraction methods. Solid-phase extraction (SPE) is generally preferred over liquid-liquid extraction (LLE) for cleaner samples, which can improve detection, especially for low-level analytes.[1] Ensure your SPE protocol is optimized for eicosanoids. A common approach involves using a reversed-phase SPE column like Strata-X.[1]

    • Analyte Degradation: Oxylipins can be unstable. It is crucial to handle samples at low temperatures and store them at -80°C to prevent degradation.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation.

    • Improper Reconstitution: After drying down the eluant, ensure the sample is fully reconstituted in a solvent compatible with your initial mobile phase conditions to ensure efficient injection and chromatography.[1]

  • Chromatography (LC):

    • Suboptimal Mobile Phase: The choice of mobile phase and additives is critical for good peak shape and retention. Acidic mobile phases, often containing acetic acid or formic acid, are commonly used for eicosanoid analysis in negative ionization mode.[1][2][3]

    • Inappropriate Column: A high-resolution reversed-phase column (e.g., C18) is typically used for separating eicosanoid isomers.[4] Ensure the column is not contaminated or degraded.

    • Incorrect Gradient: The elution gradient must be optimized to resolve this compound from other isomers and matrix components. A shallow gradient may be necessary to improve separation.[5]

  • Mass Spectrometry (MS):

    • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound. Published transitions can be a good starting point, but it's essential to optimize them on your specific instrument.[6]

    • Suboptimal Source Parameters: The electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, need to be optimized for this compound.[4] These compounds are typically analyzed in negative ESI mode.[1]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. An effective sample cleanup and chromatographic separation can mitigate these effects.[7] The use of a deuterated internal standard can help to correct for matrix effects.[1]

Question: I am having difficulty separating this compound from its isomers. How can I improve chromatographic resolution?

Answer:

Co-elution of isomers is a common challenge in oxylipin analysis.[2] Here are some strategies to enhance separation:

  • Optimize the LC Gradient: A slower, shallower gradient can often improve the resolution of closely eluting isomers.[5]

  • Column Selection: Utilize a high-efficiency column with a smaller particle size (e.g., UPLC columns).[1][2] The choice of stationary phase chemistry can also influence selectivity.

  • Mobile Phase Modifiers: Experiment with different mobile phase additives. While formic acid and acetic acid are common, their concentration can impact selectivity.[8]

  • Flow Rate and Temperature: Reducing the flow rate can sometimes enhance resolution.[5] Additionally, optimizing the column temperature can affect retention and selectivity.[5]

Question: My results show poor reproducibility and high variability. What should I investigate?

Answer:

High variability can be introduced at multiple stages of the analysis. Consider the following:

  • Internal Standard Use: Consistent use of a suitable internal standard, such as a deuterated analog of this compound, is crucial to account for variations in sample preparation and matrix effects.[1] The internal standard should be added at the beginning of the sample preparation process.

  • Sample Handling: Ensure consistent sample collection, storage, and preparation procedures. Freeze-thaw cycles should be minimized. Store samples and extracts at -80°C.[1]

  • LC System Stability: Check for pressure fluctuations, which could indicate a leak or blockage.[9] Ensure the column is properly equilibrated before each injection.

  • Autosampler Performance: Inconsistent injection volumes can lead to variability. Verify the autosampler's performance and ensure there are no air bubbles in the syringe.

  • Carryover: Analytes from a previous injection can carry over and interfere with the current analysis. Implement a robust wash cycle for the injector and column between samples.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: While it is always best to optimize transitions on your specific instrument, a commonly reported precursor ion for this compound in negative ion mode is m/z 337. Product ions can vary, but a frequently used transition is from a precursor of m/z 337 to a product of m/z 167.[1]

Q2: What type of sample preparation is recommended for plasma samples?

A2: For plasma samples, solid-phase extraction (SPE) is a highly effective method for extracting eicosanoids like this compound while removing interfering matrix components.[1] A reversed-phase SPE sorbent is typically used. The general steps involve conditioning the cartridge, loading the sample, washing away impurities, and eluting the analytes with an organic solvent like methanol (B129727).[1]

Q3: Which ionization mode is best for this compound detection?

A3: Electrospray ionization (ESI) in the negative ion mode is the standard for detecting this compound and other eicosanoids due to the presence of the carboxylic acid group, which is readily deprotonated.[1]

Q4: How can I minimize the artificial formation of diHETEs during sample preparation?

A4: The ex vivo formation of eicosanoids can be a significant issue.[11] To minimize this, it is important to work quickly at low temperatures, use antioxidants, and immediately process or freeze samples after collection.

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
LC System UPLC System[1][12]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[1][4]
Mobile Phase A Water with 0.02% Acetic Acid or 0.1% Formic Acid[1][2]
Mobile Phase B Acetonitrile/Isopropanol (50/50, v/v) or Acetonitrile[1][2]
Flow Rate 0.3 - 0.5 mL/min[1][3]
Column Temp. 40 °C[1]
Injection Vol. 10 µL[1][2]
MS System Triple Quadrupole Mass Spectrometer[1][12]
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Precursor Ion (Q1) m/z 337[1]
Product Ion (Q3) m/z 167[1]
Collision Energy Optimized for the specific instrument[1][6]
Dwell Time ~50 ms[13]

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Detailed Methodology: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: Thaw plasma samples on ice. For a 20 µL aliquot of plasma, dilute to 1 mL with a suitable buffer (e.g., phosphate (B84403) salt buffer).[1]

  • Internal Standard Spiking: Add a deuterated internal standard for this compound to the diluted plasma to a final concentration appropriate for your calibration curve.[1]

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Strata-X) by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10% methanol to remove polar impurities.[1]

  • Elution: Elute the this compound and other eicosanoids with 1 mL of methanol.[1]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase.[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Deuterated Internal Standard SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE DryReconstitute Dry Down & Reconstitute SPE->DryReconstitute LC UPLC Separation (C18 Column) DryReconstitute->LC MS Tandem MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for this compound analysis from plasma.

troubleshooting_logic Start Low/No Signal for This compound CheckSamplePrep Review Sample Preparation? Start->CheckSamplePrep CheckLC Review LC Parameters? CheckSamplePrep->CheckLC Prep OK SPE_Issues Optimize SPE Check for Degradation Verify Reconstitution CheckSamplePrep->SPE_Issues Issue Found CheckMS Review MS Parameters? CheckLC->CheckMS LC OK LC_Issues Optimize Gradient Check Column Health Verify Mobile Phase CheckLC->LC_Issues Issue Found MS_Issues Confirm MRM Transitions Optimize Source Assess Matrix Effects CheckMS->MS_Issues Issue Found

Caption: Troubleshooting logic for low signal intensity.

References

preventing degradation of 11,12-diHETE in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in biological samples, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a diol metabolite of arachidonic acid, formed via the cytochrome P450/soluble epoxide hydrolase (sEH) pathway. It is an important signaling molecule involved in various physiological and pathological processes. Its stability is a major concern because it can be rapidly degraded ex vivo through enzymatic pathways, primarily peroxisomal beta-oxidation, and by non-enzymatic auto-oxidation. This degradation can lead to inaccurate quantification and misinterpretation of its biological role.

Q2: What are the primary degradation pathways for this compound in biological samples?

A2: The two main degradation pathways for this compound are:

  • Enzymatic Degradation: Primarily through peroxisomal beta-oxidation, which sequentially shortens the fatty acid chain.

  • Non-enzymatic Degradation: Auto-oxidation, where the molecule reacts with oxygen, leading to the formation of various oxidation products. This process is accelerated by factors like exposure to air, light, and elevated temperatures.

Q3: What is the optimal temperature for storing biological samples for this compound analysis?

A3: For long-term storage, it is crucial to store biological samples at -80°C.[1] Studies on various lipids and eicosanoids have consistently shown that storage at -80°C significantly minimizes degradation compared to higher temperatures like -20°C.[1] While some analytes may show stability at -20°C for short periods, -80°C is the recommended temperature to ensure the integrity of this compound for long-term studies.

Q4: How many freeze-thaw cycles can my samples undergo before this compound degrades?

A4: It is highly recommended to minimize freeze-thaw cycles. Each cycle exposes the sample to temperature fluctuations that can accelerate enzymatic and non-enzymatic degradation. While specific data for this compound is limited, studies on other eicosanoids show significant changes in concentrations after as few as two to five freeze-thaw cycles. Therefore, it is best practice to aliquot samples into single-use volumes before initial freezing.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or undetectable this compound levels 1. Degradation during sample collection and processing: Enzymatic activity (e.g., sEH, peroxisomal enzymes) and auto-oxidation were not adequately inhibited. 2. Improper sample storage: Samples were not immediately frozen at -80°C or were subjected to multiple freeze-thaw cycles. 3. Inefficient extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol was not optimal for diHETEs.1. During collection, immediately add a cocktail of antioxidants (e.g., butylated hydroxytoluene - BHT) and enzyme inhibitors (e.g., indomethacin (B1671933) for cyclooxygenase, though its direct effect on diHETE stability is less characterized). Keep samples on ice at all times. 2. Flash-freeze samples in liquid nitrogen immediately after collection and processing, and store them at -80°C. Aliquot samples to avoid freeze-thaw cycles. 3. Optimize your extraction protocol. For SPE, ensure proper conditioning of the C18 cartridge and use of appropriate wash and elution solvents. See the detailed protocol below.
High variability between replicate samples 1. Inconsistent sample handling: Variations in the time between sample collection and freezing, or differences in the addition of inhibitors. 2. Inconsistent extraction procedure: Variations in solvent volumes, incubation times, or drying steps. 3. Instrumental variability: Issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuating spray stability.1. Standardize your sample collection and processing workflow to ensure all samples are treated identically. 2. Use a validated and standardized extraction protocol. The use of a deuterated internal standard for this compound (e.g., this compound-d11) added at the beginning of the extraction process is crucial to correct for variability. 3. Perform regular maintenance and calibration of your LC-MS/MS system. Use a system suitability test to check for performance before running samples.
Interfering peaks in the chromatogram 1. Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. 2. Contamination: Contaminants from solvents, collection tubes, or lab equipment.1. Improve sample cleanup. Optimize the wash steps in your SPE protocol to remove more interfering substances. You can also adjust the chromatographic gradient to better separate this compound from interfering peaks. 2. Use high-purity solvents and pre-screen all labware for potential contaminants. Include a "blank" extraction (a sample with no biological matrix) to identify any background contamination.

Data Presentation: Summary of Best Practices for Sample Stability

Parameter Recommendation Rationale
Storage Temperature -80°C Minimizes enzymatic degradation and auto-oxidation for long-term stability.[1]
-20°CAcceptable for short-term storage (days to weeks), but not recommended for long-term studies due to higher potential for degradation.
Freeze-Thaw Cycles Minimize to a single cycle (aliquot samples) Repeated cycles cause significant degradation of eicosanoids.
Antioxidants Add Butylated Hydroxytoluene (BHT) at the time of collection Prevents non-enzymatic auto-oxidation of the polyunsaturated fatty acid chain.
Enzyme Inhibitors Consider adding a broad-spectrum enzyme inhibitor cocktail While indomethacin is a cyclooxygenase inhibitor, a broader cocktail can help inhibit other enzymatic degradation pathways.
Sample pH Acidify to pH ~3.5 before SPE Ensures that the carboxylic acid group of this compound is protonated, allowing for better retention on a C18 column.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Solid-Phase Extraction (SPE)

Materials:

  • Human plasma collected in EDTA tubes

  • Deuterated internal standard (e.g., this compound-d11)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Formic acid

  • Butylated hydroxytoluene (BHT)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 500 µL of plasma, add 10 µL of the deuterated internal standard solution and 5 µL of BHT solution (10 mg/mL in methanol). Vortex briefly.

  • Add 1.5 mL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to pH 3.5 with 1% formic acid.

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water, and then 3 mL of hexane to remove nonpolar impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elute the this compound with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 337.2 -> Product ion (m/z) 169.1

    • This compound-d11: Precursor ion (m/z) 348.3 -> Product ion (m/z) 175.1 (Note: These are example transitions and should be optimized on your specific instrument.)

Mandatory Visualizations

degradation_pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EET_11_12 11,12-EET CYP_Epoxygenase->EET_11_12 sEH Soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound sEH->diHETE_11_12 Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation diHETE_11_12->Peroxisomal_Beta_Oxidation Chain_Shortened_Metabolites Chain-Shortened Metabolites Peroxisomal_Beta_Oxidation->Chain_Shortened_Metabolites

Caption: Biosynthesis and primary degradation pathway of this compound.

experimental_workflow Collect_Sample 1. Collect Biological Sample (e.g., Plasma in EDTA tube) Add_Inhibitors 2. Add Antioxidant (BHT) & Internal Standard (d11-diHETE) Collect_Sample->Add_Inhibitors Precipitate_Proteins 3. Protein Precipitation (Cold Methanol) Add_Inhibitors->Precipitate_Proteins Centrifuge 4. Centrifugation Precipitate_Proteins->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Acidify 6. Acidify Supernatant (pH 3.5) Collect_Supernatant->Acidify Load_SPE 7. Load onto C18 SPE Cartridge Acidify->Load_SPE Wash_SPE 8. Wash Cartridge (Water, 15% MeOH, Hexane) Load_SPE->Wash_SPE Elute 9. Elute with Ethyl Acetate Wash_SPE->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_MS 12. Analyze by LC-MS/MS Reconstitute->LC_MS_MS

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic Start Low/Variable This compound Signal Check_Storage Were samples stored at -80°C and freeze-thaw cycles avoided? Start->Check_Storage Check_Inhibitors Were antioxidants/inhibitors added immediately upon collection? Check_Storage->Check_Inhibitors Yes Improve_Storage Implement proper storage: - Store at -80°C - Aliquot samples Check_Storage->Improve_Storage No Check_Extraction Was a validated SPE protocol with internal standard used? Check_Inhibitors->Check_Extraction Yes Improve_Collection Revise collection protocol: - Add BHT immediately - Keep samples on ice Check_Inhibitors->Improve_Collection No Check_Instrument Is the LC-MS/MS system performing optimally? Check_Extraction->Check_Instrument Yes Optimize_Extraction Optimize SPE protocol: - Check cartridge conditioning - Verify solvent purity Check_Extraction->Optimize_Extraction No Calibrate_Instrument Perform system maintenance: - Clean ion source - Calibrate mass spectrometer Check_Instrument->Calibrate_Instrument No Resolved Problem Resolved Check_Instrument->Resolved Yes Improve_Storage->Resolved Improve_Collection->Resolved Optimize_Extraction->Resolved Calibrate_Instrument->Resolved

Caption: Troubleshooting logic for low or variable this compound signals.

References

Technical Support Center: 11,12-diHETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a dihydroxy metabolite of arachidonic acid, an omega-6 fatty acid. It is formed through the cytochrome P450 (CYP) epoxygenase pathway, where arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to this compound.[1][2][3][4] The quantification of this compound is crucial as it is involved in various physiological and pathological processes, including inflammation, vascular tone, and angiogenesis.[2][3] Altered levels of this compound have been associated with conditions like hypertension and cardiovascular disease.[1]

Q2: What is the recommended analytical method for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other eicosanoids in biological matrices.[5] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can achieve low limits of detection, often in the picogram range.[6]

Q3: Why is a deuterated internal standard essential for accurate quantification?

A deuterated internal standard, such as this compound-d11, is critical for accurate quantification.[7] These stable isotope-labeled standards exhibit nearly identical chemical and physical properties to the endogenous analyte.[8] They are added to the sample at the beginning of the workflow and co-elute with the target analyte, allowing for the correction of variability introduced during sample preparation, extraction, and ionization in the mass spectrometer.[7][8] This normalization is crucial for overcoming challenges like matrix effects and ensuring data accuracy and reproducibility.[9]

Troubleshooting Guides

Problem 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)

Low recovery is a frequent issue in SPE-based sample preparation for eicosanoids. The following Q&A format addresses common causes and solutions.

Q: My this compound recovery is consistently low after SPE. What are the likely causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the SPE workflow. Here’s a step-by-step troubleshooting guide:

  • Incorrect Sorbent Choice: Ensure you are using a reverse-phase sorbent (e.g., C18) which is appropriate for retaining nonpolar to moderately polar compounds like this compound from an aqueous sample matrix.

  • Improper Column Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated.

    • Conditioning: Use an adequate volume of a strong organic solvent like methanol (B129727) to wet the sorbent.

    • Equilibration: Follow conditioning with a solvent that mimics the sample's matrix (e.g., water or a buffer at the same pH) to prepare the sorbent for sample loading.

  • Sample pH: The pH of your sample can affect the ionization state of this compound. Ensure the pH is adjusted to a level where the analyte is in a neutral form to promote retention on the reverse-phase sorbent.

  • Sample Loading Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent. A slower, controlled flow rate allows for better interaction.

  • Wash Solvent is Too Strong: The wash step is intended to remove interferences that are less strongly retained than your analyte. If your wash solvent is too strong (i.e., contains too high a percentage of organic solvent), it can prematurely elute the this compound. Consider using a weaker wash solvent.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent.

    • Increase the percentage of organic solvent in your elution buffer.

    • Ensure a sufficient volume of elution solvent is used to completely elute the analyte.

  • Analyte Degradation: Eicosanoids can be unstable. Ensure samples are kept cold during processing and consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation.[10]

Problem 2: Poor Chromatographic Separation and Isomer Interference

Q: I am having difficulty separating this compound from its isomers (e.g., 8,9-diHETE, 14,15-diHETE). What can I do to improve chromatographic resolution?

A: The structural similarity of diHETE isomers presents a significant chromatographic challenge. Here are some strategies to improve separation:

  • Optimize the Stationary Phase: While C18 columns are commonly used, not all C18 columns are the same. Columns with different ligand densities or end-capping can provide different selectivities for isomers.[11] Consider trying a column with a different C18 chemistry or a phenyl-hexyl column, which can offer alternative selectivity through pi-pi interactions.

  • Adjust the Mobile Phase Composition:

    • Organic Modifier: Switching between methanol and acetonitrile (B52724) can alter selectivity.

    • Gradient Optimization: A shallower gradient with a slow ramp rate around the elution time of the diHETEs can significantly improve resolution.

  • Lower the Column Temperature: Running the separation at a lower temperature can sometimes enhance the separation of closely eluting isomers.

  • Chiral Chromatography: If you need to separate enantiomers (e.g., 11(R),12(S)-diHETE from 11(S),12(R)-diHETE), a chiral column is necessary.[12]

Problem 3: Suspected Matrix Effects Leading to Inaccurate Quantification

Q: My quantification results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[13][14][15]

  • How to Quantify Matrix Effects: A common method is the post-extraction spike comparison.

    • Extract a blank matrix sample (a sample of the same biological matrix that does not contain the analyte).

    • Spike a known amount of this compound into the extracted blank matrix.

    • Prepare a neat standard of this compound at the same concentration in the mobile phase.

    • Compare the peak area of the post-extraction spike to the peak area of the neat standard. The percentage difference indicates the extent of ion suppression or enhancement.[16]

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

  • Strategies to Mitigate Matrix Effects:

    • Improve Sample Cleanup: Optimize your SPE protocol to more effectively remove interfering matrix components like phospholipids.

    • Chromatographic Separation: Adjust your LC method to separate this compound from the regions where matrix components elute.

    • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure that the this compound concentration remains above the limit of quantification.[13]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte, allowing for an accurate ratio-based quantification.[7]

Data Presentation

Table 1: Representative Recovery and Matrix Effects for Eicosanoids Using SPE

Analyte FamilyBiological MatrixSPE SorbentAverage Recovery (%)Matrix Effect Range (%)Reference
Dihydroxy EicosanoidsPlasma & Adipose TissueNot Specified29 - 134%10 - 580%[10][17]
Hydroxy EicosanoidsPlasmaC1875 - 100%Not Reported[18]
ProstaglandinsDMEMC18~50%Not Reported[18]
Various EicosanoidsPlasmaStrata-X>70% for most analytesNot Reported[19]

Note: This table presents a range of reported values for different eicosanoids and should be used as a general guide. Actual recovery and matrix effects will be analyte- and matrix-specific and should be determined empirically.

Table 2: Representative LC-MS/MS Parameters for DiHETE Analysis

ParameterSetting
LC System
ColumnC18 (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase AWater with 0.02% formic acid
Mobile Phase BMethanol with 0.02% formic acid
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)337.2
Product Ions (m/z)167.1, 207.1
Capillary Voltage~3.1 kV
Source Temperature~150 °C
Desolvation Temperature~400 °C

Note: These are typical starting parameters and should be optimized for your specific instrument and application.[19][20][21][22]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 25 ng/mL this compound-d11) and an antioxidant (e.g., 1 µL of 50 mM BHT).[20]

  • Protein Precipitation & Lysis: Add 560 µL of a 2:1 methanol:chloroform (B151607) mixture. Vortex vigorously and shake for 10 minutes.[20]

  • Phase Separation: Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid. Vortex and centrifuge to separate the layers.[20]

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol.

  • Column Equilibration: Equilibrate the cartridge with 2 mL of water.

  • Sample Loading: Load the aqueous (upper) layer from the phase separation onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for LC-MS/MS analysis.[19]

Visualizations

Signaling_Pathway AA Arachidonic Acid (in cell membrane) PLA2 cPLA₂ AA->PLA2 Free_AA Free Arachidonic Acid PLA2->Free_AA Release CYP_Epoxygenase CYP Epoxygenase Free_AA->CYP_Epoxygenase EET_11_12 11,12-EET CYP_Epoxygenase->EET_11_12 Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET_11_12->sEH DiHETE_11_12 This compound sEH->DiHETE_11_12 Hydrolysis Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., d11-diHETE) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Troubleshooting_Guide Start Low Analyte Recovery? Check_SPE Review SPE Protocol Start->Check_SPE Yes Check_Chromatography Inaccurate Results? Start->Check_Chromatography No Check_SPE->Check_Chromatography Recovery OK Conditioning Improper Conditioning? Check_SPE->Conditioning Wash Wash Solvent Too Strong? Check_SPE->Wash Elution Incomplete Elution? Check_SPE->Elution Isomer_Sep Poor Isomer Separation? Check_Chromatography->Isomer_Sep Yes Matrix_Effect Matrix Effects? Check_Chromatography->Matrix_Effect Yes Check_MS Review MS Parameters Solution Accurate Quantification Check_MS->Solution Conditioning->Check_Chromatography Wash->Check_Chromatography Elution->Check_Chromatography Isomer_Sep->Check_MS IS_Use Internal Standard Used? Matrix_Effect->IS_Use IS_Use->Solution Yes IS_Use->Solution

References

Technical Support Center: Analysis of 11,12-diHETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of this compound in biological samples.

Troubleshooting Guide: Minimizing Matrix Effects

This guide addresses common issues encountered during this compound analysis that may be caused by matrix effects.

Question: I'm observing significant ion suppression or enhancement in my this compound signal. What are the initial troubleshooting steps?

Answer: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of your target analyte.[1][2] Here are the initial steps to take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantitation (LOQ) of your instrument.[1][3]

  • Optimize Chromatography: Modifying your liquid chromatography (LC) method can help separate this compound from interfering compounds.[3] Consider the following adjustments:

    • Gradient Modification: Adjust the mobile phase gradient to improve the resolution between your analyte and matrix components.[1][3]

    • Column Selection: Use a different LC column with alternative chemistry to alter selectivity.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of interfering compounds, particularly phospholipids (B1166683).[4][5]

  • Review Sample Preparation: Your sample preparation method is critical in removing matrix interferences. If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5][6]

Question: My results show poor reproducibility and accuracy. Could this be related to matrix effects?

Answer: Yes, poor reproducibility and accuracy are common consequences of unmanaged matrix effects.[1] The variability in the composition of biological samples can lead to inconsistent ion suppression or enhancement, affecting the reliability of your quantitative data.

To address this, it is crucial to implement a robust sample cleanup strategy and use an appropriate internal standard. A stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[7][8] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[7]

Question: I suspect phospholipids are the main source of interference. How can I specifically remove them?

Answer: Phospholipids are a major cause of matrix effects in biological samples like plasma and serum.[9] Here are targeted strategies for their removal:

  • Phospholipid Depletion Plates: These specialized solid-phase extraction plates are designed to selectively remove phospholipids from the sample while allowing the analytes to pass through.[9]

  • Mixed-Mode Solid-Phase Extraction (SPE): Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is highly effective at removing a wide range of matrix components, including phospholipids, resulting in cleaner extracts.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery, especially for more polar compounds, might be lower compared to SPE.[4][5]

Frequently Asked Questions (FAQs)

What are matrix effects in the context of this compound analysis?

Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[2][10] These interfering components can include salts, proteins, and lipids, with phospholipids being a primary concern in biological fluids.[2][9] This phenomenon can lead to inaccurate and imprecise quantification in LC-MS/MS analysis.[1]

How can I assess the extent of matrix effects in my assay?

There are several methods to evaluate matrix effects:

  • Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of the analyte standard post-column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[10][11]

  • Post-Extraction Spike: This is a quantitative method where a known amount of the analyte is spiked into the extracted blank matrix and the response is compared to that of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[2]

What is the best sample preparation technique to minimize matrix effects for this compound?

While the optimal technique can depend on the specific matrix, solid-phase extraction (SPE) is generally considered a highly effective method for cleaning up complex biological samples for eicosanoid analysis.[3][6] Specifically, mixed-mode SPE often yields the cleanest extracts by removing a broader range of interferences compared to reversed-phase or ion-exchange SPE alone.[4][5] Liquid-liquid extraction (LLE) is also a good option, though it may have lower recovery for some analytes.[4][5] Protein precipitation is the least effective method and often results in significant matrix effects.[4][5]

Why is a stable isotope-labeled internal standard (SIL-IS) important for this compound analysis?

A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has the same chemical structure as the analyte, with the only difference being the presence of heavier isotopes (e.g., ²H or ¹³C).[7] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, any variations caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputRecommendation for this compound
Protein Precipitation (PPT) Variable, can be lowLowHighNot recommended for quantitative analysis due to significant matrix effects.[4][5]
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerateA viable option, but may have lower recovery for more polar analytes.[4][5]
Solid-Phase Extraction (SPE) HighVery GoodModerateHighly recommended for clean extracts and good recovery.[3][6]
Mixed-Mode SPE HighExcellentModerateThe preferred method for complex matrices to achieve the cleanest extracts.[4][5]
Phospholipid Depletion Plates HighExcellent (for phospholipids)HighRecommended when phospholipids are the primary source of interference.[9]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for SPE. Optimization for specific cartridges and sample volumes may be required.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Plasma sample

  • Internal standard solution (e.g., this compound-d8)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Acidifier (e.g., formic acid or acetic acid)

  • Elution solvent (e.g., ethyl acetate (B1210297) or methanol)

  • Nitrogen evaporator

  • Reconstitution solvent (compatible with LC-MS mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike the plasma sample with the internal standard solution.

    • Acidify the plasma to a pH of ~3-4 with a suitable acid. This ensures that the carboxylic acid group of this compound is protonated for efficient retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.[3]

    • Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of acidified water (pH ~3-4) through the cartridge to equilibrate it for the sample.[3]

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.[3]

  • Washing:

    • Wash the cartridge with 1-2 mL of acidified water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.[3]

  • Elution:

    • Elute the this compound and internal standard from the cartridge with an appropriate elution solvent (e.g., 1-2 mL of ethyl acetate or methanol).[3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with your LC-MS mobile phase (e.g., 50-100 µL of 50:50 methanol:water).

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_pre_analysis Sample Preparation (Minimize Matrix Effects) cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Spike with SIL-Internal Standard SampleCollection->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction Evaporation Dry-down Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: A typical experimental workflow for this compound analysis.

Signaling Pathway of this compound Formation

signaling_pathway ArachidonicAcid Arachidonic Acid EET_11_12 11,12-EET ArachidonicAcid->EET_11_12 Cytochrome P450 Epoxygenase diHETE_11_12 This compound EET_11_12->diHETE_11_12 Soluble Epoxide Hydrolase (sEH) Beta_Oxidation ß-oxidation Metabolites (e.g., 7,8-DHHD) diHETE_11_12->Beta_Oxidation ß-oxidation

Caption: Formation of this compound from arachidonic acid.[12]

References

Technical Support Center: Chiral Separation of 11,12-diHETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common approach for the chiral separation of this compound enantiomers?

A1: The most prevalent method for separating this compound enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD or Chiralcel OD), are frequently employed for this purpose. Both normal-phase and reversed-phase chromatography can be effective, depending on the specific column and sample matrix.

Q2: What are the key differences between normal-phase and reversed-phase HPLC for this separation?

A2: In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane/isopropanol). This method is often preferred for chiral separations as it can offer better selectivity for positional isomers and enantiomers.[1] Reversed-phase HPLC employs a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile).[2] While more common for general applications, reversed-phase may require more method development to achieve baseline separation of diHETE enantiomers.

Q3: What detection method is most suitable for analyzing this compound enantiomers?

A3: Due to the low endogenous levels of eicosanoids in biological samples, tandem mass spectrometry (LC-MS/MS) is the preferred detection method.[3] It offers high sensitivity and specificity, allowing for accurate quantification even in complex matrices. UV detection can also be used, particularly for analyzing standards or samples with higher concentrations.[4]

Q4: How can I improve the resolution between the this compound enantiomers?

A4: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of the strong and weak solvents. In normal-phase, this could be the percentage of alcohol modifier.

  • Lower the flow rate: This can increase the interaction time with the stationary phase, often leading to better separation.

  • Decrease the column temperature: Lower temperatures can enhance chiral recognition by the stationary phase.

  • Try a different chiral column: Different CSPs have different selectivities, and one may provide a better separation for your specific analytes.

Q5: Is derivatization necessary for the chiral separation of this compound?

A5: Derivatization is generally not required for the direct chiral separation of this compound enantiomers when using a chiral stationary phase.[5] However, in some instances, derivatization to form diastereomers can be an alternative approach, allowing for separation on a standard achiral column.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Column temperature is too high.4. Flow rate is too high.1. Screen different types of chiral columns (e.g., amylose vs. cellulose-based).2. Systematically vary the mobile phase composition, including the type and percentage of the polar modifier (e.g., ethanol, isopropanol).3. Reduce the column temperature in increments of 5°C.4. Decrease the flow rate to enhance interaction with the CSP.
Peak Tailing 1. Active sites on the silica (B1680970) backbone of the CSP.2. Secondary interactions between the analyte and the stationary phase.3. Column overload.1. Add a small amount of a modifier to the mobile phase, such as an acid (e.g., trifluoroacetic acid) for acidic compounds or a base (e.g., diethylamine) for basic compounds, to block active sites.2. Ensure the sample is fully dissolved in the mobile phase.3. Inject a smaller sample volume or a more dilute sample.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Column "memory effect" from previous analyses.[6]3. Fluctuations in column temperature.4. Insufficient column equilibration time.1. Prepare fresh mobile phase daily and ensure accurate measurements.2. Dedicate a column specifically for this analysis or implement a rigorous column washing protocol between different methods.[6]3. Use a column oven to maintain a stable temperature.4. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection.
High Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Particulate matter from the sample or system.1. Reverse flush the column at a low flow rate (if permitted by the manufacturer). If the problem persists, the frit may need to be replaced.[6]2. Ensure the sample is fully soluble in the injection solvent and that the injection solvent is miscible with the mobile phase.3. Filter all samples and mobile phases through a 0.22 µm filter.
Low Signal Intensity (Low Sensitivity) 1. Suboptimal mass spectrometer settings.2. Poor ionization of the analytes.3. Sample degradation.1. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound.2. Adjust the mobile phase pH or add modifiers to enhance ionization.3. Prepare samples fresh and keep them at a low temperature to prevent degradation.

Experimental Protocols

Normal-Phase HPLC Method

This protocol is a representative method for the chiral separation of this compound enantiomers.

  • Column: Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: MS/MS in negative ion mode, monitoring characteristic transitions for this compound.

  • Sample Preparation:

    • Extract lipids from the biological sample using a solid-phase extraction (SPE) protocol.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase or a solvent compatible with the mobile phase.

Reversed-Phase HPLC Method
  • Column: Chiralpak AD-RH (or similar reversed-phase compatible amylose-based CSP), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50-90% B over 20 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: MS/MS in negative ion mode.

  • Sample Preparation:

    • Perform lipid extraction using SPE.

    • Evaporate the solvent.

    • Reconstitute the sample in a solution compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).

Quantitative Data

Table 1: Example Chromatographic Parameters for Eicosanoid Enantiomer Separation

ParameterNormal-Phase HPLCReversed-Phase HPLC
Chiral Column Chiralpak AD-HChiralpak AD-RH
Mobile Phase Hexane/Isopropanol (90/10)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Typical Elution Order Varies by specific enantiomer and CSPVaries by specific enantiomer and CSP
Example Retention Times (R)-enantiomer: ~10 min(S)-enantiomer: ~13 min(R)-enantiomer: ~15 min(S)-enantiomer: ~18 min
Resolution (Rs) > 1.5> 1.5

Note: Retention times are illustrative and will vary based on the exact system, column, and mobile phase conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spe Solid-Phase Extraction (SPE) sample->spe dry Evaporation under Nitrogen spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute hplc Chiral HPLC Separation reconstitute->hplc ms Tandem Mass Spectrometry (Detection & Quantification) hplc->ms integration Peak Integration ms->integration quant Quantification & Enantiomeric Excess Calculation integration->quant signaling_pathway cluster_downstream Potential Downstream Effects AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE 11(R),12(S)-diHETE & 11(S),12(R)-diHETE vasodilation Vasodilation diHETE->vasodilation inflammation Modulation of Inflammation diHETE->inflammation cell_growth Regulation of Cell Growth diHETE->cell_growth P450->EET sEH->diHETE

References

Technical Support Center: Analysis of 11,12-diHETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The separation of this compound isomers is difficult due to their structural similarity. These molecules are regioisomers and stereoisomers (enantiomers and diastereomers) with identical mass and similar physicochemical properties, leading to co-elution in standard chromatographic systems.[1][2] Distinguishing between these isomers is critical as they can exhibit different biological activities.[3] For instance, the stereochemistry of the hydroxyl groups significantly influences the biological function.[3]

Q2: What are the common analytical techniques used to resolve this compound isomers?

A2: The most successful techniques for resolving this compound and other eicosanoid isomers include:

  • Supercritical Fluid Chromatography (SFC): SFC, particularly with chiral stationary phases, has proven highly effective for separating stereoisomers.[1][4][5] The use of supercritical CO2 as the primary mobile phase allows for high separation efficiency and short run times.[4][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with chiral stationary phases (CSPs) is a well-established method for enantioselective separation of eicosanoids.[7][8][9]

  • Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While standard reversed-phase columns may not separate all isomers, optimized methods with longer gradients or specific column chemistries can provide partial separation.[2][10][11] The high selectivity and sensitivity of tandem mass spectrometry are crucial for detection and quantification.[12][13]

Q3: What is the biological significance of separating this compound isomers?

A3: this compound is formed from the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), a reaction catalyzed by soluble epoxide hydrolase (sEH).[14] Different enantiomers of this compound can possess distinct biological activities, or one may be active while another is not.[3] For example, specific stereoisomers can interact differently with cellular receptors, potentially leading to opposing effects on signaling pathways that regulate inflammation, vascular tone, and angiogenesis.[15] Therefore, accurate isomer-specific quantification is essential to understand their physiological and pathological roles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Complete co-elution of this compound isomers on a standard C18 column. The isomers are structurally too similar for resolution under standard reversed-phase conditions.1. Switch to a chiral column: Employ a chiral stationary phase (e.g., amylose- or cellulose-based) suitable for eicosanoid separation.[1][5] 2. Utilize Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for chiral separations of lipid isomers compared to HPLC.[1][4][5] 3. Optimize the LC method: If a chiral column is not available, try a longer column, a slower gradient, or a different organic modifier to improve resolution.
Poor peak shape (tailing or fronting). 1. Inappropriate sample solvent. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Solvent Mismatch: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. For SFC, 100% methanol (B129727) is often used, while for reversed-phase LC, a mixture like methanol/water is common.[5] 2. Mobile Phase Additives: For SFC, adding small amounts of additives like formic acid can improve peak shape.[16] 3. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column.
Low sensitivity and inability to detect low-abundance isomers. 1. Inefficient ionization in the mass spectrometer. 2. Matrix effects from the biological sample.[12] 3. Suboptimal sample preparation.1. Optimize MS Parameters: Use scheduled Multiple Reaction Monitoring (MRM) to maximize dwell time for each analyte. Optimize collision energies and declustering potentials for each isomer if possible.[12] 2. Improve Sample Cleanup: Implement a robust solid-phase extraction (SPE) protocol to remove interfering matrix components.[13][17] 3. Use Isotope Dilution: Employ stable isotope-labeled internal standards for accurate quantification, which can help compensate for matrix effects and extraction losses.[12][13]
Inconsistent retention times. 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Column degradation.1. Use a Column Oven: Maintain a constant and stable column temperature.[17] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. 3. Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

Experimental Protocols

Protocol 1: Chiral Separation of DiHETE Isomers using Supercritical Fluid Chromatography (SFC)-MS/MS

This protocol is adapted from methodologies that have successfully separated eicosanoid isomers.[1][5]

  • Instrumentation: SFC system coupled to a tandem mass spectrometer.

  • Column: Chiral amylose-based column (e.g., Lux i-Amylose-3).[16]

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Isopropanol/Acetonitrile (7:3) with 0.1% formic acid.[16]

  • Gradient: A typical gradient would start with a low percentage of modifier and ramp up to elute the analytes.

  • Flow Rate: 1.2 mL/min.[16]

  • Column Temperature: 35°C.[16]

  • Back Pressure Regulator (BPR): 100 bar.[16]

  • Detection: Tandem mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM).

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

This is a general protocol for the extraction of eicosanoids from plasma.[13][17]

  • Protein Precipitation: Add 3 volumes of cold methanol containing a deuterated internal standard (e.g., d4-11,12-diHETE) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 10-15% methanol in water to remove polar impurities.

    • Elute the diHETEs with methanol or another suitable organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase of the chromatographic system.

Quantitative Data Summary

The following table summarizes typical performance metrics for the separation of eicosanoid isomers using advanced chromatographic techniques.

ParameterChiral SFC-MS/MSChiral HPLC-MS/MS
Typical Run Time < 15 minutes[1][5]20-40 minutes[10][11]
Resolution of Enantiomers Baseline separation often achievable[1][16]Good to baseline separation[7]
Lower Limit of Quantification (LLOQ) 0.03 - 6.00 ng/mL[5]0.5 ng/mL[18]
Precision (%CV) < 15%[5][18]≤ ±13%[7]
Accuracy 89 - 109%[5][18]Within ±12%[7]

Visualizations

Signaling Pathway of 11,12-EET and its Metabolite this compound

G Simplified Signaling of 11,12-EET and this compound AA Arachidonic Acid P450 CYP450 Epoxygenase AA->P450 Metabolism EET 11(R),12(S)-EET P450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Gs_Receptor Gs-coupled Receptor EET->Gs_Receptor Activates diHETE This compound sEH->diHETE Gi_Receptor Putative Gi-coupled Receptor diHETE->Gi_Receptor May Activate AC Adenylate Cyclase Gs_Receptor->AC Stimulates Gi_Receptor->AC Inhibits Inhibition Inhibition of Adenylyl Cyclase Gi_Receptor->Inhibition cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Anti-inflammatory Effects PKA->Vasodilation

Caption: Signaling pathway of 11,12-EET and its metabolite this compound.

Experimental Workflow for this compound Isomer Analysis

G Workflow for Chiral Analysis of this compound Isomers Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Analysis Chiral SFC-MS/MS or Chiral HPLC-MS/MS Drydown->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Processing Data Processing & Quantification Data->Processing Result Isomer-Specific Concentrations Processing->Result

Caption: General experimental workflow for this compound isomer analysis.

References

Technical Support Center: Preservation of 11,12-diHETE Using Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of antioxidants to preserve 11,12-dihydroxy-5,8,14,17-eicosatetraenoic acid (11,12-diHETE).

Frequently Asked Questions (FAQs)

Q1: Why is it important to use antioxidants when working with this compound?

A1: this compound is a polyunsaturated fatty acid (PUFA) metabolite and is susceptible to auto-oxidation due to its multiple double bonds. Oxidation can lead to the degradation of the molecule, forming various byproducts and reducing the concentration of the active compound in your sample. This degradation can lead to inaccurate and unreliable experimental results. Antioxidants help to prevent this oxidation, thereby preserving the integrity and stability of this compound.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can be detected by several means:

  • Chromatographic Analysis: Appearance of unexpected peaks or a decrease in the main this compound peak area during analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Spectrometry (MS): Detection of ions corresponding to oxidized byproducts (e.g., ketones, further hydroxylated species).

  • Inconsistent Biological Activity: Reduced or variable biological effects in cell-based or in vivo assays compared to freshly prepared standards.

Q3: Which antioxidants are recommended for preserving this compound?

A3: Several types of antioxidants can be used, each with a different mechanism of action:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free radical scavenger, terminating the chain reactions of lipid peroxidation.[1] It is lipophilic and effective at low concentrations.

  • Tocopherols (Vitamin E): Natural lipophilic antioxidants that also scavenge free radicals. Gamma-tocopherol, in particular, has shown potent anti-inflammatory and antioxidant effects on eicosanoids.[2][3]

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions (e.g., iron, copper) which can catalyze lipid oxidation.[4] It is particularly useful in aqueous solutions or when metal contamination is a concern.

Q4: How should I store this compound to ensure its stability?

A4: Proper storage is critical for the stability of this compound. Commercial suppliers typically recommend storing it at -20°C as a solution in an organic solvent like ethanol (B145695).[5] For long-term storage, -80°C is preferred. To minimize oxidation, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial protected from light.[1]

Q5: Can the use of antioxidants interfere with my downstream assays?

A5: Yes, it is a possibility. For instance, high concentrations of antioxidants might interfere with cell viability or signaling pathways in biological assays. In mass spectrometry-based analyses, antioxidants like BHT may appear in the chromatogram and could potentially cause ion suppression. It is crucial to run appropriate controls, including vehicle controls with the antioxidant alone, to assess any potential interference.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Despite Refrigeration
Possible Cause Troubleshooting Step
Oxygen Exposure Aliquot this compound into smaller volumes to minimize freeze-thaw cycles and headspace oxygen. Before sealing, flush the vial with an inert gas like argon or nitrogen.[1]
Solvent Purity Use high-purity, peroxide-free solvents for preparing stock solutions. Older or improperly stored solvents can contain peroxides that initiate oxidation.
Metal Ion Contamination If working in aqueous buffers, add a chelating agent like EDTA (final concentration of ~2 mM) to sequester metal ions that can catalyze oxidation.[6]
Light Exposure Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light, which can promote auto-oxidation.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Antioxidant Interference Run a vehicle control containing the antioxidant at the same final concentration used in the experiment to check for any effects on the assay itself. Consider lowering the antioxidant concentration if interference is observed.
Variable this compound Concentration Prepare fresh dilutions of this compound from a stock solution containing an antioxidant for each experiment. Confirm the concentration and purity of your stock solution periodically using HPLC-UV or LC-MS/MS.
Degradation in Culture Media Polyunsaturated fatty acids can be unstable in cell culture media. Minimize the time between adding this compound to the media and performing the assay. Consider if the media components themselves could be contributing to oxidation.
Issue 3: Interference in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Antioxidant Co-elution Optimize the chromatographic method to separate the antioxidant peak from the this compound peak. BHT is a common interferent and may require specific gradient adjustments.
Ion Suppression If co-elution cannot be avoided, assess the degree of ion suppression by infusing a standard solution of this compound with and without the antioxidant into the mass spectrometer. If significant suppression occurs, consider using a different antioxidant or a lower concentration.
Sample Preparation Artifacts Ensure that the sample extraction method does not degrade this compound. Keep samples on ice and work quickly. The addition of an antioxidant during the extraction process is recommended.[1][6]

Data Presentation

The following table summarizes representative stability data for a polyunsaturated fatty acid (PUFA) metabolite similar to this compound under different storage conditions. This data is illustrative and the actual stability of this compound should be experimentally determined.

Storage Condition Antioxidant Concentration Duration Remaining PUFA Metabolite (%)
Room Temperature (25°C), in airNone-7 days< 20%
Room Temperature (25°C), in airBHT50 µM7 days~ 85%
4°C, in airNone-30 days~ 40%
4°C, in airBHT50 µM30 days> 90%
-20°C, under ArgonNone-6 months~ 70%
-20°C, under ArgonBHT50 µM6 months> 95%
-80°C, under ArgonBHT50 µM1 year> 98%

Note: This table is a composite based on typical stability data for PUFA metabolites and is intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Storing and Handling this compound with Antioxidants
  • Preparation of Antioxidant Stock Solutions:

    • BHT: Prepare a 10 mM stock solution in ethanol. For example, dissolve 2.2 mg of BHT in 1 mL of ethanol. Store at -20°C.

    • EDTA: Prepare a 0.5 M stock solution in water, adjusting the pH to 8.0 with NaOH to dissolve. Store at 4°C.

  • Adding Antioxidant to this compound Solution:

    • For organic solutions (e.g., in ethanol or methanol): Add the BHT stock solution to your this compound solution to a final concentration of 10-100 µM.[7]

    • For aqueous solutions/buffers: Add the EDTA stock solution to a final concentration of 1-2 mM. If compatible, BHT can also be added from an ethanol stock, ensuring the final ethanol concentration is low and does not affect your experiment.

  • Storage:

    • Aliquot the this compound solution containing the antioxidant into small-volume, amber glass vials.

    • Flush the headspace of each vial with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace oxygen.

    • Tightly seal the vials with PTFE-lined caps.

    • Store at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Monitoring this compound Stability by LC-MS/MS
  • Sample Preparation:

    • Prepare samples of this compound with and without the antioxidant of choice at a known concentration.

    • Store the samples under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 1, 7, 14, 30 days), take an aliquot from each sample for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of water and acetonitrile (B52724) containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 335.2 -> fragment ions).[7]

    • Quantification: Create a calibration curve using freshly prepared this compound standards. Determine the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition and antioxidant treatment.

    • This will allow you to determine the rate of degradation and the effectiveness of the antioxidant.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 PLA2 cPLA2 PLA2->Arachidonic_Acid releases EET_11_12 11,12-EET CYP450->EET_11_12 produces sEH soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound sEH->diHETE_11_12 hydrolyzes to Signaling Downstream Signaling (e.g., Gs protein activation) diHETE_11_12->Signaling

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Experimental_Workflow start This compound Stock Solution add_antioxidant Add Antioxidant (e.g., BHT, EDTA) start->add_antioxidant aliquot Aliquot into Amber Vials add_antioxidant->aliquot inert_gas Flush with Inert Gas aliquot->inert_gas storage Store at -80°C inert_gas->storage analysis Stability Analysis (LC-MS/MS) storage->analysis at time points

Caption: Workflow for preserving and testing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_degradation Check for this compound Degradation (LC-MS) start->check_degradation degraded Degradation Observed? check_degradation->degraded no_degradation No Significant Degradation degraded->no_degradation No troubleshoot_storage Review Storage & Handling Protocol (Add Antioxidant, Inert Gas) degraded->troubleshoot_storage Yes check_assay Investigate Assay Interference (Run Vehicle Controls) no_degradation->check_assay

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Solid-Phase Extraction for 11,12-diHETE from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solid-phase extraction (SPE) of 11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (11,12-diHETE) from urine samples. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

A1: this compound is a dihydroxy metabolite of eicosapentaenoic acid (EPA) produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis.[1] Eicosanoids, like this compound, are signaling molecules involved in inflammation and other physiological processes.[2] Urine is considered an optimal, noninvasive biofluid for monitoring eicosanoid levels because it accumulates metabolites from the entire system, overcoming challenges like low plasma concentrations and rapid clearance.[2]

Q2: What is the best type of SPE cartridge for extracting this compound?

A2: For eicosanoids like this compound, which are nonpolar molecules, reversed-phase (RP) sorbents are commonly used.[3][4] C18 and polymeric RP phases are frequently employed for extracting these analytes from urine.[4] The choice depends on the specific requirements of the analysis, but a sorbent with a hydrophobic retention mechanism is appropriate for this nonpolar analyte.[5]

Q3: How should I collect and store urine samples prior to this compound extraction?

A3: Proper sample handling is critical for analyte stability. Urine samples should be centrifuged shortly after collection to remove particulate matter.[6] For storage, freezing is recommended. Studies have shown that many metabolites are stable for months or even years when stored at -80°C.[7] If long-term storage at -80°C is not possible, storage at -20°C for up to a month is a viable alternative for many analytes.[8] Avoid multiple freeze-thaw cycles and prolonged storage at room temperature, as this can lead to analyte degradation.[9][10]

Q4: What are the most critical factors to control during the SPE process?

A4: The main factors that influence the SPE process are the choice of sorbent, sample pH, sorbent mass, and the type and volume of the sample loading, washing, and elution solvents.[11][12] Adjusting the sample pH is particularly important for ionizable analytes to ensure they are in a neutral form for optimal retention on a reversed-phase sorbent.[3][11] Additionally, maintaining a slow and consistent flow rate during sample loading is crucial to allow sufficient interaction time between the analyte and the sorbent.[11][13]

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase extraction of this compound.

Problem: Low Analyte Recovery

Q: My recovery of this compound is significantly lower than expected. What are the common causes and solutions?

A: Low recovery is the most frequent issue in SPE.[3] To diagnose the problem, collect and analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[11] The primary causes fall into three categories:

  • Analyte Did Not Bind to the Sorbent: This occurs if the analyte has a higher affinity for the loading solvent than the sorbent.[11]

  • Analyte Was Lost During the Wash Step: This happens if the wash solvent is too strong and prematurely elutes the analyte along with interferences.[3]

  • Analyte Did Not Elute from the Sorbent: This indicates that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[3]

Table 1: Troubleshooting Low Recovery of this compound

Potential CauseRecommended Solution
Analyte Lost During Loading
Incorrect Sorbent ChoiceEnsure a reversed-phase (e.g., C18, polymeric) sorbent is used for the nonpolar this compound.[3][5]
Improper Sample pHAdjust the urine sample pH to be acidic (e.g., pH 3-4) to protonate the carboxylic acid group of this compound, making it neutral and increasing its retention on the nonpolar sorbent.[11][12]
Poor Cartridge ConditioningCondition the cartridge first with an organic solvent (e.g., methanol) to activate the sorbent, followed by an aqueous solution (e.g., water) to prepare it for the aqueous sample.[13][14] Do not let the sorbent dry out after conditioning.[11][13]
High Sample Flow RateDecrease the flow rate during sample loading to increase the interaction time between this compound and the sorbent.[11][13]
Analyte Lost During Washing
Wash Solvent is Too StrongUse a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent (e.g., methanol) in the aqueous wash solution.[3] Start with 5% methanol (B129727) and optimize from there.[15]
Analyte Not Eluting
Elution Solvent is Too WeakIncrease the strength of the elution solvent by using a stronger organic solvent or increasing its percentage.[3] Consider adding a small amount of a modifier (e.g., acid or base) to facilitate desorption.[3]
Insufficient Elution VolumeIncrease the volume of the elution solvent to ensure the entire sorbent bed is saturated and the analyte is completely eluted.[3] You can collect a second elution fraction to check if the analyte was retained.[16]

Problem: Poor Reproducibility

Q: I am observing high variability between my sample replicates. What could be the cause?

A: Lack of reproducibility is often caused by inconsistencies in the experimental procedure.[11] Key areas to check include:

  • Inconsistent Sample Pre-treatment: Ensure all samples are treated identically, including pH adjustment and centrifugation.[11]

  • Cartridge Drying Out: Do not allow the sorbent bed to dry out between the conditioning and sample loading steps, as this can lead to inconsistent retention.[11][13]

  • Variable Flow Rates: Use a consistent and slow flow rate, especially during sample loading, to ensure uniform interaction with the sorbent.[11] Automated SPE systems can help control this parameter.[16]

Problem: Clogged Cartridge or Slow Flow Rate

Q: My urine sample is passing through the SPE cartridge very slowly or clogging it entirely. How can I fix this?

A: Slow flow rates are typically caused by particulate matter in the sample or high sample viscosity.[8][11]

  • Centrifuge the Sample: Before loading, centrifuge the urine sample at a sufficient speed (e.g., 2000 x g for 20 minutes) to pellet any suspended solids or cells.[6]

  • Dilute the Sample: If the urine is highly concentrated or viscous, consider diluting it with a weak solvent (like acidified water) before loading.[11]

Detailed Experimental Protocol: SPE of this compound from Urine

This protocol is a synthesized methodology based on common practices for eicosanoid extraction from urine.[4][6][15] Optimization may be required for specific laboratory conditions and equipment.

1. Sample Pre-treatment a. Thaw frozen urine samples at 4°C. b. Centrifuge the urine at 2000 x g for 20 minutes at room temperature to remove particulates.[6] c. Transfer the supernatant to a new tube. d. Acidify the urine to a pH of ~3.5 by adding a dilute acid (e.g., 0.1% formic acid or acetic acid). This ensures this compound is in its neutral, protonated form.

2. SPE Cartridge Conditioning (Example: C18, 500 mg) a. Pass 5 mL of methanol through the cartridge to solvate the C18 chains.[4] b. Pass 5 mL of ultrapure water (acidified to the same pH as the sample) to equilibrate the sorbent.[4] Do not allow the cartridge to dry.[13]

3. Sample Loading a. Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[3]

4. Washing a. Wash the cartridge with 5 mL of ultrapure water to remove salts and polar interferences. b. Wash the cartridge with 3-5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less-polar interferences without eluting the this compound.[4][15]

5. Drying a. Dry the sorbent bed thoroughly under vacuum or by passing nitrogen through it for 5-10 minutes to remove all aqueous solvent before elution.

6. Elution a. Elute the this compound from the cartridge with 3-5 mL of a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate. b. Collect the eluate in a clean collection tube.

7. Post-Elution Processing a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume of a solvent compatible with your analytical instrument (e.g., LC-MS/MS mobile phase).

Table 2: Typical SPE Protocol Parameters for Eicosanoids

ParameterTypical Value / SolventPurpose
Sample Pre-treatment
Urine Volume1-5 mLStarting sample amount.
pH AdjustmentpH 3-4 with formic/acetic acidTo neutralize the analyte for reversed-phase retention.[11]
Conditioning
Activation Solvent5 mL MethanolTo activate the nonpolar sorbent.[4]
Equilibration Solvent5 mL Acidified WaterTo prepare the sorbent for the aqueous sample.[13]
Washing
Wash Solvent 15 mL Acidified WaterTo remove salts and highly polar interferences.[4]
Wash Solvent 23-5 mL of 5-10% Methanol in WaterTo remove moderately polar interferences.[4][15]
Elution
Elution Solvent3-5 mL Methanol or AcetonitrileTo desorb and collect the analyte of interest.[3]
Flow Rates
Conditioning/Washing~5 mL/minGeneral flow rate for preparation steps.[16]
Sample Loading1-2 mL/minSlow flow is critical for analyte binding.[3]
Elution3-5 mL/minA moderate flow rate for efficient elution.[16]

Visual Guides and Workflows

The following diagrams illustrate key processes and logical steps for the successful extraction of this compound.

SPE_Workflow Standard Solid-Phase Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Activate sorbent Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Retain analyte Elute 5. Elute Analyte Wash->Elute Remove interferences Interferences Interferences Wash->Interferences Analyte Clean Analyte Extract Elute->Analyte

Caption: A diagram illustrating the five fundamental steps of a solid-phase extraction protocol.

Low_Recovery_Troubleshooting Troubleshooting Logic for Low Recovery cluster_solutions Solutions Start Start: Low Recovery Detected CheckLoad Q: Is analyte in the loading fraction? Start->CheckLoad CheckWash Q: Is analyte in the wash fraction? CheckLoad->CheckWash No FixLoad Improve Binding: - Check/Adjust sample pH - Check cartridge conditioning - Decrease loading flow rate CheckLoad->FixLoad Yes CheckElution Analyte is retained on cartridge (not eluting) CheckWash->CheckElution No FixWash Reduce Analyte Loss: - Decrease organic % in wash solvent - Use a weaker wash solvent CheckWash->FixWash Yes FixElution Improve Elution: - Increase elution solvent strength - Increase elution solvent volume - Add solvent modifier CheckElution->FixElution

Caption: A logical workflow to diagnose and solve the common issue of low analyte recovery in SPE.

diHETE_Pathway Simplified Biosynthesis of this compound EPA Eicosapentaenoic Acid (EPA) enzyme1 Cytochrome P450 (CYP Epoxygenase) EPA->enzyme1 EET 11,12-Epoxyeicosatetraenoic Acid (11,12-EETeTr) enzyme2 Epoxide Hydrolase EET->enzyme2 diHETE This compound enzyme1->EET Epoxidation enzyme2->diHETE Hydrolysis

References

Technical Support Center: Optimizing 11,12-diHETE Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) in mass spectrometry experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

Low signal-to-noise can be a significant hurdle in the accurate quantification of this compound. This guide addresses common issues from sample preparation to data acquisition.

Problem 1: Poor recovery of this compound during sample preparation.

  • Question: My signal for this compound is very low, and I suspect I'm losing the analyte during extraction. What can I do?

  • Answer: Solid-phase extraction (SPE) is a common method for extracting eicosanoids like this compound from biological matrices.[1][2] To improve recovery, ensure your SPE protocol is optimized. For reversed-phase SPE (e.g., Strata-X), proper conditioning of the column with methanol (B129727) and equilibration with water is crucial before loading the sample.[1][3][4] After sample loading, a wash step with a low percentage of organic solvent (e.g., 10% methanol) can help remove impurities without eluting the analyte.[1][4] Elute this compound with a higher concentration of methanol or another suitable organic solvent.[1][3][4]

    It is also critical to use a deuterated internal standard for this compound, which is added to the sample before extraction.[1][3] This allows for the normalization of recovery and corrects for run-to-run variations.[1] While liquid-liquid extraction (LLE) can sometimes offer higher extraction efficiency, it may also co-extract more impurities, potentially leading to ion suppression.[1]

Problem 2: Suboptimal chromatographic separation leading to co-elution and ion suppression.

  • Question: I'm seeing a lot of background noise around the retention time of my this compound peak. How can I improve my chromatography?

  • Answer: Effective chromatographic separation is key to reducing matrix effects and improving the S/N ratio.[5] For this compound and other oxylipins, ultra-high-performance liquid chromatography (UPLC) with a C18 reversed-phase column is a common and effective choice.[6][7] A shallow elution gradient can improve the separation of isomeric species.[7] Consider optimizing the mobile phase composition. A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid or 0.02% acetic acid) and an organic component like acetonitrile (B52724) or methanol.[1][7] The addition of acid helps to improve peak shape and ionization efficiency in negative ion mode.

Problem 3: Inefficient ionization or detection in the mass spectrometer.

  • Question: My chromatography looks good, but the signal for this compound is still weak. How can I optimize my mass spectrometer settings?

  • Answer: this compound, like other eicosanoids, is typically analyzed in negative electrospray ionization (ESI) mode.[1][6] Optimizing the ESI source parameters is critical. These parameters include capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gas).[5][8] These should be optimized by infusing a standard solution of this compound.

    For tandem mass spectrometry (MS/MS), using Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique.[1] The selection of precursor and product ion transitions, as well as the optimization of collision energy (CE) and declustering potential (DP), are crucial for maximizing signal intensity.[1] Scheduled MRM, where transitions are monitored only around the expected retention time of the analyte, can allow for the monitoring of more analytes with better data quality.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: The precursor ion for this compound in negative ion mode is typically [M-H]⁻ with an m/z of 335.3 to 337, depending on the specific isotopologue. Common product ions are used for quantification and qualification. While specific transitions should be optimized for your instrument, some reported transitions are listed in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound335.3195.1
11,12-diHETrE337167

Data compiled from multiple sources.

Q2: What is a good starting point for a liquid chromatography gradient for this compound analysis?

A2: A good starting point for a UPLC method using a C18 column would be a binary gradient with mobile phase A consisting of water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid. A shallow gradient elution over 10-15 minutes at a flow rate of 0.3-0.5 mL/min is often effective. For example, you could start with a low percentage of B, gradually increase it to elute your analyte, and then ramp up to a high percentage of B to wash the column before re-equilibration.[7]

Q3: How can I minimize background noise in my LC-MS system?

A3: High background noise can significantly decrease your S/N ratio. To minimize it, ensure you are using high-purity LC-MS grade solvents and reagents.[1] Regularly cleaning the mass spectrometer's ion source is also important; a "steam cleaning" procedure overnight can be effective.[9] Check for contamination from the LC system, column, or gas supply. If you observe persistent background ions, you may have chemical contamination that needs to be identified and eliminated.[9]

Q4: Should I be concerned about the stability of this compound during sample storage and preparation?

A4: Yes, oxylipins can be unstable. It is recommended to store samples at -80°C to prevent degradation.[1][3] During sample preparation, it is advisable to work quickly and on ice to minimize enzymatic or non-enzymatic degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can also help to prevent oxidation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Preparation: To a 1 mL plasma sample, add a deuterated internal standard for this compound.

  • Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., Strata-X) with 3 mL of methanol followed by 3 mL of water.[1][3]

  • Sample Loading: Load the plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[1][4]

  • Elution: Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.[1][3][4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Deuterated Internal Standard start->add_is spe Solid-Phase Extraction add_is->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute inject Inject on UPLC-MS/MS reconstitute->inject detect MRM Detection inject->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify end Final Concentration quantify->end

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Low S/N for this compound sp_check Check SPE Recovery start->sp_check lc_check Evaluate Peak Shape & Co-elution start->lc_check ms_check Assess Signal Intensity start->ms_check sp_solution1 Optimize SPE Protocol (Conditioning, Wash, Elution) sp_check->sp_solution1 sp_solution2 Use Deuterated Internal Standard sp_check->sp_solution2 lc_solution1 Optimize LC Gradient lc_check->lc_solution1 lc_solution2 Adjust Mobile Phase (e.g., add acid) lc_check->lc_solution2 ms_solution1 Optimize Source Parameters (Voltage, Temp, Gas) ms_check->ms_solution1 ms_solution2 Optimize MRM Transitions (CE, DP) ms_check->ms_solution2 ms_solution3 Clean Ion Source ms_check->ms_solution3

Caption: Troubleshooting logic for low S/N of this compound.

References

dealing with variability in 11,12-diHETE measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE) measurements. Our goal is to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a dihydroxy metabolite of Eicosapentaenoic Acid (EPA) produced through the cytochrome P450 (CYP) pathway, involving an initial epoxidation to 11,12-epoxyeicosatrienoic acid (11,12-EET) followed by hydrolysis via soluble epoxide hydrolase (sEH).[1] Its measurement is crucial as it and its precursor, 11,12-EET, are involved in various physiological processes, including the regulation of vascular tone and inflammation.[2] Dysregulation of this pathway has been implicated in cardiovascular diseases.

Q2: What are the major sources of variability in this compound measurements?

A2: Variability in this compound measurements can be broadly categorized into three stages: pre-analytical, analytical, and post-analytical.

  • Pre-analytical variability arises from factors during sample collection, handling, and storage. This includes patient-related factors (diet, medication, age, sex), the type of collection tube used, time before processing, and storage conditions.[3][4][5]

  • Analytical variability occurs during the sample extraction and analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sources include extraction efficiency, matrix effects, chromatographic separation, and instrument performance.[6][7]

  • Post-analytical variability can be introduced during data processing and interpretation, such as incorrect peak integration or calibration curve fitting.

Q3: How can I minimize pre-analytical variability?

A3: To minimize pre-analytical variability, it is critical to standardize your sample collection and handling protocol. Key recommendations include:

  • Patient Preparation: Standardize fasting times and document any medications that may interfere with eicosanoid metabolism.[4]

  • Sample Collection: Use appropriate collection tubes, such as those containing lithium heparin as an anticoagulant for plasma.[8] Immediately after collection, place samples on ice to minimize enzymatic activity.[9]

  • Additives: Add antioxidants like butylated hydroxytoluene (BHT) and enzyme inhibitors such as indomethacin (B1671933) to prevent the artificial formation of eicosanoids ex vivo.[9]

  • Processing: Separate plasma or serum from whole blood within one hour of collection by centrifugation at a low temperature.[8]

  • Storage: Store all samples at -80°C until analysis to ensure long-term stability.[9]

Q4: What is the recommended method for analyzing this compound?

A4: The gold standard for the quantification of this compound and other eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices.

Q5: Why is an internal standard crucial for accurate quantification?

A5: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d11), is essential to correct for variability introduced during sample preparation and analysis. It accounts for analyte loss during extraction and variations in instrument response due to matrix effects, thereby improving the accuracy and precision of the measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Ensure strict adherence to a standardized protocol for sample collection, processing, and storage for all samples.[4]
Variable Extraction Efficiency Use a deuterated internal standard for this compound to normalize for recovery differences. Optimize your extraction protocol (LLE or SPE) for consistency.
Instrument Instability Perform regular maintenance and calibration of your LC-MS/MS system. Run system suitability tests before each batch of samples.
Inconsistent Pipetting Calibrate pipettes regularly and use proper pipetting techniques, especially when handling small volumes of organic solvents.
Issue 2: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Step
Degradation of Analyte Ensure samples were always kept on ice during processing and stored at -80°C. Avoid repeated freeze-thaw cycles.[3]
Inefficient Extraction Verify the pH of the sample before SPE. Optimize the choice of SPE cartridge and elution solvents. For LLE, ensure proper phase separation.
Poor Ionization in MS Source Clean the mass spectrometer's ion source. Optimize source parameters such as temperature, voltage, and gas flow for this compound.[11]
Incorrect MS/MS Transition Confirm the precursor and product ion m/z values for this compound and your internal standard. Optimize collision energy for maximum signal.
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate Injection Solvent Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components.[12] Improve sample cleanup using a more rigorous SPE protocol.
Suboptimal LC Gradient Optimize the gradient elution profile to ensure proper separation and peak shape.[13][14]
Issue 4: Suspected Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Step
Co-elution of Matrix Components Modify the chromatographic gradient to separate this compound from interfering compounds.[12]
Insufficient Sample Cleanup Employ a more effective sample preparation method, such as a multi-step SPE protocol or a different LLE solvent system, to remove phospholipids (B1166683) and other interfering substances.
High Sample Concentration Dilute the sample extract before injection. This can reduce the impact of matrix components on ionization.[12]
Confirmation of Matrix Effects Perform a post-extraction addition experiment. Compare the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.

Quantitative Data Summary

Parameter Typical Values Notes
Intra-assay Coefficient of Variation (CV) < 10%Represents the variability within a single analytical run.[15]
Inter-assay Coefficient of Variation (CV) < 15%Represents the variability between different analytical runs.[15]
Lower Limit of Quantification (LLOQ) in Plasma ~0.1 - 1 ng/mLVaries depending on the sensitivity of the LC-MS/MS instrument.
Endogenous Levels in Human Plasma Low ng/mL rangeCan be influenced by factors such as diet and underlying health conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., this compound-d11). Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.[16]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.[17]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[17]

  • Elution: Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.[17]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[18]

  • Mobile Phase A: Water with 0.1% acetic acid.[11]

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Gradient:

    • 0-3 min: 20% B

    • 3-16 min: Increase to 65% B

    • 16-19 min: Increase to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: Return to 20% B

    • 23.2-25 min: Re-equilibration at 20% B[11]

  • Injection Volume: 10 µL.[11]

  • MS Detection: Negative ion mode electrospray ionization (ESI-).

  • MRM Transition: Monitor the specific precursor to product ion transition for this compound and its internal standard.

Visualizations

Signaling_Pathway EPA Eicosapentaenoic Acid (EPA) CYP450 Cytochrome P450 Epoxygenase EPA->CYP450 Epoxidation EET_11_12 11,12-EET CYP450->EET_11_12 sEH soluble Epoxide Hydrolase (sEH) EET_11_12->sEH Hydrolysis diHETE_11_12 This compound sEH->diHETE_11_12 Further_Metabolism Further Metabolism (e.g., beta-oxidation) diHETE_11_12->Further_Metabolism Biological_Effects Biological Effects (e.g., Vasodilation) diHETE_11_12->Biological_Effects

Caption: Biosynthetic pathway of this compound from EPA.

Experimental_Workflow cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Sample_Collection 1. Sample Collection (Ice, Inhibitors) Centrifugation 2. Centrifugation (<1 hr, 4°C) Sample_Collection->Centrifugation Storage 3. Storage (-80°C) Centrifugation->Storage Extraction 4. Extraction (SPE or LLE) Storage->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing (Quantification) LCMS->Data_Processing Interpretation 7. Interpretation Data_Processing->Interpretation Troubleshooting_Logic Start High Variability Observed Check_Pre Review Pre-analytical Protocols? Start->Check_Pre Check_Analytical Examine Analytical Procedures? Check_Pre->Check_Analytical No Standardize_Handling Standardize Sample Collection & Handling Check_Pre->Standardize_Handling Yes Check_Post Verify Data Processing? Check_Analytical->Check_Post No Optimize_Extraction Optimize Extraction & Use Internal Standard Check_Analytical->Optimize_Extraction Extraction Issue Calibrate_LCMS Calibrate & Maintain LC-MS System Check_Analytical->Calibrate_LCMS Instrument Issue Review_Integration Review Peak Integration & Calibration Curves Check_Post->Review_Integration Yes Resolved Variability Resolved Check_Post->Resolved No Standardize_Handling->Check_Analytical Optimize_Extraction->Check_Post Calibrate_LCMS->Check_Post Review_Integration->Resolved

References

quality control measures for 11,12-diHETE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for the robust analysis of 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis critical?

A1: this compound is a dihydroxy metabolite of eicosapentaenoic acid (EPA) produced via the cytochrome P450 (CYP450) pathway. It is formed by the enzymatic hydration of its precursor, 11(12)-epoxyeicosatrienoic acid (11(12)-EET), by epoxide hydrolases. Accurate analysis is crucial as these lipid mediators are involved in various physiological and pathological processes, including inflammation and cardiovascular regulation.

Q2: What is the most common analytical method for this compound quantification?

A2: The most widely accepted method for sensitive, specific, and robust quantification of this compound in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique allows for the simultaneous analysis of multiple eicosanoids and provides high selectivity through methods like Multiple Reaction Monitoring (MRM).[3][4]

Q3: How should biological samples be collected and stored to ensure the stability of this compound?

A3: To prevent auto-oxidation and enzymatic degradation, samples (e.g., plasma, tissue) should be collected rapidly and placed on ice. An antioxidant, such as butylated hydroxytoluene (BHT), should be added. Samples should be flash-frozen in liquid nitrogen and stored at -80°C until analysis.[5] The stability of this compound standards is typically guaranteed for at least one to two years when stored at -20°C in an organic solvent like ethanol.[6][7][8]

Q4: What is the recommended internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, (±)11(12)-DiHET-d11 is the recommended internal standard.[8][9][10] Adding a known quantity of the deuterated internal standard to the sample at the very beginning of the extraction process is critical.[11] This corrects for variability and loss during sample preparation, extraction, and ionization in the mass spectrometer.[11][12]

Q5: What are "matrix effects" and how can they impact this compound analysis?

A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma).[13][14] This can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification.[13][15] Because biological samples are complex, matrix effects are a significant concern in LC-MS/MS analysis.[16]

Experimental Workflow & Protocols

The general workflow for this compound analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (11,12-DiHET-d11) Sample->Spike Homogenize Homogenization (for tissue) Spike->Homogenize Extract Lipid Extraction (e.g., SPE, LLE) Homogenize->Extract Dry Dry Down & Reconstitute Extract->Dry LC UPLC/HPLC Separation (Reversed-Phase C18) Dry->LC MS Tandem MS Detection (ESI Negative Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification (Analyte/IS Ratio) Calibrate->Quantify

Caption: General experimental workflow for this compound analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) from Plasma

Solid-phase extraction is a common and effective method for cleaning up and concentrating eicosanoids from complex biological matrices like plasma.[1][12]

  • Sample Pre-treatment: Thaw a 200 µL plasma sample on ice. Add 10 µL of the internal standard solution ((±)11(12)-DiHET-d11, e.g., at 100 ng/mL) and 10 µL of an antioxidant solution (e.g., 0.2% BHT in methanol). Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Conditioning SPE Cartridge: Use a reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB). Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of water.[12] Do not let the cartridge run dry.

  • Sample Loading: Take the supernatant from step 2 and dilute it with water or a mild acidic buffer to reduce the organic solvent concentration to <10%. Load this diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 3 mL of 10% methanol in water) to remove polar interferences like salts.[12]

  • Elution: Elute the this compound and other lipids with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for LC-MS/MS analysis.[12]

Troubleshooting Guide

Problem: Low or No Analyte Signal

  • Question: My this compound signal is very low or absent, but the internal standard (IS) signal is strong. What should I check?

  • Answer: This suggests an issue with the analyte itself, not the general process.

    • Sample Degradation: Confirm that samples were stored properly at -80°C and that freeze-thaw cycles were minimized. Analyte may have degraded prior to extraction.

    • Low Endogenous Levels: The concentration in your specific samples may be below the method's limit of detection (LOD). Consider using a larger sample volume if possible.

    • MS/MS Transition: Double-check that the correct precursor and product ion m/z values (MRM transition) for this compound are entered in the instrument method.

Problem: Low Signal for Both Analyte and Internal Standard

  • Question: Both my analyte and internal standard signals are weak or absent. What went wrong?

  • Answer: This points to a systematic problem in the sample preparation or analytical system.

    • Extraction Failure: The most likely cause is poor recovery from the SPE or liquid-liquid extraction. Review the protocol, ensuring correct pH, solvent strengths, and that the SPE cartridge did not dry out at inappropriate steps.

    • Instrument Sensitivity: The mass spectrometer may require tuning or cleaning. Check the instrument's performance by injecting a standard solution.

    • Injection Issue: There could be a problem with the autosampler, such as a clogged needle or an air bubble in the syringe.

Problem: High Variability in Results (%CV > 20%)

  • Question: I'm seeing poor precision between my replicate injections or across my QC samples. What are the common causes?

  • Answer: High variability often stems from inconsistent sample handling or matrix effects.

    • Inconsistent Pipetting: Ensure precise and consistent addition of the internal standard to every sample. This step is critical.

    • Variable Matrix Effects: The degree of ion suppression or enhancement may differ between samples, especially if they are from different sources or groups. A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for this.[14] If variability persists, consider further sample cleanup or sample dilution.[15]

    • LC System Instability: Check for pressure fluctuations in the HPLC/UPLC system, which could indicate a leak or pump issue, leading to retention time shifts and variable peak integration.

Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Question: My chromatographic peaks for this compound are not sharp and symmetrical. How can I fix this?

  • Answer: Peak shape issues are typically related to chromatography or sample preparation.

    • Column Contamination/Age: The analytical column may be contaminated with strongly retained matrix components or may have reached the end of its lifespan. Try flushing the column with a strong solvent or replace it.

    • Mobile Phase Mismatch: Ensure the reconstitution solvent used after sample dry-down is not significantly stronger than the initial mobile phase. Injecting in a very strong solvent can distort peak shape.

    • pH of Mobile Phase: Eicosanoids are carboxylic acids. Adding a small amount of weak acid (e.g., 0.02-0.1% acetic or formic acid) to the mobile phase ensures they are in a consistent protonation state, which is crucial for good peak shape in reversed-phase chromatography.[17]

G Start High Variability (%CV > 20%) CheckIS Check Internal Standard (IS) Peak Area Consistency Start->CheckIS IS_Var IS Area is Variable CheckIS->IS_Var Variable IS_OK IS Area is Consistent CheckIS->IS_OK Consistent Pipette Review IS Spiking Step: - Inconsistent Pipetting? - IS Degradation? IS_Var->Pipette Matrix Suspect Variable Matrix Effects IS_OK->Matrix FixPipette Action: Retrain on Pipetting. Use fresh IS solution. Pipette->FixPipette Dilute Test: Dilute a high-variability sample 1:5 or 1:10 Matrix->Dilute CV_Imp Did %CV Improve? Dilute->CV_Imp Yes Yes CV_Imp->Yes Yes No No CV_Imp->No No DiluteAll Action: Dilute all samples to mitigate matrix effects. Yes->DiluteAll Cleanup Action: Improve sample cleanup. Optimize SPE protocol. No->Cleanup LCIssue Investigate LC/Autosampler for instability or carryover Cleanup->LCIssue

Caption: Troubleshooting flowchart for high analytical variability.

Quality Control Data & Acceptance Criteria

To ensure the reliability of results, every analytical run should include calibration standards, blank samples, and Quality Control (QC) samples at multiple concentrations.

Table 1: Example QC Acceptance Criteria for a Validated Assay

QC LevelConcentration RangeAccuracy (% Recovery)Precision (% CV)
LLOQ Lower Limit of Quantification80 - 120%≤ 20%
LQC Low Quality Control85 - 115%≤ 15%
MQC Medium Quality Control85 - 115%≤ 15%
HQC High Quality Control85 - 115%≤ 15%
Data synthesized from typical bioanalytical method validation guidelines. For a given run to be accepted, at least 4 out of 6 QC samples should be within these limits, with at least one at each level.[4][12]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)Provides good retention and separation for lipids.[1]
Mobile Phase A Water with 0.02 - 0.1% Acetic or Formic AcidAcid modifier ensures consistent protonation for good peak shape.
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20) with acidStrong organic solvent for eluting lipids.
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC systems.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxyl group on this compound is readily deprotonated.[1][4]
MRM Transition Analyte Dependent (e.g., m/z 335.2 -> specific fragment)Must be optimized by infusing a pure standard.
Internal Standard (±)11(12)-DiHET-d11Co-elutes and compensates for matrix effects and extraction loss.[8]

References

Technical Support Center: Analysis of 11,12-diHETE Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11,12-dihydroxyeicosatetraenoic acid (11,12-diHETE). The following sections address common issues encountered during experimentation, with a focus on the impact of sample handling and storage, particularly freeze-thaw cycles.

Troubleshooting Guides

Issue: Variability in this compound measurements across samples from the same cohort.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Review your sample collection and processing protocol. Ensure uniformity in time from collection to freezing, and the temperature used. 2. Standardize the number of freeze-thaw cycles for all samples. Ideally, samples should be thawed only once for analysis.
Ex Vivo Eicosanoid Production 1. During sample collection, were enzyme inhibitors (e.g., indomethacin (B1671933) for cyclooxygenases) and antioxidants (e.g., butylated hydroxytoluene - BHT) added? If not, consider this for future sample collections to prevent artificial generation of eicosanoids.[1] 2. Keep samples on ice at all times during processing before freezing.[1]
Instrument Variability 1. Run a system suitability test before your sample analysis to ensure the LC-MS/MS is performing optimally. 2. Include quality control (QC) samples (a pooled sample representative of the study samples) at regular intervals throughout your analytical run to monitor instrument performance.

Issue: Lower than expected this compound levels in stored samples.

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage 1. Confirm that samples have been consistently stored at -80°C. Storage at -20°C may not be sufficient to prevent long-term degradation of some lipids.[1] 2. Review the storage history of the samples. Have they been subjected to temperature fluctuations?
Multiple Freeze-Thaw Cycles 1. Determine the number of times the samples have been frozen and thawed. While specific data for this compound is limited, some eicosanoids are known to degrade with repeated freeze-thaw cycles. 2. If possible, analyze a fresh sample or a sample with a known, minimal number of freeze-thaw cycles to compare results.
Adsorption to Storage Containers 1. Ensure that samples, especially lipid extracts in organic solvents, are stored in glass vials with Teflon-lined caps.[2] Plastics can leach contaminants and lipids can adsorb to the surface.

Frequently Asked Questions (FAQs)

Q1: How do freeze-thaw cycles specifically affect this compound levels?

Currently, there is a lack of specific studies quantifying the direct impact of freeze-thaw cycles on this compound concentrations. However, research on other eicosanoids has shown that the effects are highly compound-specific.[3][4] For instance, some hydroxyeicosatetraenoic acids (HETEs), which are structurally related to diHETEs, have shown instability with as few as two freeze-thaw cycles.[5] Given the potential for degradation, it is strongly recommended to minimize freeze-thaw cycles. The best practice is to aliquot samples into single-use volumes before the initial freezing.[6]

Q2: What is the optimal storage temperature for samples intended for this compound analysis?

For long-term storage, -80°C is the recommended temperature.[1][7] This temperature is particularly crucial for minimizing lipid oxidation, which can still occur at -20°C.[1]

Q3: Can I use serum samples for this compound measurement?

It is generally advised to use plasma (collected with an anticoagulant like EDTA) instead of serum. The clotting process that occurs during serum preparation can activate platelets, leading to the artificial, ex vivo production of eicosanoids, which would not reflect the true in vivo levels.[7]

Q4: What precautions should I take during sample collection to ensure the stability of this compound?

To prevent artifactual changes in this compound levels, consider the following during sample collection:

  • Use of Additives: Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidation.[1] For plasma samples, collecting blood in tubes containing an anticoagulant like EDTA is standard.

  • Temperature Control: Keep samples on ice immediately after collection and throughout processing steps prior to long-term storage.[1][7]

  • Prompt Freezing: Freeze samples at -80°C as soon as possible after collection and processing.[7]

Q5: My this compound results are still inconsistent despite following best practices. What else could be the issue?

If you have controlled for pre-analytical variables, consider the analytical methodology itself. Eicosanoid analysis by LC-MS/MS can be complex. Ensure that your internal standards are appropriate and added early in the sample preparation process.[8] Also, verify your extraction efficiency and check for matrix effects that could be suppressing or enhancing the signal of this compound.

Quantitative Data on Eicosanoid Stability

Disclaimer: The following data is for analogous compounds and should be used as a guide. The stability of this compound may differ. Researchers should ideally validate the stability of their specific analyte in their sample matrix.

EicosanoidMatrixNumber of Freeze-Thaw CyclesObservationReference
11-dehydro-TxB₂ Urine10Stable (100.4 ± 21% of baseline)[3][4]
8-iso-PGF₂α Urine6Significant increase (134 ± 9% of baseline)[3]
12-HETE EDTA-Plasma2Significant increase[5]
11-HETE EDTA-Plasma5Stable[5]
General Lipids Human Serum1-30-8% of metabolites affected in each lipid class[9]

Experimental Protocols

Recommended Protocol for Sample Handling to Minimize Freeze-Thaw Effects on this compound Levels

  • Sample Collection:

    • For plasma, collect whole blood in tubes containing EDTA.

    • Immediately after collection, place the tubes on ice.

    • If not already in the collection tube, add an antioxidant such as BHT to a final concentration of 0.05% (w/v).

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage:

    • Based on the volume required for a single analysis, aliquot the plasma into pre-chilled, amber glass or polypropylene (B1209903) cryovials with Teflon-lined caps.

    • Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Sample Thawing and Analysis:

    • When ready for analysis, retrieve a single aliquot from the -80°C freezer.

    • Thaw the sample rapidly in a room temperature water bath until just thawed.

    • Immediately place the thawed sample on ice.

    • Proceed with your extraction and analysis protocol.

    • Crucially, do not refreeze any remaining sample from the thawed aliquot for later quantitative analysis.

Visualizations

G AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EET 11,12-EET P450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE This compound sEH->diHETE

Figure 1. Simplified signaling pathway for the formation of this compound.

G cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect 1. Collect Blood (EDTA tube + BHT) Ice1 2. Place on Ice Immediately Collect->Ice1 Centrifuge 3. Centrifuge at 4°C Ice1->Centrifuge CollectPlasma 4. Collect Plasma Centrifuge->CollectPlasma Aliquot 5. Aliquot into Single-Use Vials CollectPlasma->Aliquot SnapFreeze 6. Snap Freeze Aliquot->SnapFreeze Store 7. Store at -80°C SnapFreeze->Store Thaw 8. Thaw Single Aliquot Rapidly Store->Thaw Ice2 9. Place on Ice Thaw->Ice2 Analyze 10. Proceed to Extraction & Analysis Ice2->Analyze Discard 11. Discard Any Remaining Sample Analyze->Discard

Figure 2. Recommended experimental workflow for sample handling.

Figure 3. Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Enhancing Ionization Efficiency of 11,12-diHETE in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the ionization efficiency and achieve reliable quantification of this important lipid mediator.

I. Frequently Asked Questions (FAQs)

Q1: Why is the ESI-MS signal for this compound often low?

A1: The signal for this compound can be low due to several factors. It is typically present in biological samples at very low concentrations, in the picomolar to nanomolar range. Furthermore, as a molecule with a carboxylic acid group, its ionization efficiency can be suboptimal in certain mobile phases, and it can be susceptible to degradation.

Q2: What is the recommended ionization mode for this compound analysis?

A2: For underivatized this compound, negative ion mode ESI is the standard approach, as it allows for the detection of the deprotonated molecule [M-H]⁻. However, for significantly enhanced sensitivity, chemical derivatization can be employed to introduce a permanently charged functional group, enabling analysis in the more sensitive positive ion mode.

Q3: What are the primary strategies to enhance the this compound signal?

A3: The two main strategies for boosting the signal of this compound are the optimization of the mobile phase composition with appropriate additives and the use of chemical derivatization to improve the molecule's ionization efficiency.[1][2][3][4]

Q4: How does chemical derivatization improve the signal?

A4: Chemical derivatization modifies the this compound molecule by attaching a chemical tag that has a high propensity for ionization. For instance, adding a group with a permanent positive charge allows the molecule to be readily ionized in positive mode ESI, which can lead to a substantial increase in signal intensity, often by one to several orders of magnitude.[1][2][5]

Q5: Are the methods for this compound applicable to other eicosanoids?

A5: Yes, the principles and methods described, such as mobile phase optimization and derivatization strategies, are generally applicable to other structurally similar eicosanoids, including other diHETEs, hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs). However, it is crucial to optimize the chromatographic separation and MS/MS parameters for each specific analyte.

II. Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Question: My signal for this compound is either absent or extremely low. What are the potential causes and how can I resolve this?

  • Answer: A weak or missing signal is a frequent challenge that can often be traced to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

    • Troubleshooting Workflow:

      • Verify Analyte Integrity: Confirm that your this compound standard is at the correct concentration and has not degraded. If there is any doubt, prepare a fresh standard. Also, ensure you are monitoring the correct mass-to-charge ratio (m/z) for the [M-H]⁻ ion of this compound.

      • Isolate the Source of the Issue (LC vs. MS): Perform a direct infusion of your standard into the mass spectrometer, bypassing the LC column.

        • If a stable signal is observed, the problem is likely within your LC system (e.g., column, mobile phase, tubing).

        • If there is still no signal, the issue is likely with the MS source or its settings.

      • MS-Specific Troubleshooting:

        • Optimize Source Parameters: Methodically tune the ESI source parameters, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for your analyte.

        • Confirm Ionization Polarity: Ensure you are in the correct ionization mode. For underivatized this compound, this is typically negative ion mode.

        • Clean the Ion Source: Contamination of the ion source components, like the capillary and cone/orifice, is a very common reason for signal loss. Adhere to the manufacturer's protocol for cleaning these parts.

      • LC-Specific Troubleshooting:

        • Evaluate Mobile Phase: Check that the mobile phase composition and pH are suitable for your analysis. For more details, refer to the "Enhancing Signal with Mobile Phase Additives" protocol below.

        • Assess Column Performance: Your column may be contaminated or have lost its efficiency. Attempt to wash it as per the manufacturer's guidelines, or replace it if necessary.

        • Inspect for Leaks: Carefully check all fittings for any signs of leaks, which can cause an unstable spray and a weak signal.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peak for this compound is exhibiting significant tailing or fronting. How can I improve the peak shape?

  • Answer:

    • For Peak Tailing:

      • Adjust Mobile Phase pH: The carboxylic acid group of this compound can interact with the stationary phase, leading to tailing. Adding a small amount of a weak acid, like 0.1% acetic or formic acid, to the mobile phase can suppress this interaction and improve peak symmetry.[6]

      • Consider a Different Column: If tailing persists, you may need to switch to a column with a different stationary phase or one that is "end-capped" to minimize interactions with silanol (B1196071) groups.

    • For Peak Fronting:

      • Prevent Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and re-injecting it.

Issue 3: High Background Noise

  • Question: I'm observing a high background signal in my chromatogram, which is negatively impacting my detection limits. What steps can I take to reduce it?

  • Answer:

    • Use High-Purity Reagents: Ensure that all your solvents and additives are of LC-MS grade to minimize the introduction of contaminants.[7]

    • System Cleaning: A high background can be a sign of contamination in the LC system or the mass spectrometer. Flush the LC system with a strong solvent and clean the MS ion source.

    • Prepare Fresh Solutions: Your mobile phases or sample diluents may have become contaminated over time. Prepare fresh solutions to rule out this possibility.

III. Experimental Protocols

Protocol 1: Enhancing Signal with Mobile Phase Additives

  • Objective: To improve the ionization efficiency and chromatographic peak shape of this compound by optimizing the mobile phase composition.

  • Methodology:

    • Prepare a standard solution of this compound in a suitable solvent, such as methanol.

    • Formulate a set of mobile phases with different additives to test. Good starting points include:

      • Acidic Modifiers:

        • Mobile Phase A: Water + 0.1% acetic acid or 0.1% formic acid.

        • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) + 0.1% acetic acid or 0.1% formic acid.

      • Buffered Modifiers:

        • Mobile Phase A: Water + 5-10 mM ammonium (B1175870) acetate.

        • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) + 5-10 mM ammonium acetate.

    • Equilibrate a C18 column with the initial mobile phase conditions.

    • Inject the this compound standard and acquire data in negative ion mode using each mobile phase combination.

    • Compare the resulting peak area or height for this compound from each run to identify the optimal mobile phase composition for your system.

Protocol 2: Chemical Derivatization with AMPP for Enhanced Sensitivity

  • Objective: To dramatically increase the ESI-MS signal of this compound by derivatizing it with N-(4-aminomethylphenyl)pyridinium (AMPP), which allows for analysis in the highly sensitive positive ion mode. This method has been shown to increase sensitivity by 10- to 20-fold.[1][2]

  • Methodology:

    • Sample Preparation: Evaporate the sample containing this compound to dryness under a stream of nitrogen.

    • Derivatization Reaction:

    • LC-MS/MS Analysis:

      • Perform chromatographic separation using a C18 column.

      • Configure the mass spectrometer to operate in positive ion mode.

      • Set up a multiple reaction monitoring (MRM) method to monitor the specific precursor-to-product ion transition for the AMPP-derivatized this compound.

IV. Quantitative Data Summary

The following table summarizes the approximate improvement in signal intensity that can be expected from different enhancement strategies.

Table 1: Comparison of Ionization Enhancement Strategies

StrategyAnalyte ClassIonization ModeApproximate Fold Increase in Signal
Mobile Phase Additives
0.1% Acetic AcidEicosanoidsNegativeImproved peak shape and retention
5-10 mM Ammonium AcetateLipidsNegativeCan provide good signal intensity
Chemical Derivatization
AMPPEicosanoidsPositive10- to 20-fold
AMPP with EDCIFatty AcidsPositiveUp to 60,000-fold

V. Visualizations

The following diagrams illustrate key pathways and workflows related to the analysis of this compound.

11_12_diHETE_Formation_Pathway Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Epoxygenase (e.g., CYP2C, CYP2J) Arachidonic_Acid->P450 EET_11_12 11,12-EET P450->EET_11_12 Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound sEH->diHETE_11_12 Hydrolysis Biological_Effects Biological Effects (e.g., Vasodilation, Anti-inflammatory) diHETE_11_12->Biological_Effects

Caption: Biosynthetic pathway of this compound from arachidonic acid.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Strategy cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Strategy Choose Enhancement Strategy Extraction->Strategy Derivatization Chemical Derivatization (e.g., with AMPP) Strategy->Derivatization For max sensitivity MobilePhase Mobile Phase Optimization Strategy->MobilePhase For direct analysis LC Liquid Chromatography (C18 Column) Derivatization->LC MobilePhase->LC MS ESI-MS/MS LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low/No Signal Infusion Direct Infusion of Standard Start->Infusion Signal_Infusion Signal OK? Infusion->Signal_Infusion LC_Problem Problem is in LC System Signal_Infusion->LC_Problem Yes MS_Problem Problem is in MS System Signal_Infusion->MS_Problem No Check_MobilePhase Check Mobile Phase (Composition, pH, Purity) LC_Problem->Check_MobilePhase Check_Column Check Column (Contamination, Degradation) LC_Problem->Check_Column Check_Leaks Check for Leaks LC_Problem->Check_Leaks Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) MS_Problem->Optimize_Source Clean_Source Clean Ion Source MS_Problem->Clean_Source Check_Polarity Confirm Ion Polarity MS_Problem->Check_Polarity

Caption: Troubleshooting logic for low or no signal intensity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 11,12-diHETE and 11,12-EET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related lipid mediators is paramount. This guide provides a comprehensive comparison of the biological activities of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) and its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), with a focus on their roles in inflammation, vascular tone, and angiogenesis.

11,12-EET, a cytochrome P450-derived metabolite of arachidonic acid, is generally recognized for its protective effects in the cardiovascular system, exhibiting anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2][3] In contrast, its diol metabolite, this compound, formed via the action of soluble epoxide hydrolase (sEH), is often considered to be less active or inactive.[4][5] However, emerging evidence suggests that this compound may possess its own distinct biological activities, warranting a closer comparative examination.[6][7]

Comparative Biological Activities: A Tabular Summary

The following table summarizes the key quantitative data on the biological activities of 11,12-EET and this compound based on available experimental evidence.

Biological ActivityMoleculeSpecies/Cell TypeAssayKey FindingsQuantitative Data
Anti-inflammatory 11,12-EETHuman Endothelial CellsTNF-α-induced VCAM-1 expressionInhibits VCAM-1 expressionIC50: 20 nM[8]
This compoundHuman Endothelial CellsTNF-α-induced VCAM-1 expressionLess effective than 11,12-EET-
Vasodilation 11,12-EETCanine Coronary ArteriolesVasodilation AssayPotent vasodilatorEC50: ranging from -12.7 to -10.1 log [M][9]
Porcine Coronary ArteriolesVasodilation AssayPotent vasodilatorEC50: 6 ± 3 pM to 30 ± 8 pM (enantiomers)[1]
This compoundCanine Coronary ArteriolesVasodilation AssayPotent vasodilatorEC50: ranging from -15.8 to -13.1 log [M][9]
Porcine Coronary Artery RingsVasorelaxation AssaySimilar relaxation to 11,12-EET at 5 µM77% relaxation (vs. 64% for 11,12-EET)[6]
Angiogenesis 11,12-EETHuman Endothelial CellsEndothelial Cell Migration and Tube FormationStimulates migration and tube formation-
This compoundHuman Endothelial CellsEndothelial Cell Migration and Tube FormationNo effect-[4][5]

Key Biological Effects in Detail

Anti-inflammatory Activity

11,12-EET has demonstrated significant anti-inflammatory properties. In human endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α), 11,12-EET effectively inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in the inflammatory response that mediates leukocyte adhesion to the endothelium.[8] The half-maximal inhibitory concentration (IC50) for this effect has been reported to be 20 nM.[8] The anti-inflammatory actions of 11,12-EET are attributed to the inhibition of the NF-κB signaling pathway.[10] In contrast, this compound is reported to be less effective in inhibiting VCAM-1 expression, and some studies even suggest potential pro-inflammatory roles.[7][8]

Regulation of Vascular Tone

Both 11,12-EET and this compound have been shown to be potent vasodilators. Studies on canine coronary arterioles revealed that both compounds induce vasodilation at very low concentrations, with EC50 values in the picomolar to nanomolar range.[9] In porcine coronary arterioles, different enantiomers of 11,12-EET also demonstrated potent vasodilatory effects with EC50 values in the picomolar range.[1] Interestingly, one study on porcine coronary artery rings showed that at a concentration of 5 µM, this compound produced a slightly greater relaxation than 11,12-EET.[6] The vasodilatory actions of 11,12-EET are mediated, at least in part, by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[11]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is another biological process where 11,12-EET and this compound exhibit divergent effects. 11,12-EET has been shown to promote endothelial cell migration and the formation of tube-like structures, key events in angiogenesis.[4][12] Conversely, this compound was found to have no effect on these processes in the same experimental models.[4][5] The pro-angiogenic effects of 11,12-EET are linked to the activation of specific signaling pathways, including those involving a Gs-coupled receptor and protein kinase A (PKA), as well as the Akt/eNOS pathway.[4][12]

Signaling Pathways

The signaling mechanisms underlying the actions of 11,12-EET are being progressively elucidated. In endothelial cells, 11,12-EET is proposed to act through a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which mediates downstream effects such as angiogenesis.[4][13]

11_12_EET_Signaling_Pathway EET 11,12-EET GPCR Gs-coupled Receptor EET->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Angiogenesis Angiogenesis PKA->Angiogenesis promotes

Caption: Signaling pathway of 11,12-EET in promoting angiogenesis.

Another important pathway for 11,12-EET's action, particularly in neovascularization, involves the activation of the Akt/eNOS signaling cascade.

11_12_EET_Akt_eNOS_Pathway EET 11,12-EET PI3K PI3K EET->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Neovasculogenesis Neovasculogenesis NO->Neovasculogenesis promotes

Caption: Akt/eNOS signaling pathway activated by 11,12-EET.

The signaling pathways for this compound are less well-characterized. Its ability to induce vasodilation suggests it may also interact with ion channels in vascular smooth muscle, but the specific receptors and downstream effectors remain to be identified.

Experimental Protocols

The following provides a generalized overview of the methodologies used in the key experiments cited in this guide.

VCAM-1 Expression Assay (Anti-inflammatory Activity)
  • Cell Culture: Human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of 11,12-EET or this compound for a specified period (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as TNF-α (e.g., 10 ng/mL), for a duration sufficient to induce VCAM-1 expression (e.g., 4-6 hours).

  • Detection: VCAM-1 expression is quantified using methods such as cell-surface ELISA, flow cytometry, or Western blotting with an antibody specific for VCAM-1.

  • Data Analysis: The inhibitory effect of the test compounds is calculated relative to the TNF-α-stimulated control, and IC50 values are determined.

VCAM_1_Expression_Workflow cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture Endothelial Cells Pretreat Pre-treat with 11,12-EET / this compound Culture->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Detect Quantify VCAM-1 Expression (ELISA, Flow Cytometry) Stimulate->Detect Analyze Calculate Inhibition & IC50 Detect->Analyze

Caption: Workflow for VCAM-1 expression assay.
Isolated Arteriole Vasodilation Assay

  • Vessel Isolation: Small arteries or arterioles (e.g., coronary or mesenteric) are dissected from animal models (e.g., canine, porcine, rat).

  • Cannulation and Pressurization: The isolated vessel segment is mounted on two glass micropipettes in a chamber filled with physiological salt solution and pressurized to a physiological level.

  • Pre-constriction: The vessel is pre-constricted with an agent such as endothelin-1 (B181129) or a thromboxane (B8750289) mimetic to achieve a stable, partially constricted tone.

  • Treatment: Cumulative concentrations of 11,12-EET or this compound are added to the bath, and changes in the vessel's internal diameter are recorded using video microscopy.

  • Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of the vasodilatory effect.

Endothelial Cell Migration and Tube Formation Assays (Angiogenesis)
  • Migration Assay (Wound Healing/Scratch Assay):

    • A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip.

    • The cells are then incubated with control media or media containing 11,12-EET or this compound.

    • The rate of cell migration into the wounded area is monitored and quantified over time using microscopy.

  • Tube Formation Assay:

    • Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel).

    • The cells are treated with control media or media containing 11,12-EET or this compound.

    • The formation of capillary-like structures (tubes) is observed and quantified after a specific incubation period (e.g., 6-18 hours).

Conclusion

References

A Comparative Analysis of 11,12-diHETE and 14,15-diHETE in Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of two dihydroxyeicosatrienoic acid (diHETE) regioisomers: 11,12-diHETE and 14,15-diHETE. These lipid metabolites, derived from arachidonic acid via the cytochrome P450 epoxygenase and subsequent soluble epoxide hydrolase pathways, are recognized as potent regulators of vascular tone. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways involved in their vasodilatory actions.

Quantitative Comparison of Vasodilatory Potency

Both this compound and 14,15-diHETE are extremely potent vasodilators, exhibiting their effects at picomolar to nanomolar concentrations. The following table summarizes their half-maximal effective concentrations (EC50) from a key study on canine coronary arterioles.

CompoundVascular BedEC50 (log[M])Reference
This compound Canine Coronary Arterioles-15.8 to -13.1[1]
14,15-diHETE Canine Coronary Arterioles-15.8 to -13.1[1]

Note: The reported EC50 values are a range for a group of diHETEs including 8,9-, 11,12-, and 14,15-diHETE, indicating their comparable and potent vasodilatory activity in this specific vascular bed.

Signaling Pathways in diHETE-Induced Vasodilation

The primary mechanism underlying the vasodilatory effects of both this compound and 14,15-diHETE involves the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells.[1] Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

While the activation of BKCa channels is a common pathway, there is evidence suggesting the involvement of other signaling molecules, particularly for the parent epoxyeicosatrienoic acids (EETs), which may have implications for their diHETE metabolites.

This compound Signaling Pathway

The vasodilatory action of this compound is strongly linked to the activation of BKCa channels.[1] Some studies on its precursor, 11,12-EET, also suggest a potential role for the transient receptor potential vanilloid 4 (TRPV4) channel, which can lead to an influx of calcium in endothelial cells, initiating a signaling cascade that results in hyperpolarization and vasodilation.[2]

G This compound This compound BKCa Channel BKCa Channel This compound->BKCa Channel Activates TRPV4 Channel (potential) TRPV4 Channel (potential) This compound->TRPV4 Channel (potential) May Activate K+ Efflux K+ Efflux BKCa Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Signaling pathway for this compound-induced vasodilation.
14,15-diHETE Signaling Pathway

Similar to its 11,12-regioisomer, 14,15-diHETE-induced vasodilation is mediated by the activation of BKCa channels.[1] Additionally, studies on the parent compound, 14,15-EET, have demonstrated the involvement of the prostaglandin (B15479496) EP₂ receptor.[3] Activation of the EP₂ receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), which contributes to vasodilation.

G 14,15-diHETE 14,15-diHETE BKCa Channel BKCa Channel 14,15-diHETE->BKCa Channel Activates EP2 Receptor (potential) EP2 Receptor (potential) 14,15-diHETE->EP2 Receptor (potential) May Activate K+ Efflux K+ Efflux BKCa Channel->K+ Efflux Adenylyl Cyclase Adenylyl Cyclase EP2 Receptor (potential)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Hyperpolarization->Vasodilation

Signaling pathway for 14,15-diHETE-induced vasodilation.

Experimental Protocols

The vasodilatory properties of this compound and 14,15-diHETE are typically assessed using ex vivo vascular reactivity assays with isolated arterial segments. The following is a generalized protocol based on standard methodologies.[4]

Objective: To determine the concentration-response relationship of this compound and 14,15-diHETE on pre-constricted arterial rings.
Materials:
  • Isolated arterial segments (e.g., coronary, mesenteric)

  • Wire myograph or pressure myograph system

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

  • Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine, U46619)

  • This compound and 14,15-diHETE stock solutions

  • Data acquisition system

Methodology:
  • Vessel Preparation:

    • Arteries are carefully dissected from the experimental animal and placed in cold PSS.

    • Adherent connective and adipose tissue is removed under a dissecting microscope.

    • Arterial rings of approximately 2 mm in length are cut.

  • Mounting:

    • Wire Myography: Two fine tungsten wires are guided through the lumen of the arterial ring. One wire is fixed to a stationary support, and the other is attached to a force transducer.

    • Pressure Myography: The arterial segment is cannulated at both ends and mounted in a chamber. The vessel is pressurized to a physiological level.

  • Equilibration and Viability Check:

    • The mounted arterial ring is submerged in a temperature-controlled (37°C) organ bath containing aerated PSS.

    • The vessel is allowed to equilibrate for 60-90 minutes, with the PSS being replaced every 15-20 minutes.

    • The viability of the vessel is tested by inducing contraction with a high-potassium PSS or a specific vasoconstrictor. Endothelial integrity can be assessed by evaluating the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Concentration-Response Curve Generation:

    • The arterial ring is pre-constricted to approximately 50-70% of its maximal response with a chosen vasoconstrictor.

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound or 14,15-diHETE are added to the organ bath at regular intervals.

    • The resulting relaxation is recorded as a percentage of the pre-constriction.

  • Data Analysis:

    • The concentration-response data are plotted, and the EC50 value is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Artery Cleaning Clean Connective Tissue Dissection->Cleaning Cutting Cut Arterial Rings Cleaning->Cutting Mounting Mount on Myograph Cutting->Mounting Equilibration Equilibrate in PSS Mounting->Equilibration Viability Check Viability Equilibration->Viability Pre_constriction Pre-constrict Vessel Viability->Pre_constriction CRC Add Cumulative diHETE Concentrations Pre_constriction->CRC Recording Record Relaxation CRC->Recording Plotting Plot Concentration-Response Curve Recording->Plotting Calculation Calculate EC50 Plotting->Calculation

Experimental workflow for vascular reactivity assay.

Conclusion

Both this compound and 14,15-diHETE are highly potent endogenous vasodilators. Their primary mechanism of action involves the activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. While they exhibit comparable potency in some vascular beds, further research is warranted to fully elucidate the nuances of their signaling pathways and potential receptor interactions, such as the involvement of TRPV4 and EP₂ receptors. The methodologies described provide a robust framework for the continued investigation of these and other vasoactive lipids, which may hold therapeutic potential for cardiovascular diseases.

References

Validating 11,12-diHETE as a Biomarker for Pulmonary Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue, leading to a significant decline in respiratory function. The median survival time is a mere 3-5 years from diagnosis, highlighting the urgent need for reliable biomarkers for early detection, prognosis, and monitoring of disease progression. While several protein-based biomarkers such as KL-6, MMP-7, and SP-D are used, their specificity and sensitivity can be limited. This guide explores the validation of a lipid metabolite, 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE), more specifically its ratio to its precursor 11,12-epoxyeicosatrienoic acid (11,12-EET), as a novel biomarker for pulmonary fibrosis, comparing its potential performance with established markers based on available experimental data.

The Role of the sEH Pathway in Pulmonary Fibrosis

The central mechanism underlying the potential of the 11,12-EET/diHETE ratio as a biomarker lies in the arachidonic acid metabolic pathway, specifically the activity of the enzyme soluble epoxide hydrolase (sEH).

  • Generation of Anti-fibrotic EETs: Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form epoxyeicosatrienoic acids (EETs), including 11,12-EET. These molecules generally possess anti-inflammatory and anti-fibrotic properties.

  • Conversion to diHETEs by sEH: The enzyme soluble epoxide hydrolase (sEH) rapidly converts EETs into their corresponding diols, dihydroxyeicosatrienoic acids (diHETEs), such as this compound.[1][2] This conversion diminishes the protective effects of EETs.

  • Link to Fibrosis: In fibrotic conditions, sEH activity is often upregulated. This leads to lower levels of protective EETs and a corresponding increase in diHETEs. This shift is associated with the promotion of pro-fibrotic signaling pathways, including the Transforming Growth Factor-beta 1 (TGF-β1) pathway, which is a master regulator of fibrosis.[1][3] Therefore, a low 11,12-EET/11,12-diHETE ratio can be indicative of heightened pro-fibrotic activity in the lungs.

sEH_Pathway_Fibrosis cluster_0 Cell Membrane cluster_1 Metabolic Pathway cluster_2 Downstream Pro-fibrotic Signaling AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP Metabolism EET 11,12-EET (Anti-fibrotic) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Upregulated in IPF) EET->sEH Hydrolysis TGFb TGF-β1 Signaling EET->TGFb Inhibits diHETE This compound (Pro-fibrotic metabolite) sEH->diHETE diHETE->TGFb Promotes Smad p-Smad2/3 & ERK Activation TGFb->Smad Fibrosis Fibroblast Activation Collagen Deposition Fibrosis Smad->Fibrosis

Caption: Metabolic pathway of this compound and its role in fibrosis.

Performance of the 11,12-EET/diHETE Ratio as a Biomarker

Studies using lung tissue from patients with IPF have demonstrated a significant alteration in the 11,12-EET/diHETE ratio compared to control subjects. This provides quantitative evidence for its potential as a diagnostic biomarker.[4]

Table 1: Performance of EETs and the 11,12-EET/diHETE Ratio in Lung Tissue (IPF vs. Control)

Biomarker Mean Value in IPF (n=29) Mean Value in Control (n=15) P-value AUC (ROC Analysis)
11,12-EET (fmol/mg tissue) 1.99 4.87 < 0.001 0.94

| 11,12-EET/diHETE Ratio | 4.63 | 9.00 | < 0.01 | Not Reported |

Data sourced from Kim et al., Experimental & Molecular Medicine, 2021.[4]

The data indicates that 11,12-EET levels alone can differentiate IPF from control lung tissue with high accuracy (AUC 0.94).[4] The significantly lower 11,12-EET/diHETE ratio in IPF patients further strengthens the rationale for its use as a marker of sEH activity and, by extension, fibrotic processes.[4]

Comparison with Established Pulmonary Fibrosis Biomarkers

Several protein biomarkers are currently used in research and clinical settings to aid in the diagnosis and prognosis of IPF. The most well-studied include Krebs von den Lungen-6 (KL-6), Matrix Metalloproteinase-7 (MMP-7), and Surfactant Proteins A and D (SP-A, SP-D).

Table 2: Comparative Performance of Established Serum Biomarkers for IPF Diagnosis

Biomarker Optimal Cut-off Sensitivity Specificity Diagnostic Accuracy AUC (ROC Analysis)
KL-6 476 U/mL 95.1% 100% 98.0% Not Reported
MMP-7 5.56 ng/mL 81.3% 95.8% 89.9% Not Reported
SP-D 107.0 ng/mL 81.3% 93.8% 88.9% Not Reported

| SP-A | 44.0 ng/mL | 80.0% | 75.0% | 76.9% | Not Reported |

Disclaimer: The data in Table 1 and Table 2 are derived from different studies and patient cohorts (lung tissue vs. serum). Direct comparison of performance metrics should be interpreted with caution. A head-to-head clinical study is required for a definitive comparison.

Data for Table 2 sourced from Ishii et al., Disease Markers, 2016.[5][6]

While the 11,12-EET/diHETE ratio shows promise in tissue samples, established markers like KL-6 demonstrate excellent diagnostic accuracy in serum, a more accessible biological sample.[5][6] Further studies are necessary to evaluate the performance of the 11,12-EET/diHETE ratio in the serum of IPF patients and directly compare its sensitivity and specificity to these established protein biomarkers in the same patient cohort.

Experimental Protocols

Accurate and reproducible quantification of 11,12-EET and this compound is critical for biomarker validation. The gold-standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

LCMS_Workflow cluster_workflow Biomarker Quantification Workflow Sample 1. Plasma/Tissue Collection Spike 2. Spike with Internal Standards (e.g., d11-14,15-DHET) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer method) Spike->Extract Saponify 4. Saponification (to release bound lipids) Extract->Saponify Purify 5. Liquid-Liquid Purification Saponify->Purify LC 6. UPLC Separation (C18 Column) Purify->LC MS 7. Tandem Mass Spec (MS/MS Detection) LC->MS Data 8. Data Analysis (Quantify Ratio) MS->Data

Caption: Experimental workflow for 11,12-EET/diHETE ratio analysis.
Detailed Protocol: LC-MS/MS Quantification of 11,12-EET and this compound in Plasma

This protocol is a synthesized methodology based on established procedures for eicosanoid analysis.[1][7]

  • Sample Preparation & Internal Standards:

    • Thaw 100-200 µL of human plasma on ice.

    • Spike the plasma sample with a known concentration of deuterated internal standards (e.g., 14,15-DHET-d11, 12S-HETE-d8) to correct for extraction loss and matrix effects.

  • Lipid Extraction (Modified Bligh and Dyer):

    • Add a 3:1 mixture of methanol (B129727):chloroform to the plasma sample.

    • Vortex thoroughly and incubate to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated protein.

    • Collect the supernatant containing the lipid fraction.

  • Saponification:

    • To release lipids from their esterified forms, add a solution of potassium hydroxide (B78521) in methanol to the extracted supernatant.

    • Incubate at a controlled temperature (e.g., 50°C for 30 minutes).

    • Neutralize the reaction by adding a suitable acid (e.g., formic acid).

  • Purification:

    • Perform a second liquid-liquid extraction using a solvent like ethyl acetate (B1210297) to purify the analytes from the saponified mixture.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

  • Liquid Chromatography (LC):

    • Column: Use a high-resolution reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.

    • Gradient: Run a gradient elution to separate the different eicosanoids, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over approximately 15-20 minutes.

    • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Program the instrument to monitor specific precursor-to-product ion transitions for 11,12-EET, this compound, and the internal standards. For example:

      • 11,12-EET: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • These transitions must be optimized for the specific instrument being used.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a standard curve using known concentrations of analytical standards.

    • Calculate the concentrations of 11,12-EET and this compound in the original plasma sample.

    • Calculate the final 11,12-EET/11,12-diHETE ratio for each sample.

Conclusion

The 11,12-EET/11,12-diHETE ratio is a compelling biomarker candidate for pulmonary fibrosis that reflects the underlying pathophysiology of the disease, specifically the increased activity of the pro-fibrotic enzyme sEH. Initial data from lung tissue analysis shows a strong ability to differentiate diseased tissue from healthy controls.[4] However, for clinical utility, this potential must be validated in readily accessible samples like serum or plasma. Furthermore, large-scale, head-to-head studies are required to directly compare its diagnostic and prognostic performance against established protein biomarkers like KL-6 and MMP-7. Should these validation studies prove successful, the 11,12-EET/diHETE ratio could offer a more mechanistically-linked biomarker to improve the diagnosis, predict progression, and potentially guide the development of novel therapies targeting the sEH pathway in pulmonary fibrosis.

References

Differential Effects of 11,12-diHETE and 14,15-diHETE Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential biological effects of two key dihydroxyeicosatetraenoic acid (diHETE) regioisomers: 11,12-diHETE and 14,15-diHETE. These lipid mediators, derived from the metabolism of arachidonic acid, play crucial roles in various physiological and pathological processes, including inflammation and angiogenesis. Understanding their distinct signaling pathways and functional outcomes is critical for the development of targeted therapeutic strategies.

Biosynthesis of this compound and 14,15-diHETE

This compound and 14,15-diHETE are primarily formed from their corresponding epoxyeicosatrienoic acid (EET) precursors, 11,12-EET and 14,15-EET, respectively. This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). While EETs are generally considered to be biologically active, their diol metabolites, the diHETEs, are more stable and have been shown to possess their own distinct biological activities.

cluster_0 Arachidonic Acid Metabolism Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase 11,12-EET 11,12-EET CYP450 Epoxygenase->11,12-EET 14,15-EET 14,15-EET CYP450 Epoxygenase->14,15-EET Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) 11,12-EET->Soluble Epoxide Hydrolase (sEH) 14,15-EET->Soluble Epoxide Hydrolase (sEH) This compound This compound Soluble Epoxide Hydrolase (sEH)->this compound 14,15-diHETE 14,15-diHETE Soluble Epoxide Hydrolase (sEH)->14,15-diHETE

Biosynthesis of this compound and 14,15-diHETE.

Comparative Biological Activities

While direct comparative studies on the bioactivities of this compound and 14,15-diHETE are limited, existing evidence suggests they exert differential effects, particularly in the context of angiogenesis and inflammation.

Biological ProcessThis compound14,15-diHETEKey Findings
Angiogenesis No significant effect on endothelial cell migration or tube formation.Potentially pro-angiogenic through its precursor.In one study, this compound was found to be inactive in promoting endothelial cell migration and tube formation, unlike its precursor 11,12-EET[1]. The direct effects of 14,15-diHETE on angiogenesis are less clear, though its precursor, 14,15-EET, is known to promote angiogenesis.
Inflammation Pro-inflammatory potential.Pro-inflammatory potential.Plasma levels of 14,15-diHETE have been found to be positively correlated with the inflammatory marker high-sensitivity C-reactive protein (hs-CRP) in patients with coronary heart disease, suggesting a pro-inflammatory role[2]. While direct evidence for this compound's role in inflammation is less defined, its precursor 11,12-EET has known anti-inflammatory properties.
PPAR Activation Weak PPARγ agonist activity suggested by precursor studies.Potent activator of PPARα.[3]14,15-diHETE is a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), with activity comparable to the synthetic agonist Wy-14643[3]. In contrast, the precursor 11,12-EET has been shown to be a stronger PPARγ agonist than 14,15-EET, suggesting that this compound may have some, albeit likely weaker, PPARγ agonist activity.[4]

Signaling Pathways

The signaling mechanisms of this compound and 14,15-diHETE appear to be distinct, largely based on the actions of their precursor molecules and their differential activation of nuclear receptors.

This compound Signaling (Hypothesized)

Based on the signaling of its precursor, 11,12-EET, the effects of this compound, if any, on endothelial cells may be mediated through a Gs-protein coupled receptor, leading to the activation of Protein Kinase A (PKA). However, it is important to note that studies have shown this compound to be inactive in promoting angiogenesis, suggesting this pathway may not be significantly activated by the diol.[1]

cluster_1 Hypothesized this compound Signaling This compound This compound GPCR (Gs) GPCR (Gs) This compound->GPCR (Gs) ? Adenylate Cyclase Adenylate Cyclase GPCR (Gs)->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects

Hypothesized this compound signaling pathway.

14,15-diHETE Signaling

14,15-diHETE has been identified as a potent endogenous activator of PPARα.[3] Upon binding to PPARα, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_2 14,15-diHETE Signaling Pathway 14,15-diHETE 14,15-diHETE PPARα PPARα 14,15-diHETE->PPARα PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE PPARα/RXR Heterodimer->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription

14,15-diHETE signaling via PPARα.

Experimental Protocols

Measurement of diHETE Levels in Cell Culture Supernatant

Objective: To quantify the concentration of this compound and 14,15-diHETE secreted by cells in culture.

Workflow:

cluster_3 diHETE Measurement Workflow Cell Culture Cell Culture Collect Supernatant Collect Supernatant Cell Culture->Collect Supernatant Solid Phase Extraction Solid Phase Extraction Collect Supernatant->Solid Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Workflow for diHETE measurement.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with stimuli as required to induce diHETE production.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • Solid Phase Extraction (SPE):

    • Acidify the supernatant to pH ~3.5 with a weak acid (e.g., acetic acid).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the diHETEs with an organic solvent such as methanol or ethyl acetate.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate the diHETE regioisomers using a reverse-phase HPLC column.

    • Detect and quantify the diHETEs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound and 14,15-diHETE.

  • Quantification: Use a standard curve generated with known amounts of purified this compound and 14,15-diHETE to quantify their concentrations in the samples.

Western Blot Analysis of MAPK Signaling

Objective: To assess the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., ERK, p38) in response to diHETE treatment.

Workflow:

cluster_4 Western Blot Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Immunodetection Immunodetection Western Blotting->Immunodetection Analysis Analysis Immunodetection->Analysis

Western blot analysis workflow.

Protocol:

  • Cell Treatment: Treat cells with this compound, 14,15-diHETE, or vehicle control for various time points.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-p38).

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, re-probe the membrane with primary antibodies against the total (phosphorylated and unphosphorylated) forms of the respective MAPK proteins.

  • Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The available evidence points towards distinct biological activities and signaling mechanisms for this compound and 14,15-diHETE. While 14,15-diHETE emerges as a potent activator of PPARα, suggesting a role in metabolic regulation and potentially inflammation, this compound appears to be less active in promoting angiogenesis compared to its EET precursor. Further direct comparative studies are warranted to fully elucidate the differential effects of these important lipid mediators and to explore their therapeutic potential.

References

Navigating 11,12-diHETE Quantification: A Comparative Guide to Immunoassays and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of eicosanoid analysis, the choice of quantification method is critical. This guide provides an objective comparison between immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the measurement of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE), a key signaling molecule in various physiological and pathological processes.

While immunoassays offer a convenient and high-throughput option, they are often hampered by significant cross-reactivity issues that can compromise data accuracy. In contrast, LC-MS/MS provides superior specificity and sensitivity, establishing it as the gold standard for eicosanoid analysis.[1][2][3][4][5] This guide presents a detailed comparison of these methods, supported by experimental protocols and illustrative data, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: Immunoassay vs. LC-MS/MS

The primary drawback of immunoassays for small lipid molecules like this compound is the potential for antibodies to cross-react with other structurally similar eicosanoids. This can lead to an overestimation of the analyte concentration.[1][5] LC-MS/MS, with its ability to separate molecules based on their physicochemical properties and identify them by their specific mass-to-charge ratio, largely overcomes this limitation.

Below is a table summarizing the typical performance characteristics of a competitive ELISA for this compound compared to a targeted LC-MS/MS method. The quantitative data is illustrative and based on findings from similar eicosanoid comparative studies, which have reported significantly higher concentrations measured by ELISA due to cross-reactivity.[5]

FeatureImmunoassay (Competitive ELISA)LC-MS/MS
Specificity Moderate to LowVery High
Potential Cross-reactants Other DiHETEs, HETEs, EETsIsobaric compounds (resolved by chromatography)
Sensitivity (LOD) ~0.1 - 1 ng/mL< 10 pg/mL[6]
Accuracy May be compromised by cross-reactivityHigh
Sample Throughput High (96-well plate format)Lower (sequential sample injection)
Cost per Sample LowerHigher
Illustrative Quantification 15 ng/mL5 ng/mL

*Illustrative data based on a hypothetical sample. Studies on other eicosanoids like PGE2 have shown ELISA results to be approximately three-fold higher than LC-MS/MS due to cross-reactivity.[5]

Signaling Pathway of this compound

This compound is a metabolite of arachidonic acid, formed through the cytochrome P450 (CYP) pathway. Understanding its metabolic origin is crucial for interpreting analytical results.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EET 11,12-Epoxyeicosatrienoic Acid (11,12-EET) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH diHETE 11,12-Dihydroxyeicosatrienoic Acid (this compound) sEH->diHETE

This compound Biosynthesis Pathway.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying this compound using a competitive ELISA and LC-MS/MS.

Competitive Immunoassay Workflow

G start Start sample_prep Sample/ Standard Preparation start->sample_prep incubation Incubate Sample/ Standard with HRP-labeled this compound sample_prep->incubation plate_coating Plate Coated with Anti-11,12-diHETE Ab add_to_plate Add Mixture to Plate plate_coating->add_to_plate incubation->add_to_plate wash1 Wash add_to_plate->wash1 add_substrate Add TMB Substrate wash1->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate calculate Calculate Concentration read_plate->calculate end End calculate->end

Competitive ELISA Workflow.
LC-MS/MS Workflow

G start Start sample_prep Sample Collection & Internal Standard Spiking start->sample_prep extraction Solid-Phase or Liquid-Liquid Extraction sample_prep->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End data_analysis->end

LC-MS/MS Analysis Workflow.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay.

  • Standard Preparation : Prepare a serial dilution of the this compound standard in the provided assay buffer.

  • Sample Preparation : Dilute biological samples (e.g., plasma, cell culture supernatant) in the assay buffer.

  • Competition Reaction : In a separate microplate or tubes, add a fixed amount of HRP-conjugated this compound to each standard and sample.

  • Plate Incubation : Transfer the mixtures to the wells of the microplate pre-coated with an anti-11,12-diHETE antibody. Incubate for 1-2 hours at room temperature. During this incubation, the unlabeled this compound in the sample/standard competes with the HRP-labeled this compound for binding to the immobilized antibody.

  • Washing : Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition : Add TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction : Add a stop solution (e.g., 1N HCl) to each well to terminate the enzymatic reaction.

  • Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis : Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance and is determined from the standard curve.[7][8][9][10]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS analysis for this compound from a biological matrix like plasma.

  • Sample Preparation : To 1 mL of plasma, add an antioxidant (e.g., butylated hydroxytoluene) and a known amount of a deuterated internal standard (e.g., this compound-d8). Acidify the sample to pH ~3.5 with a dilute acid.[11]

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the prepared plasma sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the eicosanoids with a higher concentration of organic solvent, such as methanol or ethyl acetate.[11]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

  • LC Separation :

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient is designed to separate this compound from other eicosanoids and matrix components.[6][11]

  • MS/MS Detection :

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound (and its deuterated internal standard). This provides high specificity and sensitivity.

  • Data Analysis : Create a calibration curve using known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[2][6]

Conclusion

For the definitive quantification of this compound, LC-MS/MS is the superior method, offering high specificity, sensitivity, and accuracy that is unattainable with immunoassays due to inherent cross-reactivity issues. While immunoassays may serve as a preliminary screening tool, any findings should be confirmed with a mass spectrometry-based method. The detailed protocols and comparative data in this guide are intended to equip researchers with the necessary information to make an informed decision on the most suitable analytical technique for their specific research objectives in the dynamic field of eicosanoid signaling.

References

A Head-to-Head Comparison of 11,12-diHETE and Other Arachidonic Acid Diols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities, signaling pathways, and analytical methodologies of dihydroxyeicosatrienoic acids (diHETEs) derived from arachidonic acid.

Arachidonic acid, a key component of cellular membranes, is metabolized through three major enzymatic pathways: the cyclooxygenase, lipoxygenase, and cytochrome P450 (CYP) pathways. The CYP epoxygenase pathway converts arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are biologically active lipid mediators involved in a variety of physiological processes, including regulation of vascular tone, inflammation, and angiogenesis.

The biological activity of EETs is terminated, in large part, by their conversion to the corresponding dihydroxyeicosatrienoic acids (diHETEs) via the enzyme soluble epoxide hydrolase (sEH).[1] While often considered less active or inactive metabolites, emerging evidence suggests that these diols may possess their own unique biological activities, warranting a closer examination and direct comparison. This guide provides a head-to-head comparison of 11,12-diHETE with other arachidonic acid-derived diols, focusing on their differential effects, underlying signaling mechanisms, and the experimental protocols for their study.

Comparative Biological Activities of diHETEs

While research has extensively focused on the parent EETs, direct comparative studies on the biological effects of the four diHETE regioisomers are less common. However, available data, summarized in Table 1, indicate that these molecules are not merely inactive byproducts.

Table 1: Comparative Biological Activities of Arachidonic Acid Diols (diHETEs)

Diol RegioisomerBiological ActivityQuantitative DataCell/Tissue TypeReference
This compound Potent activator of large-conductance Ca2+-activated K+ (BK) channels EC₅₀ of 1.87 ± 0.57 nMRat coronary arterial myocytes[2]
Vasorelaxation 77% relaxation at 5 µmol/LPorcine coronary artery rings[1]
No effect on endothelial cell migration and tube formation -Human endothelial cells
14,15-diHETE Potent activator of Peroxisome Proliferator-Activated Receptor-α (PPARα) 12-fold increase in PPARα-mediated luciferase activity at 10 µMCOS-7 cells[3]
5,6-diHETE Binds to LTD4 receptor -Guinea pig lung membranes[2]
Contracts ileum in vitro -Guinea pig ileum[2]
8,9-diHETE Limited comparative data available--

Key Findings:

  • This compound as a Vasoactive Mediator: Contrary to the general view of diols as inactive metabolites, this compound has been shown to be a potent activator of BK channels in vascular smooth muscle cells, with an even greater efficacy than its precursor, 11,12-EET.[2] This activation leads to hyperpolarization and subsequent vasorelaxation, suggesting a direct role for this compound in the regulation of vascular tone.[1][2] However, in the context of angiogenesis, this compound appears to be inactive, as it does not affect endothelial cell migration or tube formation.

  • 14,15-diHETE as a Transcriptional Regulator: 14,15-diHETE has been identified as a potent endogenous activator of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[3] This finding suggests a distinct role for this diol in gene regulation, separate from the direct membrane-level effects observed with this compound.

  • 5,6-diHETE and Leukotriene-like Activity: The (5S,6R) stereoisomer of 5,6-diHETE has been shown to bind to the leukotriene D4 (LTD4) receptor and induce smooth muscle contraction, indicating a potential pro-inflammatory or bronchoconstrictive role.[2]

  • 8,9-diHETE: There is a notable lack of direct comparative studies on the biological activities of 8,9-diHETE.

Signaling Pathways of Arachidonic Acid Diols

The distinct biological activities of the diHETE regioisomers are a reflection of their engagement with different cellular signaling pathways.

This compound Signaling Pathway

The primary signaling mechanism identified for this compound is the direct activation of large-conductance Ca²⁺-activated K⁺ (BK) channels in vascular smooth muscle cells.[2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 11_12_diHETE_ext This compound BK_channel BK Channel 11_12_diHETE_ext->BK_channel Direct Activation Hyperpolarization Hyperpolarization BK_channel->Hyperpolarization K+ Efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: Signaling pathway of this compound leading to vasorelaxation.

14,15-diHETE Signaling Pathway

14,15-diHETE acts as an intracellular signaling molecule by binding to and activating the nuclear receptor PPARα.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_15_diHETE_cyto 14,15-diHETE PPARa PPARα 14_15_diHETE_cyto->PPARa Binds and Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Caption: Signaling pathway of 14,15-diHETE via PPARα activation.

Experimental Protocols

Accurate quantification and comparison of diHETEs require robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol for Extraction and Quantification of diHETEs from Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous analysis of diHETE regioisomers.

1. Sample Preparation:

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a mixture of deuterated internal standards for each diHETE regioisomer.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the diHETEs with 1 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The exact gradient will need to be optimized for the specific column and instrument.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding internal standard.

G Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Plasma->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for the analysis of diHETEs in plasma.

Conclusion and Future Directions

The diol metabolites of arachidonic acid, including this compound, are not merely inactive byproducts of EET metabolism. They exhibit distinct and regioisomer-specific biological activities, ranging from the potent vasoactive effects of this compound to the transcriptional regulation by 14,15-diHETE. This emerging understanding opens new avenues for research into the physiological and pathophysiological roles of the CYP450 epoxygenase pathway.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of all four diHETE regioisomers in various biological systems are crucial to fully elucidate their respective potencies and effects.

  • Stereochemistry: The biological activities of the individual enantiomers of each diHETE regioisomer need to be systematically investigated.

  • Receptor Identification: The specific receptors for this compound and other diols that mediate their effects remain to be definitively identified.

  • In Vivo Relevance: Further studies are needed to understand the in vivo concentrations of these diols and how they contribute to health and disease.

A deeper understanding of the nuanced biological roles of these arachidonic acid diols will be critical for the development of novel therapeutic strategies targeting the eicosanoid signaling network.

References

A Guide to Inter-Laboratory Validation of 11,12-diHETE Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of 11,12-diHETE Measurement Methods

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of this compound as reported in peer-reviewed publications. This data can be used to assess the expected performance of a given method and to guide the selection of an appropriate analytical strategy.

ParameterMethod 1Method 2Method 3
Linearity (r²) >0.99>0.999Not Reported
Precision (%CV) <15%Not ReportedIntra-day: <10%, Inter-day: <15%
Accuracy (%RE) ±15%Not Reported85-115%
Recovery (%) 75-100%[1]>85%80-120%
Lower Limit of Quantification (LLOQ) 0.05 ng/mL5 x 10⁻³ pg on-column[2]Not Reported
Internal Standard d11-11,12-EET or d11-14,15-DiHETrE[3]PGF2α-d4, PGD2-d4, 15(S)-HETE-d8, etc.[2]12(S)-HETE-d8[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are outlines of typical experimental protocols for this compound measurement by LC-MS/MS.

Sample Preparation

A critical step in the analysis of eicosanoids is the extraction from biological matrices. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a widely used technique for its ability to clean up complex samples and concentrate the analytes of interest.[5]

    • Sample Pre-treatment: Plasma or tissue homogenates are often acidified and spiked with an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar eicosanoid).

    • Column Conditioning: A C18 SPE cartridge is typically conditioned with methanol (B129727) and then equilibrated with water or a weak buffer.

    • Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.

    • Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

    • Elution: this compound and other eicosanoids are eluted with a higher concentration of organic solvent, such as methanol or acetonitrile.

    • Dry-down and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting lipids from aqueous samples.

    • Sample Preparation: The biological sample is mixed with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol). An internal standard is added prior to extraction.

    • Extraction: The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

    • Collection: The organic layer containing the lipids is carefully collected.

    • Dry-down and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase for analysis.

LC-MS/MS Analysis

The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of eicosanoids.[2]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve chromatographic peak shape and ionization efficiency.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of eicosanoids due to the presence of the carboxylic acid group.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ion after fragmentation in the collision cell.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the biosynthesis of this compound from arachidonic acid.

G cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EET_11_12 11,12-EET sEH soluble Epoxide Hydrolase (sEH) EET_11_12->sEH diHETE_11_12 This compound Metabolites Further Metabolites diHETE_11_12->Metabolites CYP450->EET_11_12 sEH->diHETE_11_12

Caption: Biosynthesis of this compound from arachidonic acid.

Experimental Workflow for this compound Measurement

This diagram outlines the typical workflow for the quantification of this compound from a biological sample.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing and Quantification LC_MS->Data

Caption: General workflow for this compound measurement.

References

A Comparative Guide to the Pro-Angiogenic Effects of 11,12-diHETE and VEGF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-angiogenic properties of Vascular Endothelial Growth Factor (VEGF) and 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE). While both molecules are involved in vascular biology, current scientific evidence reveals a stark contrast in their ability to stimulate the formation of new blood vessels.

Executive Summary

Vascular Endothelial Growth Factor (VEGF) is a potent and well-established pro-angiogenic factor, playing a crucial role in both physiological and pathological angiogenesis. It stimulates endothelial cell proliferation, migration, and tube formation through a receptor tyrosine kinase signaling pathway. In contrast, this compound, a diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), has been shown in key studies to be largely inactive in promoting angiogenesis. Its precursor, 11,12-EET, however, does exhibit pro-angiogenic effects comparable to VEGF, acting through a distinct G-protein coupled receptor pathway. This guide will compare the reported effects of VEGF and this compound, with necessary reference to 11,12-EET to provide a comprehensive understanding.

Data Presentation: Quantitative Comparison of Pro-Angiogenic Activity

The following table summarizes the quantitative effects of VEGF and this compound on key angiogenic processes as reported in the literature. It is critical to note that while VEGF consistently demonstrates a potent pro-angiogenic dose-dependent response, this compound has been found to be without significant effect in similar assays.[1]

Angiogenic ParameterVEGFThis compoundKey Findings
Endothelial Cell Proliferation Stimulates proliferation in a dose-dependent manner.No significant effect on proliferation reported.VEGF is a direct mitogen for endothelial cells, a key step in angiogenesis.
Endothelial Cell Migration Potently induces directional migration (chemotaxis).[1]Reported to be "without effect" on endothelial cell migration.[1]Cell migration is essential for the invasion of endothelial cells into the extracellular matrix to form new vessels.
Endothelial Cell Tube Formation Induces the formation of capillary-like structures on Matrigel.[1]Reported to be "ineffective" in inducing tube formation.[1]This assay mimics the final morphological step of angiogenesis, the formation of a vascular network.

Note: The pro-angiogenic activities often attributed to the pathway involving this compound are due to its precursor, 11,12-EET. Studies have shown that 11,12-EET stimulates endothelial cell migration and tube formation to an extent comparable to VEGF.[1]

Signaling Pathways

The signaling mechanisms of VEGF and the pro-angiogenic precursor of this compound, 11,12-EET, are fundamentally different.

VEGF Signaling Pathway: VEGF-A binds to its receptor, VEGFR-2, a receptor tyrosine kinase on the endothelial cell surface. This binding induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival EET_Signaling_Pathway EET 11,12-EET GPCR Gs-Coupled Receptor EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Angiogenesis Cell Migration & Tube Formation PKA->Angiogenesis Promotes Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays Proliferation Cell Proliferation Assay (e.g., MTT Assay) Analysis Data Acquisition & Analysis (Microscopy, Image Software) Proliferation->Analysis Migration Cell Migration Assay (Wound Healing) Migration->Analysis TubeFormation Tube Formation Assay (Matrigel) TubeFormation->Analysis Start Culture Endothelial Cells (e.g., HUVECs) Treatment Treat cells with: - VEGF (Positive Control) - this compound - Vehicle (Negative Control) Start->Treatment Treatment->Proliferation Treatment->Migration Treatment->TubeFormation Conclusion Compare Pro-Angiogenic Effects Analysis->Conclusion

References

Assessing the Specificity of 11,12-diHETE's Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological actions of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE), a metabolite of the epoxyeicosatrienoic acid (EET) signaling pathway. While its precursor, 11,12-EET, has been extensively studied for its potent effects on the cardiovascular and inflammatory systems, the specific roles and potency of this compound remain a subject of ongoing investigation. This document aims to objectively compare the performance of this compound with other relevant lipid mediators, supported by available experimental data, to aid in the assessment of its biological specificity and therapeutic potential.

Introduction to this compound

This compound is formed in vivo through the enzymatic hydrolysis of 11,12-EET by soluble epoxide hydrolase (sEH). EETs, including 11,12-EET, are cytochrome P450 epoxygenase metabolites of arachidonic acid that exhibit a range of biological activities, including vasodilation, anti-inflammation, and pro-angiogenesis. The conversion of EETs to their corresponding diHETEs has traditionally been viewed as a mechanism of inactivation. However, emerging evidence suggests that diHETEs, including this compound, may retain or possess distinct biological activities.

Comparative Data on Biological Activities

To provide a clear comparison, the following tables summarize the available quantitative data on the biological potency and receptor affinity of this compound and related lipid mediators.

Table 1: Vasoactive Properties of diHETEs and Related Eicosanoids

CompoundAssaySpecies/TissuePotency (EC50)Efficacy (% Relaxation)Reference
This compound Vasorelaxation of pre-contracted coronary artery ringsPorcine-77% at 5 µM[1]
11,12-EETVasorelaxation of pre-contracted coronary artery ringsPorcine-64% at 5 µM[1]
This compound Vasodilation of isolated coronary arteriolesCanine10⁻¹³¹ MPotent vasodilation[2]
14,15-diHETEVasodilation of isolated coronary arteriolesCanine10⁻¹⁵⁸ MPotent vasodilation[2]
8,9-diHETEVasodilation of isolated coronary arteriolesCanine10⁻¹⁴ MPotent vasodilation[2]
11,12-EETVasodilation of isolated coronary arteriolesCanine10⁻¹⁰¹ MPotent vasodilation[2]
14,15-EETVasodilation of isolated coronary arteriolesCanine10⁻¹²⁷ MPotent vasodilation[2]

Table 2: Angiogenic and Migratory Effects

CompoundAssayCell TypeEffectQuantitative DataReference
This compound Endothelial Tube FormationHuman Endothelial CellsNo significant effect-[3]
11(R),12(S)-EETEndothelial Tube FormationHuman Endothelial CellsStimulated tube formation-[3]
11(S),12(R)-EETEndothelial Tube FormationHuman Endothelial CellsNo significant effect-[3]
This compound Endothelial Cell MigrationHuman Endothelial CellsNo significant effect-[3]
11(R),12(S)-EETEndothelial Cell MigrationHuman Endothelial CellsStimulated migration-[3]
11(S),12(R)-EETEndothelial Cell MigrationHuman Endothelial CellsNo significant effect-[3]

Table 3: Receptor Activation and Binding Affinity

CompoundReceptor/TargetAssayCell Type/SystemPotency (EC50/Ki)Reference
This compound GPR40Intracellular Calcium MobilizationHEK293 (overexpressing human GPR40)Less active than 11,12-EET[4]
11,12-EETGPR40Intracellular Calcium MobilizationHEK293 (overexpressing human GPR40)0.91 ± 0.08 µM[4]
14,15-EETGPR40Intracellular Calcium MobilizationHEK293 (overexpressing human GPR40)0.58 ± 0.08 µM[4]
14,15-diHETEPPARαLigand Binding Domain AssayMouse PPARα-LBDKd = 1.4 µM[5][6]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Gs_PKA_Signaling_Pathway 11(R),12(S)-EET Signaling Pathway in Endothelial Cells EET 11(R),12(S)-EET Receptor Putative Gs-coupled Receptor EET->Receptor binds Gs Gs protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., TRPC6 translocation) PKA->Downstream Angiogenesis Angiogenesis (Cell Migration, Tube Formation) Downstream->Angiogenesis

Caption: Proposed signaling pathway for 11(R),12(S)-EET-mediated angiogenesis in endothelial cells.

Experimental_Workflow_Specificity Workflow for Assessing Specificity of this compound cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis & Comparison Synthesis Synthesize/Purify This compound & Analogs ReceptorBinding Receptor Binding Assay (e.g., Radioligand displacement) Synthesis->ReceptorBinding CellBased Cell-Based Functional Assays (e.g., Vasorelaxation, Migration, Tube Formation) Synthesis->CellBased Potency Determine Potency (EC50/IC50) & Efficacy ReceptorBinding->Potency Signaling Signaling Pathway Analysis (e.g., Calcium imaging, PKA activation) CellBased->Signaling CellBased->Potency Compare Compare with other Lipid Mediators Potency->Compare

Caption: A logical workflow for the systematic assessment of this compound's biological specificity.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

  • Materials:

    • Basement membrane matrix (e.g., Matrigel®)

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • 24-well tissue culture plates

    • Test compounds (this compound, 11,12-EET, etc.) dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO)

    • Calcein AM (for fluorescence imaging)

    • Inverted microscope with imaging capabilities

  • Protocol:

    • Thaw basement membrane matrix on ice overnight.

    • Coat the wells of a pre-chilled 24-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in a serum-starved medium.

    • Add the test compounds at various concentrations to the HUVEC suspension.

    • Seed the HUVEC suspension onto the solidified matrix.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

    • (Optional) For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Capture images of the tube-like structures using an inverted microscope.

    • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Intracellular Calcium Mobilization Assay

This assay is used to determine if a compound activates G protein-coupled receptors (GPCRs) that signal through the release of intracellular calcium.

  • Materials:

    • HEK293 cells transiently or stably expressing the GPCR of interest (e.g., GPR40)

    • Cell culture medium

    • 96-well or 384-well black, clear-bottom plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Probenecid (B1678239) (to prevent dye leakage)

    • Test compounds

    • Fluorescence plate reader with kinetic reading capabilities and automated injection

  • Protocol:

    • Seed the cells into the microplate and allow them to adhere overnight.

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading.

    • Inject the test compounds at various concentrations and immediately begin kinetic fluorescence measurements.

    • Analyze the data by calculating the change in fluorescence intensity over time. Dose-response curves can be generated to determine the EC50 values.

NF-κB Nuclear Translocation Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

    • Cell culture medium

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

    • Test compounds

    • Fixation and permeabilization buffers

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • High-content imaging system or fluorescence microscope

  • Protocol:

    • Seed the cells onto glass coverslips or in a high-content imaging plate and allow them to adhere.

    • Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with the primary antibody against NF-κB p65.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm.

Conclusion

The available data suggests that the biological actions of this compound are distinct and often less potent than its parent epoxide, 11,12-EET, particularly in the context of angiogenesis. While this compound retains some vasoactive properties, its role as a specific signaling molecule requires further investigation. The provided comparative data and experimental protocols offer a framework for researchers to further dissect the specificity of this compound's actions and to explore its potential as a therapeutic target or modulator of the eicosanoid signaling pathway. Further studies employing direct receptor binding assays and comprehensive in vivo models are warranted to fully elucidate the biological significance of this lipid mediator.

References

comparative analysis of 11,12-diHETE levels in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) levels in healthy versus diseased states, targeted at researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of the role of this compound in pathophysiology.

Introduction to this compound

This compound is a diol metabolite derived from the hydration of 11,12-epoxyeicosatrienoic acid (11,12-EET), an arachidonic acid derivative produced by cytochrome P450 (CYP) epoxygenases. This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH). While often considered a less active metabolite of the potent vasodilator and anti-inflammatory molecule 11,12-EET, emerging evidence suggests that this compound retains certain biological activities and its levels may be altered in various disease states. Understanding the differential levels of this compound in healthy versus diseased tissues is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies.

Quantitative Data Summary

Comprehensive quantitative data comparing this compound levels across a wide range of healthy and diseased human tissues is limited in the current scientific literature. However, available studies provide valuable insights into specific contexts. The following table summarizes the key findings.

Tissue/Sample TypeConditionThis compound Level/RatioKey Findings
Human Coronary ArteriolesN/A (Functional Study)Potent Vasodilator11,12-DHET induced dilation comparable to its precursor, 11,12-EET, by activating BKCa channels.[1]
Human PlateletsN/A (Functional Study)Biologically Active IsomerOne stereoisomer of this compound demonstrated activity in neutrophil functional responses, while the major isomer was inactive in the systems tested.[2]
Endothelial CellsN/A (In Vitro Functional Study)Inactive in AngiogenesisIn contrast to 11(R),12(S)-EET, this compound did not stimulate endothelial cell migration or tube formation.[3][4]
Porcine Coronary ArteryN/A (Functional Study)Potent Vasodilator11,12-DHET produced vasorelaxation of a similar magnitude to 11,12-EET.[5]

Signaling Pathways and Biological Effects

The biological effects of this compound are intrinsically linked to the metabolism of its precursor, 11,12-EET. The conversion of 11,12-EET to this compound by soluble epoxide hydrolase (sEH) is a key regulatory step. While 11,12-EET is known to have potent anti-inflammatory, vasodilatory, and pro-angiogenic effects, the biological role of this compound is more nuanced. Some studies indicate that it is a less active metabolite, while others suggest it retains specific functions, such as vasodilation.[1][5]

The direct downstream signaling pathways of this compound are not as well-characterized as those of 11,12-EET. However, its formation represents a critical node in eicosanoid signaling, influencing the balance between the effects of EETs and their diol metabolites.

Metabolism and Biological Effects of 11,12-EET and this compound Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EET_11_12 11,12-EET CYP_Epoxygenase->EET_11_12 sEH Soluble Epoxide Hydrolase (sEH) diHETE_11_12 This compound sEH->diHETE_11_12 EET_11_12->sEH Vasodilation_EET Vasodilation EET_11_12->Vasodilation_EET Anti_inflammation_EET Anti-inflammation EET_11_12->Anti_inflammation_EET Angiogenesis_EET Angiogenesis EET_11_12->Angiogenesis_EET Vasodilation_diHETE Vasodilation diHETE_11_12->Vasodilation_diHETE Neutrophil_Response Neutrophil Response (isomer-specific) diHETE_11_12->Neutrophil_Response

Metabolism of 11,12-EET to this compound and their effects.

The signaling cascade of the precursor, 11,12-EET, often involves G-protein coupled receptors and activation of downstream kinases, leading to vasodilation and other cellular responses. The extent to which this compound antagonizes or mimics these pathways is an active area of investigation.

Proposed Signaling Pathway of 11,12-EET EET_11_12 11(R),12(S)-EET GPCR Gs-coupled Receptor EET_11_12->GPCR PKA Protein Kinase A (PKA) GPCR->PKA activates TRPC6 TRPC6 Channel Translocation PKA->TRPC6 induces Cellular_Response Cellular Response TRPC6->Cellular_Response Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Cell_Migration Cell Migration Cellular_Response->Cell_Migration

Signaling of 11(R),12(S)-EET, the precursor of this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids due to its high sensitivity and specificity.

Tissue Sample Preparation

  • Homogenization: Tissue samples are weighed and homogenized in a cold solvent mixture, typically containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation. A common solvent is a mixture of hexane (B92381) and isopropanol.

  • Internal Standard Spiking: A deuterated internal standard of this compound is added to the homogenate to correct for extraction losses and matrix effects.

  • Lipid Extraction: Lipids are extracted from the homogenate using a liquid-liquid extraction or solid-phase extraction (SPE) protocol. For SPE, a C18 cartridge is often used.

  • Saponification (Optional): To measure total this compound (free and esterified), a saponification step with a base (e.g., potassium hydroxide) is included to hydrolyze the esters.

  • Derivatization (Optional): To enhance sensitivity, especially for gas chromatography-mass spectrometry (GC-MS), the carboxyl group of this compound can be derivatized.

LC-MS/MS Analysis

  • Chromatographic Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion are monitored. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration based on a calibration curve.

General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (+ Antioxidant) Tissue_Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Lipid Extraction (LLE or SPE) Internal_Standard->Extraction LC_MSMS LC-MS/MS Analysis (C18, ESI-, MRM) Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Workflow for this compound analysis.

Conclusion

The comparative analysis of this compound in healthy versus diseased tissues is an emerging field with significant potential to uncover novel disease mechanisms and therapeutic targets. While comprehensive quantitative data remains to be fully established, existing studies point towards a nuanced biological role for this lipid mediator. The methodologies for its accurate quantification are well-developed, paving the way for future research to fill the current knowledge gaps. This guide serves as a foundational resource for researchers embarking on the study of this compound and its implications in human health and disease.

References

The Clinical Significance of 11,12-diHETE Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Emerging Area of Investigation in Inflammatory and Vascular Pathologies

The eicosanoid 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is a metabolite of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. While historically considered an inactive breakdown product of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence suggests that this compound itself possesses biological activity and its circulating levels may serve as a valuable biomarker in various disease states. This guide provides a comparative overview of the current understanding of the correlation between this compound levels and clinical outcomes, supported by experimental data and detailed methodologies for its quantification.

Correlation with Clinical Outcomes: A Comparative Analysis

Quantitative data directly linking circulating this compound levels to clinical outcomes in large human cohort studies remain limited. However, several investigations have provided initial insights into its potential role in specific diseases. The following tables summarize key findings from available clinical studies.

Clinical OutcomeDisease StudiedPatient CohortKey FindingsReference
Pulmonary Fibrosis Idiopathic Pulmonary Fibrosis (IPF)Patients with IPF vs. ControlThe ratio of 11,12-EET to this compound was significantly lower in the lung tissues of IPF patients compared to controls (mean ratio: 4.63 vs. 9.00, p < 0.01). This suggests increased metabolism of 11,12-EET to this compound in IPF.[1]
Type 2 Diabetes Risk Type 2 DiabetesAmerican Indian participants in the Strong Heart Family Study (n=1161)No significant association was found between total plasma this compound levels and the risk of developing incident type 2 diabetes.[2]
Endothelial Inflammation In vitro model of vascular inflammationHuman Aortic Endothelial Cells (HAECs)This compound showed little anti-inflammatory effect on its own in reducing the expression of adhesion molecules (E-selectin and VCAM-1) induced by TNFα. However, it was not found to be detrimental.[3]

Experimental Protocols for this compound Quantification

The accurate measurement of this compound in biological matrices is crucial for clinical correlation studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

Sample Preparation: Plasma/Serum
  • Internal Standard Spiking: To a 100 µL aliquot of human plasma or serum, add a solution of deuterated internal standards, including d11-11,12-diHETE, to correct for analytical variability.

  • Protein Precipitation and Lipid Extraction: Add 300 µL of methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT) to precipitate proteins. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for eicosanoid analysis.

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example, a common transition for this compound is m/z 337.2 -> 167.1.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve.

Signaling Pathways and Biological Functions

The biological role of this compound is an active area of research. While its precursor, 11,12-EET, is known to have potent vasodilatory, anti-inflammatory, and pro-angiogenic effects, the functions of this compound are less clear and may be context-dependent.[4][5]

Metabolism of 11,12-EET to this compound

The primary pathway for the metabolism of 11,12-EET is its hydrolysis by the enzyme soluble epoxide hydrolase (sEH) to form this compound.[3] This conversion has been traditionally viewed as a mechanism of inactivation of the biologically active EET.

AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EET 11,12-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis diHETE This compound sEH->diHETE

Caption: Metabolic conversion of 11,12-EET to this compound.

Potential Signaling and Biological Effects of this compound

Contrary to being an inactive metabolite, some studies have shown that this compound can exert biological effects. For instance, it has been demonstrated to cause vasorelaxation in porcine coronary arteries, suggesting it may contribute to the regulation of vascular tone.[6] The exact signaling pathways through which this compound mediates its effects are not fully elucidated but may involve mechanisms distinct from those of 11,12-EET.

cluster_extracellular Extracellular cluster_intracellular Intracellular diHETE This compound Unknown_Receptor Putative Receptor(s) (GPRs?) diHETE->Unknown_Receptor Binding? Signaling_Cascade Downstream Signaling Cascades Unknown_Receptor->Signaling_Cascade Activation? Vascular_Tone Modulation of Vascular Tone Signaling_Cascade->Vascular_Tone Inflammatory_Response Modulation of Inflammatory Response Signaling_Cascade->Inflammatory_Response

Caption: Postulated signaling cascade for this compound.

Future Directions and Conclusion

The study of this compound and its correlation with clinical outcomes is a burgeoning field. While current evidence is limited, the findings in idiopathic pulmonary fibrosis suggest that the balance between 11,12-EET and this compound may be a critical indicator of disease pathology. The lack of a strong association with diabetes risk in one study highlights the need for further research across diverse patient populations and disease states.

For researchers, scientists, and drug development professionals, the development of robust and standardized LC-MS/MS assays for the routine quantification of this compound is paramount. Future large-scale clinical and translational studies are necessary to validate the potential of this compound as a prognostic or diagnostic biomarker and to fully elucidate its role in the pathophysiology of cardiovascular disease, cancer, and inflammatory disorders. Understanding the specific signaling pathways of this compound will be key to unlocking its therapeutic potential.

References

A Researcher's Guide to Analytical Platforms for 11,12-diHETE Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators like 11,12-dihydroxyeicosatrienoic acid (11,12-diHETE) is critical for understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of the primary analytical platforms used for this compound profiling, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxy fatty acid derived from arachidonic acid through the cytochrome P450 (CYP) pathway. While EETs are known to be potent signaling molecules with vasodilatory, anti-inflammatory, and pro-angiogenic effects, their conversion to diHETEs by soluble epoxide hydrolase (sEH) is generally considered a deactivation step. However, some biological activity has been reported for certain diHETE isomers, necessitating precise and reliable analytical methods for their detection and quantification.

Comparison of Analytical Platforms

The selection of an analytical platform for this compound profiling depends on several factors, including the required sensitivity, selectivity, sample throughput, and the specific research question. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Table 1: Quantitative Performance Comparison of Analytical Platforms for diHETE Profiling
ParameterLC-MS/MSGC-MSImmunoassay
Limit of Detection (LOD) pg to low ng/mL range.[1]pg range (with derivatization).pg/mL to ng/mL range.
Limit of Quantification (LOQ) Low ng/mL range.[1]pg to low ng/mL range.ng/mL range.
Linearity (R²) Typically >0.99.[1]Typically >0.99.Variable, often requires non-linear regression.[2]
Precision (%RSD) <15% (Intra- and Inter-day).[1]<15-20% (with internal standards).<15-20%.
Accuracy (% Recovery) 85-115%.80-120% (dependent on derivatization efficiency).80-120%.
Specificity High (based on retention time and specific mass transitions).High (based on retention time and mass spectrum).Can be prone to cross-reactivity with structurally similar eicosanoids.[2]
Throughput Moderate to High.Low to Moderate.High.
Derivatization Required No.Yes (for volatility and thermal stability).[3]No.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the analysis of eicosanoids, including this compound, due to its high sensitivity, specificity, and versatility.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Internal Standard Spiking: Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 337.2 -> 167.1) and its internal standard.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC LC Separation Evaporate->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Processing MSMS->Data

Fig. 1: Experimental workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small, volatile molecules. For eicosanoids like this compound, derivatization is necessary to increase their volatility and thermal stability.[3]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • Extraction: Perform lipid extraction from the biological sample using a method like Folch or Bligh-Dyer.

  • Saponification: To analyze total this compound (free and esterified), saponify the lipid extract.

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester (FAME) using reagents like BF3-methanol.

    • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like BSTFA.

2. GC Separation:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analytes.

3. MS Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Full scan to obtain a mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for quantifying specific analytes. However, their specificity can be a concern due to potential cross-reactivity with other structurally related eicosanoids.[2]

Experimental Protocol: Immunoassay for this compound
  • Sample Preparation: Samples may require purification (e.g., SPE) to remove interfering substances.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding samples and standards to antibody-coated microplate wells.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Detection: Measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to a standard curve.

This compound Signaling Pathway

This compound is formed from arachidonic acid via a two-step enzymatic process involving cytochrome P450 epoxygenase and soluble epoxide hydrolase. While its precursor, 11,12-EET, is a known signaling molecule that can activate Gs-protein coupled receptors, leading to the activation of adenylyl cyclase and protein kinase A (PKA), this compound is generally considered to be a less active metabolite.[4] Some studies suggest that certain diHETEs may have distinct biological activities, but the direct signaling pathway of this compound is not well-established.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid EET 11,12-EET AA->EET CYP Epoxygense GPCR Gs-coupled Receptor EET->GPCR diHETE This compound EET->diHETE sEH AC Adenylyl Cyclase GPCR->AC Activates Response Cellular Response (e.g., vasodilation, anti-inflammation) diHETE->Response Minimal/No Direct Activity cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Response

Fig. 2: Biosynthesis and signaling of 11,12-EET and its metabolite this compound.

Logical Comparison of Analytical Platforms

Platform_Comparison cluster_platforms Analytical Platforms cluster_features Key Features LCMS LC-MS/MS Specificity High Specificity LCMS->Specificity Sensitivity High Sensitivity LCMS->Sensitivity Throughput High Throughput LCMS->Throughput Moderate GCMS GC-MS GCMS->Specificity GCMS->Sensitivity GCMS->Throughput Low-Moderate Derivatization Requires Derivatization GCMS->Derivatization IA Immunoassay IA->Throughput Cost Lower Cost IA->Cost CrossReactivity Potential Cross-Reactivity IA->CrossReactivity

Fig. 3: Comparison of key features of analytical platforms.

Conclusion

The choice of an analytical platform for this compound profiling is a critical decision that impacts the quality and interpretation of research findings. LC-MS/MS stands out as the most robust and reliable method, offering high sensitivity and specificity without the need for derivatization. GC-MS provides a viable alternative, particularly when high chromatographic resolution is required, but the necessity of derivatization adds complexity to the workflow. Immunoassays are well-suited for high-throughput screening applications where cost and speed are prioritized, but their results should be interpreted with caution due to the potential for cross-reactivity. Researchers should carefully consider the specific requirements of their study to select the most appropriate platform for accurate and meaningful this compound profiling.

References

Safety Operating Guide

Navigating the Disposal of 11,12-diHETE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (11,12-diHETE), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not explicitly detailed in readily available literature, its hazardous nature, as indicated by safety data sheets, necessitates a cautious and systematic approach to its disposal, aligning with general guidelines for chemical waste management.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound typically indicates that the compound should be treated as hazardous until more comprehensive toxicological data is available.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Hazardous Waste Classification

This compound is commonly supplied as a solution in ethanol.[1] This solvent-based formulation classifies the waste as hazardous, primarily due to the ignitability (B1175610) of ethanol.[3] The waste may also possess other hazardous characteristics, and in the absence of specific data, it is prudent to manage it as a hazardous chemical waste.[4]

Quantitative Data Summary for Disposal Considerations

The following table summarizes key data points relevant to the handling and disposal of this compound, primarily based on its solvent carrier, ethanol.

PropertyValueSignificance for Disposal
Solvent EthanolEthanol is a flammable liquid, categorizing the waste as hazardous due to ignitability.[3]
Hazard Classification Hazardous (until further information)Requires handling and disposal through a certified hazardous waste program.[1][4]
Container Type Chemically compatible, sealed containerPrevents leakage and evaporation of the flammable solvent. Plastic is often preferred.[3][5]
Storage Location Designated Satellite Accumulation AreaEnsures safe temporary storage away from ignition sources and incompatible materials.[3]
Disposal Method Professional hazardous waste disposal serviceProhibits disposal down the drain or in regular trash, ensuring compliance with environmental regulations.[3][5]

Detailed Protocol for the Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

  • Chemical fume hood.

Procedure:

  • Preparation and Safety:

    • Don all required PPE before handling the waste.

    • Perform all waste transfer activities within a certified chemical fume hood to minimize exposure.

  • Waste Collection:

    • Obtain a designated hazardous waste container that is compatible with ethanol.

    • Ensure the container is clean and in good condition.[5]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound in Ethanol". Avoid using abbreviations.

    • Indicate the concentration of this compound and ethanol.

    • Note the date when the first waste was added to the container (accumulation start date).[6]

  • Waste Transfer:

    • Carefully transfer the this compound waste solution into the labeled hazardous waste container.

    • Avoid splashing or generating aerosols.

    • Securely close the container lid immediately after transfer.[3]

  • Storage:

    • Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[3]

    • Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.[7]

  • Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste pickup and documentation.

Crucial Disposal "Don'ts":

  • DO NOT pour this compound waste down the drain.[3]

  • DO NOT dispose of this compound waste in the regular trash.[5]

  • DO NOT mix this compound waste with incompatible chemicals.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Don PPE and Work in Fume Hood B Step 2: Obtain and Label Hazardous Waste Container A->B C Step 3: Transfer this compound Waste to Container B->C D Step 4: Securely Close the Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact EHS for Waste Pickup E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 11,12-diHETE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11,12-diHETE

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11,12-dihydroxyeicosatetraenoic acid (this compound). The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational protocols for handling, and proper disposal methods to ensure laboratory safety and maintain sample integrity.

Personal Protective Equipment (PPE)

According to safety information, this compound should be considered hazardous.[1] Direct contact, ingestion, or inhalation must be avoided.[1] Therefore, a comprehensive suite of personal protective equipment is mandatory.

PPE CategoryItemSpecification/Standard
Hand Protection GlovesNitrile or other chemically resistant gloves.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields.
Body Protection Lab CoatStandard laboratory coat.
Respiratory RespiratorMulti-purpose combination respirator cartridge (US).

This table summarizes the essential personal protective equipment required for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

This compound is typically supplied as a solution in an organic solvent, such as ethanol.[1][2] The following protocol details the safe handling of this compound from initial preparation to experimental use.

Preparation and Solvent Exchange
  • Work Area Preparation : Conduct all work within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.

  • Solvent Removal : If the provided solvent (e.g., ethanol) needs to be changed, evaporate it under a gentle stream of nitrogen gas.

  • Reconstitution : Immediately add the desired solvent, such as DMSO or dimethylformamide, which should be purged with an inert gas.[1]

  • Aqueous Solutions : For biological experiments requiring an aqueous buffer, prepare these dilutions immediately before use. It is not recommended to store aqueous solutions for more than one day to prevent degradation.[1]

Storage and Stability
  • Long-term Storage : Store this compound in its original solvent at -20°C for optimal stability, which can be maintained for at least two years.[1]

  • Sample Integrity : To prevent degradation from factors like oxidation, handle samples at low temperatures when possible and consider the use of antioxidants for long-term storage of extracts.

Experimental Use
  • Accurate Dispensing : Use calibrated micropipettes with appropriate tips to handle the solution.

  • Cross-Contamination Prevention : Use fresh pipette tips for each transfer to avoid cross-contamination of samples.

  • Maintaining Low Temperatures : Keep samples on ice during experimental procedures whenever feasible to minimize degradation.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials that come into contact with this compound, including unused solutions, contaminated pipette tips, gloves, and empty vials, must be segregated as hazardous chemical waste.[4]

  • Waste Collection :

    • Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be compatible with the solvents used.

    • Solid Waste : Dispose of all contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled solid hazardous waste container.

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[5]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A Receive and Log This compound B Don Personal Protective Equipment (PPE) A->B C Prepare Fume Hood and Workspace B->C D Solvent Exchange (if necessary) C->D E Reconstitute in Desired Solvent D->E F Prepare Experimental Dilutions E->F G Perform Experiment F->G H Temporary Storage (on ice) G->H During Experiment I Segregate Liquid and Solid Chemical Waste G->I J Label Hazardous Waste Containers I->J K Store Waste in Designated Area J->K L Schedule EHS Waste Pickup K->L

Safe handling workflow for this compound from receipt to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.